molecular formula C58H78N8O8 B15605064 AZD5582 CAS No. 1258392-53-8

AZD5582

Cat. No.: B15605064
CAS No.: 1258392-53-8
M. Wt: 1015.3 g/mol
InChI Key: WLMCRYCCYXHPQF-ZVMUOSSASA-N
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Description

AZD5582 is a useful research compound. Its molecular formula is C58H78N8O8 and its molecular weight is 1015.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMCRYCCYXHPQF-ZVMUOSSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H78N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1015.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZD5582 in Pancreatic Cancer: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of AZD5582, a novel small-molecule inhibitor, in the context of pancreatic cancer. The information is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the signaling pathways, experimental validation, and quantitative data associated with this compound's anti-tumor activity.

Core Mechanism: Targeting Inhibitor of Apoptosis Proteins (IAPs)

This compound is a potent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions primarily by antagonizing the inhibitor of apoptosis proteins (IAPs).[1][2] In pancreatic cancer, where IAPs are frequently overexpressed, this interference with a critical cell survival pathway leads to the induction of apoptosis.[3][4] The primary targets of this compound are two key IAP family members: cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[1][2]

By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and XIAP, this compound disrupts their ability to inhibit caspases, the key executioners of apoptosis.[1][5] This leads to the activation of the apoptotic cascade, resulting in cancer cell death.

Signaling Pathways Modulated by this compound

The antitumor effect of this compound in pancreatic cancer is not limited to direct IAP inhibition but involves a cascade of downstream signaling events.

Induction of TNF-α Dependent Apoptosis

A crucial aspect of this compound's mechanism is the induction of apoptosis through a TNF-α-dependent pathway.[1][2] By targeting cIAP1, this compound leads to its degradation, which in turn promotes the production of tumor necrosis factor-alpha (TNF-α).[1][6] This autocrine or paracrine TNF-α then binds to its receptors (TNFR1/2) on the cancer cells, initiating a signaling cascade that culminates in apoptotic cell death.[1][6]

AZD5582_TNF_Pathway This compound This compound cIAP1 cIAP1 This compound->cIAP1 inhibition TNFa_production TNF-α Production cIAP1->TNFa_production degradation leads to TNFR TNFR1/2 TNFa_production->TNFR activates Apoptosis Apoptosis TNFR->Apoptosis initiates

Figure 1: this compound-induced TNF-α dependent apoptosis pathway.
Downregulation of Mcl-1

This compound treatment has been shown to cause a significant decrease in the protein levels of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family.[1][2] This downregulation of Mcl-1 is a critical step in this compound-induced apoptosis.[1] Interestingly, the ectopic expression of XIAP and cIAP1 can inhibit this this compound-induced decrease in Mcl-1, suggesting that the targeting of these IAPs is upstream of Mcl-1 modulation.[1][2]

PI3K/AKT Pathway and Resistance

The sensitivity of pancreatic cancer cells to this compound is significantly influenced by the PI3K/AKT signaling pathway.[1][2] The phosphorylation of AKT (p-Akt) can lead to the phosphorylation of XIAP (p-XIAP).[1] This phosphorylation stabilizes XIAP, making it more resistant to the inhibitory effects of this compound.[1] Consequently, pancreatic cancer cells with high levels of p-Akt and p-XIAP exhibit resistance to this compound-induced apoptosis.[1][2] Conversely, knockdown of AKT or XIAP in resistant cells increases their sensitivity to the drug.[1][2]

AZD5582_Resistance_Pathway PI3K PI3K AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT phosphorylation XIAP XIAP pAKT->XIAP phosphorylates pXIAP p-XIAP (stabilized) XIAP->pXIAP Apoptosis Apoptosis XIAP->Apoptosis inhibits This compound This compound pXIAP->this compound confers resistance to This compound->XIAP inhibits Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Cell_Culture Pancreatic Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment siRNA siRNA Knockdown Cell_Culture->siRNA Viability Cell Viability & Apoptosis Assays Treatment->Viability Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Mechanism of Action Elucidation Viability->Data_Analysis Western_Blot->Data_Analysis siRNA->Treatment

References

The Molecular Target of AZD5582: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

AZD5582 is a potent, second-generation, dimeric small-molecule mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases). Its primary molecular targets are the Inhibitor of Apoptosis Proteins (IAPs). Specifically, this compound binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), functioning as a pan-IAP antagonist.[1][2] This interaction initiates a cascade of cellular events culminating in programmed cell death (apoptosis), making this compound a promising agent in oncology and other therapeutic areas, such as HIV latency reversal.[3][4][5]

Introduction to the Molecular Target: Inhibitor of Apoptosis Proteins (IAPs)

The IAP family of proteins are key regulators of apoptosis and cellular survival.[2][6] They function as E3 ubiquitin ligases and exert their anti-apoptotic effects primarily by binding to and inhibiting caspases, the principal executioners of apoptosis.[2][6][7] Several IAPs, including cIAP1, cIAP2, and XIAP, are frequently overexpressed in various cancer types, contributing to tumor progression and resistance to therapy.[6][8]

This compound acts as a SMAC mimetic by binding to a conserved groove in the BIR domains of IAPs, the same site that endogenous SMAC binds to.[7] This competitive binding displaces the IAPs' natural inhibition of caspases, thereby promoting apoptosis.[1] Furthermore, the binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome. This degradation has a dual effect: it further liberates caspases and also leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB signaling pathway.[3][5]

Quantitative Data: Binding Affinity of this compound

The potency of this compound is underscored by its low nanomolar binding affinity for its primary molecular targets. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the binding of this compound to the BIR3 domains of cIAP1, cIAP2, and XIAP.

Target ProteinBinding Affinity (IC50)Reference
cIAP115 nM[9]
cIAP221 nM[9]
XIAP15 nM[9]

Mechanism of Action of this compound

The binding of this compound to IAPs triggers a multi-faceted signaling cascade that ultimately leads to apoptosis. The key events in this pathway are:

  • Direct IAP Antagonism : this compound directly binds to the BIR3 domains of cIAP1, cIAP2, and XIAP.[9]

  • cIAP1/2 Degradation : This binding induces a conformational change in cIAP1 and cIAP2, leading to their auto-ubiquitination and subsequent degradation by the proteasome.

  • Caspase Activation : The degradation of cIAPs and the antagonism of XIAP relieve the inhibition of caspases, particularly caspase-3 and caspase-7, allowing the execution of the apoptotic program.[1]

  • Activation of Non-Canonical NF-κB Pathway : The degradation of cIAP1, a key negative regulator of the non-canonical NF-κB pathway, leads to the stabilization and accumulation of NF-κB-inducing kinase (NIK). NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus with RelB to activate the transcription of target genes.[3][5]

  • Downregulation of Mcl-1 : Studies have shown that treatment with this compound can lead to a decrease in the levels of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[8][10][11] This downregulation further sensitizes cells to apoptosis.

Signaling Pathway Diagram

AZD5582_Signaling_Pathway cluster_nucleus Nucleus This compound This compound cIAP1_cIAP2 cIAP1 / cIAP2 This compound->cIAP1_cIAP2 Binds to BIR3 This compound->cIAP1_cIAP2 Induces auto-ubiquitination and degradation XIAP XIAP This compound->XIAP Binds to BIR3 This compound->XIAP Inhibits Mcl1 Mcl-1 This compound->Mcl1 Downregulates Proteasome Proteasome cIAP1_cIAP2->Proteasome Ubiquitination NIK NIK cIAP1_cIAP2->NIK Degrades Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3_7 Caspase-3 / -7 XIAP->Caspase3_7 Inhibits p100_RelB p100/RelB NIK->p100_RelB Activates processing p52_RelB p52/RelB p100_RelB->p52_RelB Gene_Expression Gene Expression p52_RelB->Gene_Expression Drives transcription Nucleus Nucleus Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes Mcl1->Apoptosis Inhibits

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.

IAP Competitive Binding Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to determine the IC50 values of this compound for IAP proteins.

Materials:

  • GST-tagged IAP protein (cIAP1-BIR3, cIAP2-BIR3, or XIAP-BIR3)

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled SMAC-derived peptide tracer

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the fluorescent tracer to all wells at a final concentration equal to its Kd for the target IAP.

  • Prepare a 2X master mix of the GST-IAP protein and the terbium-labeled anti-GST antibody in assay buffer.

  • Add the master mix to all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal on a microplate reader with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (tracer).

  • Calculate the emission ratio (520 nm / 495 nm).

  • Plot the emission ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for cIAP1 Degradation, Caspase-3 Cleavage, and Mcl-1 Downregulation

This protocol outlines the steps for detecting changes in protein levels in response to this compound treatment using Western blotting.

Materials:

  • Cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-cIAP1, anti-cleaved caspase-3, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time points.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Non-Canonical NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to quantify the activation of the non-canonical NF-κB pathway using a luciferase reporter assay.

Materials:

  • Cell line stably transfected with an NF-κB luciferase reporter plasmid

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for a time sufficient to allow for NF-κB activation and luciferase expression (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the log of the this compound concentration to determine the dose-response relationship.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment harvest Cell Harvesting and Lysis treatment->harvest protein_quant Protein Quantification (BCA Assay) harvest->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cIAP1, anti-cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Interpretation detection->analysis

Caption: General experimental workflow for Western blot analysis.

References

The Core Downstream Signaling Pathways of AZD5582: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, dimeric, small-molecule mimetic of the endogenous Second Mitochondrial Activator of Caspases (Smac). It functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of crucial negative regulators of apoptosis and other signaling pathways.[1][2] By binding with high affinity to the Baculovirus IAP Repeat (BIR) domains of specific IAP members—notably cIAP1, cIAP2, and XIAP—this compound disrupts their anti-apoptotic and signaling functions.[1][2] This action triggers a cascade of downstream events, primarily leading to the induction of apoptosis and the activation of the non-canonical Nuclear Factor-kappa B (ncNF-κB) signaling pathway. This guide provides an in-depth examination of these core downstream pathways, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Quantitative Data Summary

The efficacy of this compound is underscored by its potent binding affinity and cellular activity. The following tables summarize the key quantitative data reported in preclinical studies.

Table 1: Binding Affinity of this compound to IAP BIR3 Domains
Target ProteinIC50 (nM)
cIAP115[1][2]
cIAP221[1][2]
XIAP15[1][2]

IC50 values represent the concentration of this compound required to inhibit 50% of the binding to the respective BIR3 domain.

Table 2: Cellular Activity of this compound in Preclinical Models
Cell LineTreatmentEffectQuantitative Measurement
H1975 NSCLC20 nM this compound; 48 hours (with IFNγ)Inhibition of cell viabilityData not specified[1]
HCC827 NSCLC20 nM this compound; 48 hours (with IFNγ)Induction of apoptosisData not specified[1]
GM-CSF DCs0.1-1 µM this compound; 24 hoursDecreased IAP expressionData not specified[1]
MDA-MB-231Sub-nanomolar concentrationscIAP1 degradation, Apoptosis inductionData not specified[2]
SIV-Infected Rhesus Macaques (Infants)0.1 mg/kg this compoundOn-ART viremiaPeak at 771 copies/mL[3]
SIV-Infected Rhesus Macaques (Adults)Not specifiedOn-ART viremiaPeak at 1,390 copies/mL[4]

Core Signaling Pathways and Mechanisms of Action

This compound modulates two principal signaling pathways: the apoptosis cascade and the non-canonical NF-κB pathway. These pathways can be activated concurrently and may interact.

Induction of Apoptosis

This compound promotes apoptosis through a multi-faceted mechanism involving the degradation of cellular IAPs (cIAPs) and the direct antagonism of X-linked IAP (XIAP).

  • cIAP1/2 Degradation and TNFα-Dependent Apoptosis: this compound binding to cIAP1 and cIAP2 induces a conformational change that activates their intrinsic E3 ubiquitin ligase activity.[5] This leads to their auto-ubiquitination and subsequent rapid degradation by the proteasome.[5][6][7] The depletion of cIAPs, which are critical regulators of TNF Receptor 1 (TNFR1) signaling, leads to the stabilization of RIPK1.[1] This can result in the formation of a death-inducing signaling complex (DISC) and the activation of caspase-8.[8] In many cancer cell lines, this process stimulates the autocrine or paracrine production of Tumor Necrosis Factor-alpha (TNFα), which further amplifies the apoptotic signal through the TNFR1 pathway.[9][10][11]

  • XIAP Antagonism and Caspase Activation: XIAP is a potent direct inhibitor of effector caspases-3 and -7, and initiator caspase-9.[12] this compound binds to the BIR3 domain of XIAP, preventing its interaction with and inhibition of caspase-9. By alleviating this inhibition, this compound allows for the activation of the intrinsic (mitochondrial) and extrinsic apoptosis pathways, leading to the activation of downstream effector caspases and the execution of apoptosis.[1]

  • Downregulation of Mcl-1: Studies in pancreatic cancer have shown that this compound can induce a decrease in the protein levels of Mcl-1, an anti-apoptotic member of the Bcl-2 family.[13] This effect was linked to the targeting of XIAP and cIAP1, suggesting an additional mechanism by which this compound lowers the threshold for apoptosis induction.[13]

Caption: this compound-induced apoptotic signaling pathways.
Activation of the Non-Canonical NF-κB Pathway

In addition to inducing cell death, this compound is a potent activator of the non-canonical NF-κB (ncNF-κB) pathway. This function is particularly relevant in immunology and in the context of HIV latency reversal.[4][14][15]

  • Mechanism of Activation: In resting cells, cIAP1 and cIAP2 are essential components of a complex that continuously ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation, keeping NIK levels low.[8] By inducing the degradation of cIAP1/2, this compound disrupts this regulatory complex.[6] This leads to the stabilization and accumulation of NIK.

  • Downstream Cascade: Accumulated NIK phosphorylates and activates IKKα (IκB kinase alpha). IKKα then phosphorylates the p100 subunit of the NF-κB2/RelB complex.[15] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 into its active p52 form.[6][16] The resulting p52/RelB heterodimer translocates to the nucleus, where it binds to DNA and activates the transcription of target genes.[4] This signaling cascade is slower and more sustained compared to the canonical NF-κB pathway.[6]

AZD5582_ncNFkB_Pathway cluster_this compound This compound Action cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound cIAP1_2 cIAP1 / cIAP2 This compound->cIAP1_2 Induces Degradation NIK NIK cIAP1_2->NIK Targets for Degradation IKKa IKKα NIK->IKKa Phosphorylates & Activates p100_RelB p100 RelB IKKa->p100_RelB:p100 Phosphorylates p52_RelB_cyto p52 RelB p100_RelB->p52_RelB_cyto Processing Proteasome Proteasome p100_RelB->Proteasome p52_RelB_nuc p52 RelB p52_RelB_cyto->p52_RelB_nuc Nuclear Translocation Proteasome->p52_RelB_cyto TargetGenes Target Gene Transcription p52_RelB_nuc->TargetGenes Activates

Caption: Activation of the non-canonical NF-κB pathway by this compound.

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for key experiments used to elucidate the downstream effects of this compound.

Protocol 1: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

Objective: To quantify the induction of apoptosis in a cell population following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., Panc-1, BxPC-3) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant containing floating cells, and pellet by centrifugation (e.g., 500 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold 1X Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm. Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 2: Analysis of Protein Expression and Processing by Immunoblotting (Western Blot)

Objective: To detect changes in the levels and processing of key signaling proteins (e.g., cIAP1, p100/p52, cleaved caspase-3) after this compound treatment.

Methodology:

  • Cell Lysis: Treat and harvest cells as described above. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cIAP1, anti-NFκB2 p100/p52, anti-cleaved caspase-3, anti-β-actin as a loading control) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Quantification of TNFα Production by ELISA

Objective: To measure the amount of TNFα secreted by cells into the culture medium following this compound treatment.

Methodology:

  • Sample Collection: Culture cells and treat with this compound as described in Protocol 1. After the treatment period (e.g., 24 hours), collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform a sandwich ELISA using a commercial kit according to the manufacturer's protocol.

    • Coat a 96-well plate with a capture antibody specific for TNFα.

    • Block the plate to prevent non-specific binding.

    • Add standards and the collected cell culture supernatants to the wells.

    • Add a detection antibody specific for TNFα.

    • Add an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

    • Add a substrate (e.g., TMB) and stop the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Generate a standard curve using the absorbance values from the known standards. Use this curve to calculate the concentration of TNFα in the experimental samples.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_harvest 2. Sample Collection cluster_analysis 3. Downstream Analysis cluster_results 4. Data Interpretation Cell_Culture Cell Seeding & Culture Treatment This compound Treatment (Dose & Time Course) Cell_Culture->Treatment Harvest_Cells Harvest Cells (Adherent + Floating) Treatment->Harvest_Cells Harvest_SN Collect Supernatant Treatment->Harvest_SN Flow Flow Cytometry (Annexin V / PI) Harvest_Cells->Flow Western Western Blot (Protein Expression) Harvest_Cells->Western ELISA ELISA (TNFα Secretion) Harvest_SN->ELISA Apoptosis_Data Quantify Apoptosis Flow->Apoptosis_Data Protein_Data Analyze Protein Levels/Cleavage Western->Protein_Data TNF_Data Quantify TNFα Concentration ELISA->TNF_Data

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound is a dual-action molecule that potently induces downstream signaling events through its antagonism of IAP proteins. Its ability to concurrently trigger apoptosis and activate the non-canonical NF-κB pathway makes it a compound of significant interest for oncology and virology. A thorough understanding of these core pathways, supported by robust quantitative analysis and precise experimental methodologies, is critical for researchers and drug developers seeking to harness the therapeutic potential of IAP antagonists. The data and protocols presented in this guide offer a foundational framework for the continued investigation and application of this compound and similar agents.

References

An In-depth Technical Guide to AZD5582: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5582 is a potent, second-generation, dimeric Smac mimetic that antagonizes the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein Smac/DIABLO, this compound targets and inhibits cIAP1, cIAP2, and XIAP, leading to the activation of the non-canonical NF-κB signaling pathway and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a dimeric structure designed to mimic the N-terminal AVPI motif of the native Smac protein. This bivalency is understood to contribute to its high potency.[1]

Chemical Identifiers

  • IUPAC Name: (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide[2]

  • CAS Number: 1258392-53-8[3]

  • Molecular Formula: C₅₈H₇₈N₈O₈[3]

  • SMILES: CN--INVALID-LINK--C(N--INVALID-LINK--NC)=O)C6CCCCC6)=O)=O)C(C=CC=C4)=C4)[C@@H]4CCC1)=O)C7CCCCC7">C@H=O)=O[4]

Physicochemical Properties

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueSource(s)
Molecular Weight 1015.3 g/mol [4]
Appearance Crystalline solid[4]
Solubility (DMSO) 15 mg/mL[4]
Solubility (Ethanol) 30 mg/mL[4]
Solubility (DMF) 30 mg/mL[4]
cIAP1 BIR3 IC₅₀ 15 nM[2]
cIAP2 BIR3 IC₅₀ 21 nM[2]
XIAP BIR3 IC₅₀ 15 nM[2]
cIAP1 Degradation EC₅₀ 0.1 nM (in MDA-MB-231 cells)[4]
MDA-MB-231 Growth Inhibition GI₅₀ <0.06 nM[4]

Mechanism of Action: Non-Canonical NF-κB Signaling

This compound exerts its pro-apoptotic effects primarily through the activation of the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. This is achieved by antagonizing the cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2).

Under normal physiological conditions, cIAP1 and cIAP2 are components of a ubiquitin ligase complex that continuously targets NF-κB-inducing kinase (NIK) for proteasomal degradation. This keeps the non-canonical NF-κB pathway in an inactive state.

Upon introduction of this compound, the mimetic binds to the BIR3 domains of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[6][7] The degradation of these IAPs leads to the stabilization and accumulation of NIK.[6]

Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the p100 subunit of the NF-κB2/RelB complex.[8] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 to its active p52 form. The resulting p52/RelB heterodimer translocates to the nucleus, where it induces the transcription of target genes, including TNFα.[6][8] The subsequent TNFα signaling, in the absence of the protective effects of IAPs, leads to the activation of caspase-8 and the execution of apoptosis.[7]

AZD5582_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 binds & inhibits Degradation Proteasomal Degradation This compound->Degradation NIK NIK cIAP1_2->NIK ubiquitinates for degradation cIAP1_2->Degradation IKKa IKKα NIK->IKKa phosphorylates & activates p100_RelB p100/RelB p52_RelB p52/RelB p100_RelB->p52_RelB processed to IKKa->p100_RelB phosphorylates p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc translocates Caspase8 Caspase-8 Caspase3_7 Caspase-3/7 Caspase8->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis TNFR TNFR TNFR->Caspase8 activates TNFa_secreted Secreted TNFα TNFa_secreted->TNFR autocrine/paracrine signaling TNFa_gene TNFα gene p52_RelB_nuc->TNFa_gene TNFa_gene->TNFa_secreted leads to

Caption: this compound induced non-canonical NF-κB signaling pathway.

Experimental Protocols

The following sections outline generalized protocols for key in vitro assays used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (Luminescent ATP Assay)

This protocol is based on the principle that ATP is a marker of metabolically active, viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.[9]

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically overnight).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Plot the luminescence signal against the concentration of this compound to determine the GI₅₀/IC₅₀.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for cIAP1 Degradation

This protocol allows for the detection of changes in protein levels, specifically the degradation of cIAP1, following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against cIAP1

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cIAP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the cIAP1 signal to the loading control to determine the extent of degradation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Acquisition & Analysis seed_cells Seed Cells in Multiwell Plates treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubate_cells->apoptosis_assay western_blot Western Blot (e.g., for cIAP1) incubate_cells->western_blot luminescence Measure Luminescence viability_assay->luminescence flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry imaging Chemiluminescent Imaging western_blot->imaging analysis Data Analysis (GI₅₀, % Apoptosis, Protein Levels) luminescence->analysis flow_cytometry->analysis imaging->analysis

Caption: Generalized workflow for in vitro characterization of this compound.

Synthesis

The detailed chemical synthesis of this compound is proprietary and not fully disclosed in publicly available literature. However, it is described as a dimeric compound based on the AVPI (Alanine-Valine-Proline-Isoleucine) motif of the Smac protein.[2] The synthesis of such complex dimeric Smac mimetics typically involves multi-step organic synthesis, likely employing peptide coupling reactions and the formation of a rigid linker to connect the two monomeric units.[1][10]

Conclusion

This compound is a highly potent IAP antagonist that induces apoptosis in cancer cells through the targeted activation of the non-canonical NF-κB pathway. Its well-defined mechanism of action and sub-nanomolar potency in vitro make it a valuable tool for cancer research and a candidate for clinical development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological effects of this compound in various cellular contexts. Further research into its in vivo efficacy, safety profile, and potential combination therapies will continue to define its therapeutic potential.

References

The Discovery and Development of AZD5582: A Technical Guide to a Novel IAP Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, dimeric, second mitochondrial activator of caspases (Smac) mimetic that has emerged as a promising clinical candidate for the treatment of cancer and other diseases such as HIV.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the core data, experimental methodologies, and underlying signaling pathways.

Discovery and Medicinal Chemistry

The development of this compound originated from a medicinal chemistry effort focused on designing potent antagonists of the Inhibitor of Apoptosis Proteins (IAPs).[1][3] The design strategy was based on mimicking the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the endogenous IAP antagonist, Smac/DIABLO.[1]

A series of dimeric compounds were synthesized and optimized for cellular potency, physicochemical properties, and pharmacokinetic parameters.[1][3] This optimization process led to the identification of compound 14, which was subsequently named this compound.[1] The dimeric nature of this compound is crucial for its high potency, as it can simultaneously engage two IAP molecules, facilitating their degradation.[2]

Mechanism of Action: A Dual Approach to Inducing Apoptosis

This compound exerts its anti-tumor effects through a dual mechanism that involves both the direct promotion of apoptosis and the induction of a pro-apoptotic signaling cascade.

Direct IAP Antagonism

This compound potently binds to the Baculoviral IAP Repeat (BIR) domains of several IAP family members, most notably cIAP1, cIAP2, and XIAP.[1][4] This binding competitively inhibits the interaction of IAPs with caspases, thereby liberating these key executioners of apoptosis.[1][5]

Induction of TNFα-Dependent Apoptosis via the Non-Canonical NF-κB Pathway

A key aspect of this compound's mechanism is its ability to induce the degradation of cIAP1 and cIAP2, which are E3 ubiquitin ligases that play a central role in suppressing the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6]

The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[6] This activation results in the production and secretion of Tumor Necrosis Factor-alpha (TNFα). The secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) on the cell surface and initiating a caspase-8-dependent apoptotic cascade, thereby amplifying the death signal.[5][6]

Signaling Pathway Diagrams

AZD5582_Mechanism_of_Action cluster_extracellular Extracellular TNFa_secreted TNFα TNFR1 TNFR1 TNFa_secreted->TNFR1 binding This compound This compound cIAP1_2 cIAP1_2 This compound->cIAP1_2 inhibition XIAP XIAP This compound->XIAP inhibition NIK NIK cIAP1_2->NIK degradation p100_RelB p100_RelB NIK->p100_RelB activation p52_RelB p52_RelB p100_RelB->p52_RelB processing p52_RelB_nuc p52_RelB_nuc p52_RelB->p52_RelB_nuc translocation TNFa_gene TNFa_gene p52_RelB_nuc->TNFa_gene induces TNFa_gene->TNFa_secreted synthesis & secretion Pro_Caspase8 Pro_Caspase8 TNFR1->Pro_Caspase8 recruitment & activation Caspase8 Caspase8 Pro_Caspase3 Pro_Caspase3 Caspase8->Pro_Caspase3 cleavage Caspase3 Caspase3 XIAP->Caspase3 inhibition Apoptosis Apoptosis Caspase3->Apoptosis execution

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay IAP Binding Assay (Fluorescence Polarization) Cell_Viability Cell Viability Assay (e.g., MTS) Binding_Assay->Cell_Viability Identifies potent binders Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Confirms cytotoxic mechanism Western_Blot Western Blot (cIAP1, Caspase-3 cleavage) Apoptosis_Assay->Western_Blot Validates apoptotic pathway activation Xenograft Tumor Xenograft Model (e.g., MDA-MB-231 in mice) Western_Blot->Xenograft Candidate for in vivo testing PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Determine dosing regimen Efficacy Tumor Growth Inhibition PK_PD->Efficacy Evaluate anti-tumor effect

Quantitative Data Summary

The preclinical development of this compound generated a wealth of quantitative data demonstrating its potency and efficacy.

ParameterValueTarget/SystemReference
Binding Affinity (IC50)
cIAP1 BIR315 nMCell-free[1][3]
cIAP2 BIR321 nMCell-free[1][3]
XIAP BIR315 nMCell-free[1][3]
Cellular Potency
MDA-MB-231 (Apoptosis)Sub-nanomolarIn vitro[1][3]
BxPC-3 (IC50)23 nMIn vitro[6]
Panc-1 (IC50)110.8 nMIn vitro[6]
In Vivo Efficacy
Tumor RegressionTwo weekly doses of 3.0 mg/kgMDA-MB-231 xenografts[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

IAP Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of this compound to the BIR3 domains of cIAP1, cIAP2, and XIAP.

  • Principle: The assay is based on the principle of fluorescence polarization (FP). A small, fluorescently labeled peptide derived from the Smac protein (the tracer) binds to the IAP's BIR3 domain, resulting in a high FP signal due to the slower tumbling of the larger complex. When this compound is introduced, it competes with the tracer for binding to the BIR3 domain. This displacement of the tracer leads to a decrease in the FP signal, which is proportional to the binding affinity of the test compound.

  • Reagents:

    • Recombinant human IAP BIR3 domain (cIAP1, cIAP2, or XIAP).

    • Fluorescently labeled Smac-derived peptide (e.g., with fluorescein).

    • Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

    • This compound or other test compounds.

  • Procedure:

    • A fixed concentration of the IAP protein and the fluorescent tracer are incubated together in the wells of a microplate to establish a baseline high FP signal.

    • Serial dilutions of this compound are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The IC50 value, the concentration of this compound that causes a 50% reduction in the FP signal, is calculated by fitting the data to a dose-response curve.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis in cancer cell lines treated with this compound.

  • Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used as a marker for late apoptotic or necrotic cells, as it can only enter cells with a compromised plasma membrane.

  • Reagents:

    • Cancer cell line (e.g., MDA-MB-231).

    • Cell culture medium and supplements.

    • This compound.

    • Annexin V-FITC and PI staining solution.

    • Binding buffer.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).

    • Both floating and adherent cells are collected, washed, and resuspended in binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.

    • The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are determined.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human cancer cell line (e.g., MDA-MB-231).

    • This compound formulated for intravenous administration.

    • Calipers for tumor measurement.

  • Procedure:

    • A suspension of cancer cells is injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • This compound is administered to the treatment group, typically via intravenous injection, according to a specific dosing schedule (e.g., 3.0 mg/kg, twice weekly). The control group receives a vehicle control.[1][3]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis, such as Western blotting for pharmacodynamic markers like cIAP1 degradation and cleaved caspase-3.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies in mice have shown that following a 0.5 mg/kg intravenous bolus dose, unbound plasma levels of this compound remain above the concentrations required for apoptosis induction in MDA-MB-231 cells for several hours.[7] In rhesus macaques, a 0.1 mg/kg intravenous infusion resulted in plasma concentrations that were pharmacodynamically active.[2]

The dihydrochloride (B599025) salt of this compound has good aqueous solubility, enabling formulation for intravenous administration.[7] The compound is stable in plasma from multiple species and is photostable and hydrolytically stable under physiological pH conditions.[7] While no dedicated toxicology studies are detailed in the initial discovery publications, the reported in vivo studies in mice at efficacious doses did not mention any overt toxicity.[1][3]

Conclusion

This compound is a rationally designed, potent dimeric Smac mimetic that effectively antagonizes IAP proteins, leading to apoptosis in cancer cells through both direct caspase activation and induction of the non-canonical NF-κB pathway. Its robust preclinical activity, favorable pharmacokinetic properties, and well-defined mechanism of action have established it as a significant clinical candidate for cancer therapy and have spurred further investigation into its potential in other therapeutic areas. This technical guide provides a foundational understanding of the key data and methodologies that have underpinned the development of this promising agent.

References

AZD5582: A Technical Guide to its Core Role in Activating Non-Canonical NF-κB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD5582 is a potent, dimeric small-molecule mimetic of the Second Mitochondrial-derived Activator of Caspases (SMAC). Developed as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), its primary mechanism of action involves the targeted degradation of cellular IAP1 and IAP2 (cIAP1/2). This action critically relieves the constitutive repression of the non-canonical Nuclear Factor-kappa B (ncNF-κB) signaling pathway, leading to the stabilization of NF-κB-inducing kinase (NIK) and subsequent pathway activation. This guide provides a detailed technical overview of this compound's mechanism, presents quantitative data from key preclinical studies, outlines relevant experimental protocols, and visualizes the core signaling cascades. The potent ability of this compound to activate ncNF-κB has positioned it as a significant tool in therapeutic strategies for both oncology and HIV latency reversal.

The Non-Canonical NF-κB Pathway: A Primer

The non-canonical NF-κB pathway is a distinct signaling cascade that plays a crucial role in lymphoid organogenesis, B-cell maturation, and immune responses. Unlike the rapid and transiently-acting canonical pathway, the non-canonical pathway is characterized by slow, persistent activation kinetics.

Under basal conditions, the pathway is held in an "off" state by a multi-protein complex consisting of TNF receptor-associated factor 2 (TRAF2), TRAF3, and cIAP1/2.[1] This complex functions as an E3 ubiquitin ligase, continuously targeting the central kinase of the pathway, NIK, for ubiquitination and subsequent proteasomal degradation.[1] This ensures that NIK protein levels are kept extremely low, preventing downstream signaling.

Activation is triggered by specific ligands binding to a subset of the TNF receptor superfamily. This engagement leads to the recruitment of the TRAF:cIAP complex to the receptor, which induces a conformational change promoting the E3 ligase activity of cIAP1/2.[1] This results in the ubiquitination and degradation of TRAF3 and auto-ubiquitination and degradation of cIAP1/2 itself.[1] The degradation of these key components disassembles the repressive complex, liberating NIK from its constitutive destruction.

Stabilized NIK accumulates in the cytoplasm and phosphorylates the IκB kinase-α (IKKα) homodimer.[1] Activated IKKα then phosphorylates the C-terminus of the NF-κB2 precursor protein, p100.[1] This phosphorylation event signals for the ubiquitination and limited proteasomal processing of p100, which is cleaved into the mature, active p52 subunit.[1] The newly generated p52 translocates to the nucleus, typically as a heterodimer with RelB, to drive the transcription of target genes.[1]

This compound: Mechanism of Action

This compound functions as a SMAC mimetic by binding with high affinity to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, particularly cIAP1, cIAP2, and X-linked IAP (XIAP).[1][2] Its primary role in activating the ncNF-κB pathway stems from its potent antagonism of cIAP1 and cIAP2.

By binding to the BIR domains of cIAP1/2, this compound induces a conformational change that stimulates their intrinsic E3 ubiquitin ligase activity.[1] This leads to rapid auto-ubiquitination and proteasomal degradation of cIAP1 and, to a lesser extent, cIAP2.[1][3] The depletion of these critical scaffold proteins disrupts the TRAF2:TRAF3:cIAP complex, thereby terminating the constitutive degradation of NIK.[1] This mimics the natural activation signal from TNF receptors but bypasses the need for ligand binding.

The subsequent accumulation of NIK triggers the downstream cascade as described above: phosphorylation of IKKα, processing of p100 to p52, and nuclear translocation of the p52/RelB heterodimer to initiate gene transcription.[1] It is noteworthy that this compound does not activate the canonical NF-κB pathway, as evidenced by the stable maintenance of IκBα protein levels following treatment.[4]

Visualizing the Signaling Pathways

Non_Canonical_NFkB_Basal_State cluster_cytoplasm Cytoplasm cluster_complex Repressive Complex cluster_nucleus Nucleus NIK NIK Proteasome Proteasome NIK->Proteasome Degradation p100_RelB p100/RelB IKKa IKKα cIAP1_2 cIAP1/2 cIAP1_2->NIK Ubiquitination TRAF2 TRAF2 TRAF3 TRAF3 TargetGenes Target Genes (Inactive)

Caption: Basal state of the non-canonical NF-κB pathway.

Non_Canonical_NFkB_AZD5582_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 Binds & Inhibits Proteasome Proteasome cIAP1_2->Proteasome Auto-ubiquitination & Degradation NIK_acc NIK (Accumulated) IKKa_p IKKα-P NIK_acc->IKKa_p Phosphorylates p100_p p100-P/RelB IKKa_p->p100_p Phosphorylates p100_p->Proteasome Processing p52_RelB p52/RelB TargetGenes_act Target Gene Transcription p52_RelB->TargetGenes_act Translocates & Activates Proteasome->p52_RelB

Caption: this compound-mediated activation of ncNF-κB.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical evaluations of this compound.

Table 1: Binding Affinity and Cellular Potency of this compound

Parameter Target Protein Value Cell Type / System Reference
IC₅₀ cIAP1 (BIR3) 15 nM Cell-free assay [2]
cIAP2 (BIR3) 21 nM Cell-free assay [2]
XIAP (BIR3) 15 nM Cell-free assay [2]
EC₅₀ HIV Latency Reversal 8 nM Jurkat Reporter Cells [1]
Effective Conc. cIAP1 Degradation > 0.1 nM Primary CD4+ T cells [4]

| | p100 Processing | > 0.1 nM | Primary CD4+ T cells |[4] |

Table 2: Effects of this compound on HIV/SIV Latency Reversal

Parameter Value Model System Dosing Regimen Reference
Cell-associated RNA Induction Up to 2.2-fold Ex vivo CD4+ T cells from ART-suppressed donors 10 nM [1][5]
Cell-associated RNA Induction Average 1.6-fold Ex vivo resting CD4+ T cells from ART-suppressed donors 100 nM for 48h [6]
On-ART Viremia (>60 copies/mL) 5 of 8 infant RMs (63%) SIV-infected infant Rhesus Macaques (RMs) 0.1 mg/kg weekly x 10 [7][8]
On-ART Viremia (>60 copies/mL) 5 of 9 adult RMs (55%) SIV-infected adult RMs 0.1 mg/kg weekly x 10 [9]
On-ART Viremia (>60 copies/mL) 6 of 6 adult RMs (100%) SIV-infected adult RMs 0.1 mg/kg weekly x 5 (with CD8α depletion) [10]
Peak On-ART Viremia Up to 1,390 copies/mL SIV-infected adult RMs 0.1 mg/kg weekly [9]

| Peak On-ART Viremia | Up to 771 copies/mL | SIV-infected infant RMs | 0.1 mg/kg weekly |[7][8] |

Table 3: Pharmacokinetic and Cytotoxicity Profile of this compound

Parameter Value Model System Notes Reference
Cmax (Peak Plasma Conc.) 802 ng/mL Adult Rhesus Macaques 0.1 mg/kg IV dose [7][8]
Cmax (Peak Plasma Conc.) 294 ng/mL Infant Rhesus Macaques 0.1 mg/kg IV dose [7][8]
Terminal Half-life 9.9 hours Infant Rhesus Macaques 0.1 mg/kg IV dose [7]
Cell Viability (CC₅₀) > 1000 nM Jurkat cells (alone) No significant impact [1]
Cell Viability (CC₅₀) Comparable to EC₅₀ (8 nM) Jurkat cells (+ 10 ng/mL TNFα) Potentiates TNFα-induced cell death [1]

| Cell Viability | Minimal impact | Primary human PBMCs and CD4+ T cells | No significant cell death, even with TNFα |[1] |

Key Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of this compound.

Immunoblotting for ncNF-κB Pathway Proteins

This protocol is used to detect changes in the protein levels of cIAP1, p100, and p52, confirming pathway engagement by this compound.

  • Cell Lysis: Treat primary CD4+ T cells or relevant cell lines with desired concentrations of this compound for specified time points (e.g., 30 minutes to 48 hours). Harvest and wash cells with cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration of the lysates using a Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE: Resolve 20 µg of total cellular protein per sample on an 8-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a semi-dry or wet transfer system.[1]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer targeting:

    • cIAP1

    • NF-κB2 (p100/p52)

    • IκBα (as a control for canonical pathway)

    • GAPDH or γ-tubulin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative PCR for HIV/SIV RNA

This protocol quantifies viral transcription, serving as a direct measure of latency reversal.

  • Cell Treatment and RNA Extraction: Isolate total or resting CD4+ T cells from ART-suppressed individuals or SIV-infected macaques. Culture cells and treat with this compound or control (e.g., DMSO).[1] After incubation (e.g., 48 hours), harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • DNase Treatment: Treat extracted RNA with DNase I to remove any contaminating proviral DNA.

  • Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA, forward and reverse primers targeting a conserved region of the viral genome (e.g., gag), a fluorescent probe (e.g., TaqMan), and PCR master mix.[1]

  • Data Analysis: Quantify viral RNA copies relative to a standard curve or a housekeeping gene (e.g., GAPDH). Calculate the fold induction of viral RNA in this compound-treated samples compared to vehicle-treated controls.

Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound.

  • Cell Plating: Seed cells (e.g., Jurkat, primary PBMCs) in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the wells, alone or in combination with a sub-cytotoxic concentration of TNFα (e.g., 10 ng/mL).[1] Include wells with vehicle control (DMSO).

  • Incubation: Culture the cells for a specified period (e.g., 24-48 hours).

  • Viability Measurement: Use a luciferase-based assay that quantifies ATP content (e.g., CellTiter-Glo®). Add the reagent to the wells, incubate as per the manufacturer's instructions, and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of viable cells. Plot the data to calculate the 50% cytotoxic concentration (CC₅₀).

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_endpoints Endpoint Analysis Cells Cell Lines or Primary CD4+ T Cells Treatment Treat with this compound (Dose-Response & Time-Course) Cells->Treatment Harvest Harvest Cells & Supernatant Treatment->Harvest WB Immunoblotting (cIAP1, p100/p52) Harvest->WB qPCR qPCR (Viral RNA) Harvest->qPCR Viability Viability Assay (ATP levels) Harvest->Viability Flow Flow Cytometry (Activation Markers) Harvest->Flow

Caption: A generalized workflow for assessing this compound's effects.

Therapeutic Applications and Implications

The targeted and potent activation of the ncNF-κB pathway by this compound underpins its investigation in two primary therapeutic areas:

  • HIV Latency Reversal: The ncNF-κB pathway can directly initiate transcription from the latent HIV provirus integrated into the host genome.[1] this compound has been shown to function as a potent latency-reversing agent (LRA) in vitro, ex vivo in patient cells, and in vivo in non-human primate models.[1][7][8][9] By reactivating viral gene expression, it "shocks" the latent virus out of hiding, potentially exposing the infected cell to immune-mediated clearance—a cornerstone of the "shock and kill" HIV cure strategy. A key advantage is that this compound achieves this with minimal global T-cell activation and transcriptional changes, unlike many other LRAs.[1]

  • Oncology: IAP proteins are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting apoptosis. As an IAP antagonist, this compound can promote cancer cell death through two mechanisms. First, by inhibiting XIAP, it can relieve the direct suppression of caspases. Second, by degrading cIAP1/2 and activating ncNF-κB, it can induce the production of TNFα, which then acts in an autocrine or paracrine manner to trigger extrinsic apoptosis, particularly in tumor cells that are sensitized by IAP antagonism. Studies in pancreatic cancer have shown that this compound's efficacy is linked to its ability to induce TNFα-dependent apoptosis via cIAP1 degradation.

Conclusion

This compound is a powerful pharmacological tool and clinical candidate that selectively activates the non-canonical NF-κB pathway. Its mechanism is well-defined, proceeding through the targeted degradation of cIAP1/2, which leads to the stabilization of NIK and the processing of p100 to p52. This activity has been robustly demonstrated across multiple preclinical models, yielding significant quantitative data that support its role as a potent HIV latency-reversing agent and a potential anti-cancer therapeutic. The detailed understanding of its molecular pathway and the availability of established experimental protocols provide a solid foundation for its continued development and for further research into the therapeutic modulation of ncNF-κB signaling.

References

The Dual-Edged Sword: A Technical Guide to IAP Inhibition by Dimeric Smac Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate dance of cellular life and death, the Inhibitor of Apoptosis (IAP) proteins serve as critical gatekeepers, often thwarting programmed cell death pathways and contributing to cancer's resilience. A promising strategy to dismantle this defense mechanism lies in the development of Smac mimetics, compounds designed to mimic the endogenous IAP antagonist, Smac/DIABLO. This technical guide delves into the core of IAP inhibition by a particularly potent class of these agents: dimeric Smac mimetics. These bivalent molecules leverage two IAP-binding motifs, tethered by a linker, to achieve superior affinity and efficacy in inducing cancer cell death. This document provides a comprehensive overview of their mechanism of action, quantitative binding data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Mechanism of Action: A Two-Pronged Attack

Dimeric Smac mimetics exert their anti-cancer effects through a multi-faceted mechanism, primarily targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). Unlike their monovalent counterparts, the bivalent nature of these compounds allows for a more complex and potent engagement with the IAP proteins.[1]

cIAP1 and cIAP2 Degradation: Upon binding to the BIR3 domain of cIAP1 and cIAP2, dimeric Smac mimetics induce a conformational change that triggers the E3 ubiquitin ligase activity of these proteins.[2] This leads to their rapid auto-ubiquitination and subsequent degradation by the proteasome.[3] The degradation of cIAPs has two major consequences:

  • Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK), a key activator of the non-canonical NF-κB pathway.[4] This pathway plays a complex role in cell survival and inflammation.

  • Sensitization to TNFα-induced Apoptosis: The loss of cIAPs allows for the formation of a death-inducing signaling complex (DISC) upon TNFα stimulation, leading to the activation of caspase-8 and the initiation of the extrinsic apoptosis pathway.[5]

XIAP Inhibition: XIAP is a potent inhibitor of caspases-3, -7, and -9. Dimeric Smac mimetics, by virtue of their two binding motifs, can simultaneously engage the BIR2 and BIR3 domains of a single XIAP molecule.[6] This dual engagement effectively relieves the inhibition of both initiator (caspase-9) and executioner (caspases-3 and -7) caspases, thereby promoting apoptosis.[4] The ability to potently antagonize XIAP is a key advantage of dimeric Smac mimetics over many monovalent agents.[7]

Quantitative Data Presentation

The efficacy of dimeric Smac mimetics is underscored by their high binding affinities for various IAP proteins. The following tables summarize the quantitative data for some of the well-characterized dimeric Smac mimetics.

Table 1: Binding Affinities (Ki, nM) of Dimeric Smac Mimetics to IAP Proteins

CompoundXIAP (BIR2-BIR3)cIAP1 (BIR3)cIAP2 (BIR3)Reference
SM-164 1.39 (IC50)--[6]
AZD5582 15 (IC50)15 (IC50)21 (IC50)[8]
Birinapant (TL32711) 45 (Kd)<1 (Kd)-[9]
Compound 26 -0.3 (Ki)1.1 (Ki)[10]
Compound 30 -0.46 (Kd)-[10]
Compound 33 -17 (IC50)34 (IC50)[10]

Table 2: Cellular Activity (IC50, nM) of Dimeric Smac Mimetics in MDA-MB-231 Breast Cancer Cells

CompoundCell Growth Inhibition (IC50, nM)Reference
SM-164 1 (in HL-60)[6]
This compound Subnanomolar[8]
Compound 27 1-3[11]
Compound 14 0.1 (in MDA-MB-231)[10]
Compound 4 1 (in HL-60)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dimeric Smac mimetics.

Fluorescence Polarization (FP) Assay for IAP Binding

Principle: This competitive binding assay measures the displacement of a fluorescently labeled Smac-derived peptide (tracer) from an IAP BIR domain by a Smac mimetic. The change in fluorescence polarization is proportional to the amount of tracer displaced.[7]

Materials:

  • Purified recombinant IAP BIR domain protein (e.g., XIAP BIR3, cIAP1 BIR3).

  • Fluorescently labeled tracer peptide (e.g., FITC-AVPI).

  • Assay Buffer: 25 mM HEPES (pH 7.5), 1 mM TCEP, 0.005% Tween 20.[12]

  • Dimeric Smac mimetic compounds.

  • Black, non-binding 384-well plates.

  • Plate reader with fluorescence polarization capabilities.

Protocol:

  • Prepare serial dilutions of the dimeric Smac mimetic in assay buffer.

  • In a 384-well plate, add the IAP BIR domain protein and the fluorescent tracer to each well at optimized concentrations.

  • Add the serially diluted Smac mimetics to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubate the plate at room temperature for 30 minutes to 3 hours to reach equilibrium.[12]

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).[12]

  • Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IAP Binding

Principle: This assay is a competitive immunoassay that measures the binding of a Smac mimetic to a tagged IAP protein. It relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) conjugated to an antibody against the tag and an acceptor fluorophore (e.g., d2) on a competing ligand.

Materials:

  • GST-tagged IAP BIR domain protein (e.g., GST-XIAP BIR3).

  • Anti-GST antibody labeled with Terbium cryptate.

  • Smac-mimetic-d2 conjugate (acceptor).

  • Assay buffer.

  • Dimeric Smac mimetic compounds.

  • Low-volume 384-well white plates.

  • HTRF-compatible plate reader.

Protocol:

  • Prepare serial dilutions of the dimeric Smac mimetic.

  • Dispense the diluted compounds into the wells of a 384-well plate.

  • Add the GST-tagged IAP protein to each well.

  • Add a pre-mixed solution of the anti-GST-Tb antibody and the Smac-mimetic-d2 conjugate.

  • Incubate the plate according to the manufacturer's instructions.

  • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio and determine the IC50 values from a dose-response curve.

Cell Viability Assay (MTS/MTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product.

Materials:

  • Cancer cell line (e.g., MDA-MB-231).

  • Complete cell culture medium.

  • Dimeric Smac mimetic compounds.

  • MTS or MTT reagent.

  • Solubilization solution (for MTT).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Treat the cells with serial dilutions of the dimeric Smac mimetic for a specified period (e.g., 24, 48, or 72 hours).[13]

  • Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[13]

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot for cIAP1 Degradation

Principle: This technique is used to detect the levels of cIAP1 protein in cells following treatment with a Smac mimetic, thereby confirming target engagement and downstream effects.

Materials:

  • Cancer cell line (e.g., MDA-MB-231).

  • Dimeric Smac mimetic compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibody against cIAP1.

  • Primary antibody for a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and blotting equipment.

Protocol:

  • Treat cells with the dimeric Smac mimetic at various concentrations and for different time points (e.g., 30 minutes to 6 hours).[14]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-cIAP1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

IAP_Inhibition_Pathway cluster_Smac_Mimetic Dimeric Smac Mimetic cluster_cIAP cIAP1/2 Regulation cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Induction Smac_Mimetic Dimeric Smac Mimetic cIAP cIAP1/2 Smac_Mimetic->cIAP Binds & Induces Degradation XIAP XIAP Smac_Mimetic->XIAP Inhibits Ub Ubiquitin cIAP->Ub Auto-ubiquitination NIK NIK cIAP->NIK Degrades Canonical_NFkB Canonical NF-κB Activation cIAP->Canonical_NFkB Activates Proteasome Proteasome Ub->Proteasome Degradation NonCanonical_NFkB Non-Canonical NF-κB Activation NIK->NonCanonical_NFkB TNFa TNFα Production Canonical_NFkB->TNFa TNFa_R TNFα Receptor TNFa->TNFa_R Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase37 Caspase-3/7 XIAP->Caspase37 Inhibits Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis DISC DISC Formation TNFa_R->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase8->Caspase37

Caption: Mechanism of action of dimeric Smac mimetics.

FP_Workflow start Start prepare_reagents Prepare Serial Dilutions of Smac Mimetic & Reagents start->prepare_reagents plate_setup Add IAP Protein, Fluorescent Tracer, and Smac Mimetic to Plate prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation measure_fp Measure Fluorescence Polarization incubation->measure_fp data_analysis Calculate % Inhibition and Determine IC50/Ki measure_fp->data_analysis end End data_analysis->end

Caption: Workflow for Fluorescence Polarization Assay.

Western_Blot_Workflow start Start cell_treatment Treat Cells with Smac Mimetic start->cell_treatment cell_lysis Lyse Cells and Quantify Protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (anti-cIAP1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with Chemiluminescence secondary_ab->detection reprobe Strip and Re-probe with Loading Control Antibody detection->reprobe end End reprobe->end

Caption: Workflow for Western Blot of cIAP1 Degradation.

Conclusion and Future Directions

Dimeric Smac mimetics represent a powerful class of targeted anti-cancer agents with a well-defined mechanism of action that involves the dual inhibition of XIAP and the degradation of cIAP1 and cIAP2. Their high potency, as evidenced by nanomolar binding affinities and cellular activities, makes them promising candidates for further clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in the field. Future research will likely focus on optimizing the linker chemistry to improve pharmacokinetic properties, exploring novel combination therapies to overcome resistance, and identifying predictive biomarkers to guide their clinical application. The continued investigation of these dual-action molecules holds significant promise for advancing the landscape of cancer therapy.

References

AZD5582: An In-Depth Technical Guide on its Effects on Mcl-1 and Bcl-2 Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a novel, potent, and dimeric small-molecule mimetic of the second mitochondrial-derived activator of caspases (SMAC). As an Inhibitor of Apoptosis Protein (IAP) antagonist, it represents a promising therapeutic agent in oncology. IAPs are a family of proteins that function as endogenous inhibitors of caspases, thereby suppressing apoptosis. This compound exerts its primary anti-tumor effects by targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), leading to the induction of apoptotic cell death.[1]

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members. The survival of many cancer cells depends on the overexpression of anti-apoptotic Bcl-2 family proteins. While direct inhibitors for proteins like Bcl-2 have been successfully developed, the indirect modulation of these pathways presents an alternative therapeutic strategy. This technical guide provides a comprehensive analysis of the effects of this compound on the anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-xL, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action of this compound

This compound functions as an IAP antagonist by binding with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[2][3] This binding initiates a cascade of events culminating in apoptosis:

  • Degradation of cIAPs: Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[3]

  • Activation of TNF-α Signaling: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. This promotes the transcription and secretion of tumor necrosis factor-alpha (TNF-α).[1][4]

  • Extrinsic Apoptosis: Secreted TNF-α can then bind to its receptors (TNFR1) on the cell surface, initiating the extrinsic apoptosis pathway through a signaling cascade that results in the activation of caspase-8.[1]

  • Relief of Caspase Inhibition: By binding to XIAP, this compound prevents XIAP from inhibiting caspases-3, -7, and -9, thereby lowering the threshold for apoptosis induction via both intrinsic and extrinsic pathways.

Quantitative Data Summary

Table 1: Binding Affinity of this compound to IAP Proteins
Target ProteinAssay TypeIC50 (nM)Reference(s)
cIAP1BIR3 Domain Binding15[2][3]
cIAP2BIR3 Domain Binding21[2][3]
XIAPBIR3 Domain Binding15[2][3]
Table 2: Effect of this compound on Anti-Apoptotic Protein Expression in Pancreatic Cancer Cells
ProteinEffect of this compound TreatmentMechanismReference(s)
Mcl-1 Significant Decrease Indirect; secondary to cIAP1 and XIAP inhibition.[1][5][6]
Bcl-2No significant changeThis compound does not directly target or affect the expression of Bcl-2.[1][6]
Bcl-xLNo significant changeThis compound does not directly target or affect the expression of Bcl-xL.[1][6]
SurvivinNo significant changeNot a primary or secondary target of the this compound-induced pathway.[1]

This compound's Specific Effect on Mcl-1

A critical and specific downstream effect of this compound's action on IAPs is the pronounced down-regulation of the Myeloid cell leukemia-1 (Mcl-1) protein.[1]

Mechanism of Mcl-1 Down-regulation: Studies have shown that treatment with this compound results in a significant decrease in Mcl-1 protein levels, while the levels of other key anti-apoptotic proteins like Bcl-2 and Bcl-xL remain unchanged.[1][6] This selective effect is not due to direct binding but is a consequence of targeting cIAP1 and XIAP. Evidence for this indirect mechanism is robust:

  • siRNA Knockdown: Silencing the expression of both XIAP and cIAP1 using RNA interference results in a similar decrease in Mcl-1 protein levels, mimicking the effect of this compound.[1]

  • Ectopic Expression: Conversely, the overexpression of XIAP and cIAP1 in cells prevents the this compound-induced decrease in Mcl-1.[1][5]

This indicates that the integrity of the cIAP1/XIAP axis is crucial for maintaining Mcl-1 levels, and by disrupting this axis, this compound effectively triggers Mcl-1 degradation. This targeted reduction of Mcl-1 is a key contributor to the pro-apoptotic activity of this compound, especially in tumors that are dependent on Mcl-1 for survival.

Visualizing the Pathways and Processes

AZD5582_Mechanism_of_Action cluster_this compound This compound cluster_downstream Downstream Effects This compound This compound (SMAC Mimetic) cIAP1 cIAP1 / cIAP2 This compound->cIAP1 Inhibits XIAP XIAP This compound->XIAP Inhibits Mcl1 Mcl-1 Protein cIAP1->Mcl1 Maintains (Mechanism TBD) TNF TNF-α Secretion cIAP1->TNF Degradation Leads to Casp9 Caspase-9 XIAP->Casp9 Inhibits Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Casp9->Apoptosis Activates Intrinsic Pathway TNF->Apoptosis Induces Extrinsic Pathway siRNA_Workflow cluster_analysis Downstream Analysis start Seed Pancreatic Cancer Cells transfect Transfect with siRNA (e.g., XIAP, cIAP1, or Scramble Control) start->transfect incubate1 Incubate for 24h (for protein knockdown) transfect->incubate1 treat Treat with this compound (100 nM) or Vehicle (DMSO) incubate1->treat incubate2 Incubate for 24h treat->incubate2 harvest Harvest Cells incubate2->harvest western Western Blot (Analyze Mcl-1, Caspase-3 levels) harvest->western Protein Analysis flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) harvest->flow Apoptosis Analysis

References

In Vitro Evidence for AZD5582-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evidence demonstrating the pro-apoptotic effects of AZD5582, a potent, dimeric Smac mimetic and antagonist of the Inhibitor of Apoptosis Proteins (IAPs). The document details the molecular mechanism of action, summarizes key quantitative data from various cancer cell line studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and workflows.

Executive Summary

This compound is a second-generation IAP antagonist designed to mimic the endogenous pro-apoptotic protein Smac/DIABLO. It potently targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), key regulators of apoptosis that are frequently overexpressed in cancer cells, contributing to therapeutic resistance. By binding to the BIR (Baculoviral IAP Repeat) domains of these proteins, this compound relieves their inhibitory effects on caspases, thereby promoting programmed cell death. In vitro studies across a wide range of cancer cell lines, including pancreatic, breast, lung, and hematological malignancies, have consistently demonstrated that this compound induces apoptosis, often in a TNF-α-dependent manner, and can synergize with other anti-cancer agents.

Molecular Mechanism of Action

This compound functions by disrupting the normal cytoprotective roles of IAP proteins. Its primary mechanism involves two key events:

  • Degradation of cIAP1/2 and Activation of the Non-Canonical NF-κB Pathway : this compound binds to the BIR3 domain of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of cIAPs, which are negative regulators of the non-canonical NF-κB pathway, leads to the stabilization of NIK (NF-κB-inducing kinase). This results in the processing of p100 to p52, which then translocates to the nucleus to activate the transcription of target genes, including TNF-α.[3]

  • Inhibition of XIAP and Caspase Activation : this compound also binds potently to the BIR3 domain of XIAP, preventing XIAP from binding to and inhibiting initiator and effector caspases, such as caspase-9, caspase-3, and caspase-7.[4][5] This frees caspases to execute the apoptotic program.

In many cancer cell types, these two events converge. The TNF-α produced via the non-canonical NF-κB pathway acts in an autocrine or paracrine fashion, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway.[6][7] This pathway culminates in the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the mitochondrial (intrinsic) apoptosis pathway. The concurrent inhibition of XIAP by this compound ensures that the activated caspases are not sequestered, leading to efficient apoptosis.[4][6]

Furthermore, studies have shown that this compound can induce the downregulation of the anti-apoptotic Bcl-2 family protein Mcl-1, further sensitizing cells to apoptosis.[6][8]

Quantitative Data Summary

The efficacy of this compound has been quantified across various in vitro models. The following tables summarize its binding affinities and cellular potencies.

Table 1: Binding Affinity of this compound to IAP BIR3 Domains
IAP ProteinIC₅₀ (nM)Reference(s)
cIAP115[1][4][9]
cIAP221[1][4][9]
XIAP15[1][4][5]

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the binding to the respective IAP BIR3 domain.

Table 2: Cellular Potency of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayEndpointPotency (nM)Reference(s)
MDA-MB-231Breast CancerELISAcIAP1 Degradation (EC₅₀)0.1[4]
MDA-MB-231Breast CancerAlamar BlueGrowth Inhibition (GI₅₀, 48h)< 0.06[4]
BxPC-3Pancreatic CancerAnnexin V/PIApoptosis Induction (100 nM, 24h)~40% Apoptotic Cells[6]
Panc-1Pancreatic CancerAnnexin V/PIApoptosis Induction (100 nM, 24h)~35% Apoptotic Cells[6]
H1975NSCLCCell ViabilityInhibition (with IFNγ, 48h)20[4][10]
HCC827NSCLCApoptosis AssayInduction (with IFNγ, 48h)20[4][10]
MM1S, RPMI8226, U266, KMS-5Multiple MyelomaGrowth AssayInhibitionDose-dependent[5]
SCC25, Cal27, FaDuHNSCCProliferation AssayInhibitionDose-dependent[11]
Hepa1-6, Huh7Hepatocellular CarcinomaColony FormationInhibition (with heat)Significant Inhibition[12][13]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway for Apoptosis Induction

AZD5582_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_out TNF-α TNFR1 TNFR1 TNFa_out->TNFR1 Binds TRADD_FADD TRADD/FADD Complex TNFR1->TRADD_FADD Recruits This compound This compound cIAP1 cIAP1/2 This compound->cIAP1 Inhibits XIAP XIAP This compound->XIAP Inhibits NIK NIK cIAP1->NIK Degrades Proteasome Proteasome cIAP1->Proteasome Ubiquitination & Degradation Casp37 Caspase-3/7 XIAP->Casp37 Inhibits p100 p100 NIK->p100 Phosphorylates p52 p52 p100->p52 Processing ProCasp8 Pro-Caspase-8 TRADD_FADD->ProCasp8 Activates Casp8 Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 Cleaves & Activates ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis TNFa_gene TNF-α Gene Transcription p52->TNFa_gene Activates TNFa_gene->TNFa_out Secretion

Caption: this compound induces apoptosis via IAP antagonism.

Experimental Workflow for Assessing Apoptosis

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results CellCulture 1. Seed Cancer Cells (e.g., BxPC-3, Panc-1) Treatment 2. Treat with this compound (e.g., 100 nM for 24h) + Vehicle Control CellCulture->Treatment Harvest 3. Harvest Cells (Supernatant + Adherent) Treatment->Harvest Stain 4. Stain with Annexin V-FITC & PI Harvest->Stain Flow 5. Analyze by Flow Cytometry Stain->Flow Quantify 6. Quantify Cell Populations Flow->Quantify Live Live Cells (Annexin V- / PI-) Quantify->Live Early Early Apoptotic (Annexin V+ / PI-) Quantify->Early Late Late Apoptotic/Necrotic (Annexin V+ / PI+) Quantify->Late Necrotic Necrotic Cells (Annexin V- / PI+) Quantify->Necrotic

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Experimental Protocols

Cell Viability Assay (Alamar Blue)
  • Cell Seeding : Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment : Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay : Add 10 µL of Alamar Blue reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement : Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.

Apoptosis Detection by Annexin V/PI Staining
  • Cell Culture and Treatment : Seed cells (e.g., BxPC-3, Panc-1) in 6-well plates and grow to 60-70% confluency. Treat with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for 24 hours.[6]

  • Cell Harvesting : Collect the culture medium (containing floating cells) into a 15 mL conical tube. Wash the adherent cells with PBS, detach them using Trypsin-EDTA, and combine them with the cells in the medium.

  • Centrifugation : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing : Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

  • Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.

  • Gating : Use unstained and single-stained controls to set up compensation and gates to identify four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Apoptosis Markers
  • Cell Lysis : Following treatment with this compound, wash cell monolayers with cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation : Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE : Separate the protein samples on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., cleaved caspase-3, cIAP1, XIAP, Mcl-1, γ-tubulin or β-actin as a loading control).[6]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent inducer of apoptosis in a variety of cancer cell models. Its dual mechanism of action—promoting cIAP1/2 degradation to induce TNF-α production and directly inhibiting XIAP to unleash caspase activity—provides a robust rationale for its clinical development. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating IAP antagonists and the mechanisms of programmed cell death.

References

An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of AZD5582

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AZD5582 is a potent, dimeric, small-molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetic designed as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound potently targets the Baculoviral IAP Repeat (BIR) domains of key IAP members, notably X-linked IAP (XIAP) and cellular IAP1 (cIAP1). This targeted binding disrupts the anti-apoptotic functions of these proteins, leading to the induction of apoptosis in cancer cells. This document provides a comprehensive overview of the binding affinities of this compound for XIAP and cIAP1 BIR domains, details the experimental protocols used for these determinations, and illustrates the core signaling pathways modulated by this compound.

Binding Affinity of this compound

This compound was developed to bind with high affinity to the BIR3 domain of IAPs, which is the natural binding site for Smac/DIABLO and is crucial for the regulation of caspases and signaling pathways. The compound demonstrates potent binding to the BIR3 domains of XIAP and cIAP1.

Data Presentation

The binding affinity of this compound has been quantified using biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its potency.

Target ProteinTarget DomainBinding Affinity (IC50)
cIAP1 BIR315 nM[1][2]
XIAP BIR315 nM[1][2][3]
cIAP2 BIR321 nM[1][2]

Table 1: Binding Affinity of this compound for IAP BIR3 Domains.

Signaling Pathways Modulated by this compound

As a Smac mimetic, this compound functions by disrupting the normal protein-protein interactions mediated by XIAP and cIAP1, thereby promoting programmed cell death.

Mechanism of Action:

  • XIAP Inhibition: XIAP is a potent inhibitor of apoptosis that directly binds to and inactivates effector caspases (caspase-3, -7) and initiator caspase-9 via its BIR domains. This compound competitively binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9. This releases the "brakes" on the intrinsic apoptotic pathway.[4]

  • cIAP1 Degradation and TNFα Signaling: this compound binding to the BIR3 domain of cIAP1 induces a conformational change that stimulates the E3 ubiquitin ligase activity of its C-terminal RING domain. This leads to autoubiquitination of cIAP1 and its subsequent degradation by the proteasome.[2][5] The degradation of cIAP1 has two major consequences:

    • Activation of Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), activation of the non-canonical NF-κB pathway, and subsequent transcription of target genes.[5][6]

    • Induction of TNFα-Dependent Apoptosis: The degradation of cIAP1 promotes the formation of a signaling complex that leads to the production and secretion of Tumor Necrosis Factor-alpha (TNFα).[7][8] This secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway, culminating in the activation of caspase-8 and downstream effector caspases.[7][8]

Visualization of this compound Signaling Pathway

AZD5582_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis cluster_intrinsic Intrinsic Apoptosis cluster_nfkb Non-Canonical NF-κB Pathway TNFR1 TNFR1 Complex_II Complex II (Caspase-8 activation) TNFR1->Complex_II Casp8_act Active Caspase-8 Complex_II->Casp8_act Casp37 Active Caspase-3/7 Casp8_act->Casp37 Activates XIAP XIAP Casp9 Caspase-9 XIAP->Casp9 Inhibits Casp9->Casp37 Activates Apoptosome Apoptosome Apoptosome->Casp9 Activates cIAP1 cIAP1 NIK NIK cIAP1->NIK Degrades Proteasome Proteasome Degradation cIAP1->Proteasome Autoubiquitination p52_RelB p52/RelB NIK->p52_RelB Activates TNFa_prod TNFα Production p52_RelB->TNFa_prod Induces TNFa_prod->TNFR1 Binds (autocrine/paracrine) This compound This compound This compound->XIAP Binds to BIR3 This compound->cIAP1 Binds to BIR3 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound binds XIAP and cIAP1 to induce apoptosis.

Experimental Protocols

The determination of binding affinities for small molecules like this compound to protein domains is typically achieved through biophysical assays such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).

Fluorescence Polarization (FP) Competitive Binding Assay

FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This method is well-suited for high-throughput screening to determine IC50 values.

Principle: A small, fluorescently labeled peptide mimicking the Smac N-terminus (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When the larger BIR3 domain protein binds to this tracer, the complex tumbles much more slowly, leading to a higher polarization value. A competitor compound like this compound will displace the tracer from the BIR3 domain, causing a decrease in polarization.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • BIR3 Domain Protein: Recombinantly express and purify the XIAP-BIR3 or cIAP1-BIR3 domain. Dilute to a final concentration determined by a preliminary titration experiment (typically in the low nM range).

    • Fluorescent Tracer: Synthesize a peptide corresponding to the N-terminus of Smac (e.g., AVPI) and label it with a fluorophore (e.g., FITC or TAMRA). The final concentration should be low (e.g., 1-10 nM) and ideally below the Kd of its interaction with the BIR3 domain.

    • Competitor (this compound): Prepare a serial dilution series of this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).

  • Assay Procedure:

    • In a black, low-volume microplate (e.g., 384-well), add the assay components in the following order: assay buffer, this compound dilutions, BIR3 domain protein.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to approach equilibrium.

    • Add the fluorescent tracer to all wells.

    • Incubate for a further period (e.g., 1-2 hours) to allow the binding competition to reach equilibrium. Protect the plate from light.

    • Include control wells: "Free Tracer" (tracer in buffer only) for minimum polarization and "Bound Tracer" (tracer + BIR3 protein, no competitor) for maximum polarization.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters.

    • Plot the polarization values (in milli-polarization units, mP) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound required to displace 50% of the bound tracer.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor chip. It provides kinetic data (association rate, k_on; dissociation rate, k_off) in addition to affinity (dissociation constant, K_D).

Principle: The SPR signal is sensitive to changes in the refractive index at the surface of a gold-coated sensor chip. When the protein (ligand) is immobilized on the chip, the binding of a small molecule (analyte) from a solution flowing over the surface causes an increase in mass, which alters the refractive index and generates a measurable response in Resonance Units (RU).

Detailed Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified XIAP-BIR3 or cIAP1-BIR3 protein to the surface via covalent amine coupling. Aim for a low to moderate immobilization density to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface with ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a serial dilution of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over both the ligand and reference flow cells at a constant flow rate.

    • Each cycle consists of:

      • Association Phase: Analyte flows over the surface, and binding is observed as an increase in RU.

      • Dissociation Phase: Running buffer replaces the analyte solution, and dissociation is observed as a decrease in RU.

      • Regeneration Step (if necessary): A specific solution (e.g., low pH glycine) is injected to remove all bound analyte, preparing the surface for the next cycle.

  • Data Acquisition and Analysis:

    • The instrument records the response over time, generating a sensorgram for each concentration.

    • The reference flow cell data is subtracted from the active flow cell data to obtain the specific binding signal.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis yields the kinetic rate constants k_on (association) and k_off (dissociation). The equilibrium dissociation constant (K_D) is then calculated as k_off / k_on.

Visualization of SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis Cycle (Repeat for each [this compound]) cluster_data Data Processing Activation 1. Activate Sensor Chip (NHS/EDC) Immobilization 2. Immobilize BIR3 Protein (Amine Coupling) Activation->Immobilization Deactivation 3. Deactivate Surface (Ethanolamine) Immobilization->Deactivation Association 4. Association (Inject this compound) Deactivation->Association Start Cycles Dissociation 5. Dissociation (Inject Running Buffer) Association->Dissociation Regeneration 6. Regeneration (Remove Bound Analyte) Dissociation->Regeneration Regeneration->Association Next Concentration Sensorgram 7. Generate Sensorgrams Regeneration->Sensorgram Cycles Complete Fit_Model 8. Fit to Binding Model Sensorgram->Fit_Model Results 9. Calculate kon, koff, KD Fit_Model->Results

Caption: A typical workflow for a Surface Plasmon Resonance experiment.

References

Preclinical Profile of AZD5582: A Novel IAP Antagonist in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: AZD5582 is a novel, dimeric small-molecule Smac mimetic that functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] In preclinical oncology studies, it has demonstrated significant anti-tumor activity across a range of cancer types by promoting apoptosis. This document provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, efficacy in various cancer models, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exerts its anti-tumor effects by mimicking the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAP proteins. Specifically, this compound binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[2][3] This binding leads to the degradation of cIAP1 and cIAP2, which in turn activates the non-canonical NF-κB signaling pathway.[4][5] The inhibition of XIAP, the most potent caspase inhibitor, relieves the suppression of caspases-3, -7, and -9, thereby directly inducing apoptosis.[1][6] In some cancer models, the apoptotic effect of this compound is dependent on the production of tumor necrosis factor-alpha (TNFα).[7][8]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, leading to programmed cell death.

AZD5582_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 binds TRADD/FADD TRADD/FADD TNFR1->TRADD/FADD recruits This compound This compound cIAP1/2 cIAP1/2 This compound->cIAP1/2 inhibits XIAP XIAP This compound->XIAP inhibits Pro-survival Signals Pro-survival Signals cIAP1/2->Pro-survival Signals promotes NIK NIK cIAP1/2->NIK degrades Caspase-9 Caspase-9 XIAP->Caspase-9 inhibits Caspase-3/7 Caspase-3/7 XIAP->Caspase-3/7 inhibits Smac/DIABLO Smac/DIABLO Smac/DIABLO->XIAP inhibits Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis executes NF-kB Pathway Non-Canonical NF-κB Pathway IKK IKK NIK->IKK activates p52/RelB p52/RelB IKK->p52/RelB activates Gene Transcription Gene Transcription p52/RelB->Gene Transcription induces Gene Transcription->TNFa production Caspase-8 Caspase-8 TRADD/FADD->Caspase-8 activates Caspase-8->Caspase-3/7 activates

Caption: this compound signaling pathway leading to apoptosis.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects in a variety of cancer cell lines. The sensitivity to this compound is often correlated with the expression levels of IAP proteins and dependency on the NF-κB pathway.[4]

Binding Affinity and Cellular Potency
TargetIC50 (nM)Cell LineAssayReference
cIAP1 (BIR3)15-Binding Assay[2]
cIAP2 (BIR3)21-Binding Assay[2]
XIAP (BIR3)15-Binding Assay[2]
Cellular Potency EC50
MDA-MB-231Sub-nanomolarBreast CancerApoptosis Assay[2]
MM1S, RPMI8226, U266, KMS-5Not specifiedMultiple MyelomaGrowth Inhibition[1]
SCC25, Cal27, FaDuDose-dependentHNSCCCytotoxicity Assay[9]
BxPC-3, PanC-1SensitivePancreatic CancerApoptosis Assay[7]
Capan-2, AsPC-1ResistantPancreatic CancerApoptosis Assay[7]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have shown significant tumor growth inhibition and regression upon treatment with this compound.

Xenograft Studies
Cancer TypeAnimal ModelDosing RegimenOutcomeReference
Breast CancerMDA-MB-231 Xenograft3.0 mg/kg, IV, twice weeklySubstantial tumor regression[2]
Pancreatic CancerCapan-2 or AsPC-1 derivative xenograftsNot specifiedEffective against tumors[7]
Hepatocellular CarcinomaLiver cancer cell line-derived xenograftNot specifiedImproved treatment effect of microwave ablation[6][10]
Oral Squamous Cell CarcinomaXenograft modelsNot specifiedSuppressed cell growth[4]

Experimental Protocols

Cell Viability and Proliferation Assays
  • Method: HNSCC cell lines (SCC25, Cal27, and FaDu) were treated with varying doses of this compound. Proliferation was assessed using standard colorimetric assays (e.g., MTT, XTT) or cell counting.[9]

  • Colony Formation Assay: To determine long-term effects, cells were treated with this compound, alone or in combination with irradiation, and allowed to form colonies for a specified period. Colonies were then stained and counted.[9]

Apoptosis Assays
  • Method: Apoptosis was quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[10] In pancreatic cancer cell lines, cleavage of caspase-3 was detected by immunoblotting to confirm the induction of apoptosis.[7]

  • TUNEL Staining: In vivo apoptosis in tumor tissues from xenograft models was assessed by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[10]

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) were subcutaneously injected with human cancer cells.

  • Treatment: Once tumors reached a palpable size, mice were treated with this compound intravenously according to the specified dosing schedule.[2]

  • Monitoring: Tumor volume and body weight were measured regularly.[11]

  • Endpoint: At the end of the study, tumors were excised for further analysis, such as immunoblotting for cIAP1 degradation and caspase-3 cleavage.[2]

Preclinical Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Preclinical_Workflow Start Start In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cell_Line_Panel Panel of Cancer Cell Lines Binding_Assays IAP Binding Assays (IC50 determination) In_Vitro_Screening->Binding_Assays Cell_Viability Cell Viability/Cytotoxicity (EC50 determination) Binding_Assays->Cell_Viability Apoptosis_Assays Apoptosis Assays (Annexin V, Caspase Cleavage) Cell_Viability->Apoptosis_Assays Mechanism_of_Action Mechanism of Action Studies Apoptosis_Assays->Mechanism_of_Action Western_Blot Western Blot (cIAP1, XIAP, Caspases) Mechanism_of_Action->Western_Blot NFkB_Activation NF-κB Pathway Activation Mechanism_of_Action->NFkB_Activation In_Vivo_Efficacy In Vivo Efficacy Studies Mechanism_of_Action->In_Vivo_Efficacy Xenograft_Model Xenograft Model Establishment Treatment_Regimen This compound Treatment In_Vivo_Efficacy->Treatment_Regimen Tumor_Growth_Inhibition Tumor Growth Inhibition Assessment Treatment_Regimen->Tumor_Growth_Inhibition Pharmacodynamic_Analysis Pharmacodynamic Analysis Tumor_Growth_Inhibition->Pharmacodynamic_Analysis Biomarker_Analysis Tumor Biomarker Analysis (cIAP1, Cleaved Caspase-3) Pharmacodynamic_Analysis->Biomarker_Analysis Toxicity_Assessment Toxicity Assessment Pharmacodynamic_Analysis->Toxicity_Assessment End End Toxicity_Assessment->End

Caption: A typical preclinical evaluation workflow for this compound.

Combination Therapies

The mechanism of action of this compound makes it a promising candidate for combination therapies. Studies have shown synergistic or additive effects when combined with other anti-cancer treatments.

  • With Irradiation: In head and neck squamous cell carcinoma cell lines, combining this compound with irradiation resulted in a synergistic and additive inhibition of colony formation.[9]

  • With Microwave Ablation: In hepatocellular carcinoma, this compound improved the therapeutic effect of incomplete microwave ablation by inducing apoptosis in the residual tumor.[6][10]

  • With TRAIL: this compound has been shown to sensitize hepatocellular carcinoma cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[12]

  • With Carfilzomib: In multiple myeloma, this compound showed a synergistic effect when combined with the proteasome inhibitor carfilzomib.[1]

Resistance Mechanisms

Resistance to this compound has been observed in some cancer cell lines. In pancreatic cancer, resistance was associated with high levels of phosphorylated Akt, which leads to the stabilization of XIAP.[7][8] Knockdown of Akt or XIAP in resistant cells increased their sensitivity to this compound.[3][7]

Conclusion

The preclinical data for this compound strongly support its development as an anti-cancer therapeutic. Its potent IAP antagonistic activity translates to significant anti-tumor efficacy in a range of in vitro and in vivo models. The well-defined mechanism of action provides a strong rationale for its use both as a monotherapy in sensitive cancer types and in combination with other anti-cancer agents to overcome resistance and enhance therapeutic outcomes. Further investigation into biomarkers for predicting sensitivity to this compound will be crucial for its successful clinical translation.

References

AZD5582: A Technical Guide to a Potent IAP Antagonist for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, second-generation, dimeric small molecule mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). By mimicking the N-terminal AVPI motif of SMAC, this compound functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins frequently overexpressed in cancer cells that play a critical role in suppressing apoptosis and promoting tumor survival.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action, preclinical efficacy, and key experimental methodologies associated with this compound research, intended for professionals in the field of oncology drug development.

Core Mechanism of Action: IAP Antagonism

This compound exerts its anti-cancer effects by targeting and neutralizing key members of the IAP family, primarily cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[2][3] Its primary mechanisms of inducing apoptosis are twofold:

  • Degradation of cIAP1 and cIAP2: this compound binds with high affinity to the BIR3 domains of cIAP1 and cIAP2. This binding event induces a conformational change that promotes the E3 ubiquitin ligase activity of cIAP1/2, leading to their auto-ubiquitination and subsequent rapid degradation by the proteasome.[4][5] The degradation of cIAP1/2 has two major consequences:

    • Activation of the Non-Canonical NF-κB Pathway: In the absence of cIAP1/2, the NF-κB-inducing kinase (NIK) is stabilized, leading to the processing of p100 to p52 and the activation of the non-canonical NF-κB signaling pathway.[6] This pathway can, in some cellular contexts, lead to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα).

    • Sensitization to TNFα-induced Apoptosis: The degradation of cIAP1/2 removes their inhibitory effect on the formation of the pro-apoptotic Complex II (ripoptosome) following TNFα receptor (TNFR) stimulation. This allows for the activation of caspase-8 and the initiation of the extrinsic apoptosis cascade.[4][5]

  • Inhibition of XIAP: this compound directly binds to the BIR3 domain of XIAP, preventing it from inhibiting the activity of initiator caspase-9 and effector caspases-3 and -7.[2][3] This action lowers the threshold for the induction of the intrinsic apoptotic pathway.

The interplay between these mechanisms, particularly the induction of TNFα and the direct sensitization of cells to its pro-apoptotic effects, underlies the potent anti-tumor activity of this compound in sensitive cancer models.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

AZD5582_Mechanism_of_Action This compound Mechanism of Action cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_nfkb Non-Canonical NF-kB Pathway TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binds Complex I Complex I TNFR1->Complex I Activates Complex II Complex II Complex I->Complex II Leads to formation of Caspase-8 Caspase-8 Complex II->Caspase-8 Activates Apoptosis_Ext Apoptosis Caspase-8->Apoptosis_Ext Mitochondria Mitochondria SMAC SMAC Mitochondria->SMAC Releases XIAP XIAP SMAC->XIAP Inhibits Caspase-9 Caspase-9 Apoptosis_Int Apoptosis Caspase-9->Apoptosis_Int NIK NIK p100 p100 NIK->p100 Processes p52/RelB p52/RelB p100->p52/RelB to Gene Transcription Gene Transcription p52/RelB->Gene Transcription Induces Gene Transcription->TNFa e.g. This compound This compound cIAP1/2 cIAP1/2 This compound->cIAP1/2 Binds & Induces Auto-ubiquitination This compound->XIAP Binds & Inhibits cIAP1/2->Complex II Inhibits Degradation Degradation cIAP1/2->Degradation XIAP->Caspase-8 Inhibits XIAP->Caspase-9 Inhibits Degradation->NIK Stabilization of

Caption: this compound inhibits cIAP1/2 and XIAP to induce apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and cellular activities of this compound across various cancer cell lines, as well as its in vivo efficacy in preclinical xenograft models.

Table 1: In Vitro Binding Affinity of this compound
TargetIC50 (nM)Assay DescriptionReference
cIAP1 (BIR3 domain)15Fluorescence Polarization[2][3]
cIAP2 (BIR3 domain)21Fluorescence Polarization[2][3]
XIAP (BIR3 domain)15Fluorescence Polarization[2][3]
Table 2: In Vitro Cellular Activity of this compound
Cell LineCancer TypeIC50 (nM)AssayReference
MDA-MB-231Breast Cancer<1Apoptosis Induction[2][3]
BxPC-3Pancreatic Cancer23MTS Assay (72h)[4]
PanC-1Pancreatic Cancer110.8MTS Assay (72h)[4]
AsPC-1Pancreatic CancerResistantMTS Assay (72h)[4]
Capan-2Pancreatic CancerResistantMTS Assay (72h)[4]
Primary CLL cellsChronic Lymphocytic LeukemiaNot directly cytotoxic at 1 nMAnnexin V/PI Staining[7]
HCC827Non-Small Cell Lung Cancer20 (in combination with IFNγ)Cell Viability Assay[8]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeDosing RegimenOutcomeReference
MDA-MB-231Breast Cancer3.0 mg/kg, IV, weekly for 2 weeksSubstantial tumor regressions[2][3]
Panc-1Pancreatic CancerNot specifiedDecreased tumor growth and weight[4]
Capan-2 (with AKT-shRNA)Pancreatic CancerNot specifiedSuppressed tumor growth[4]
AsPC-1 (with AKT-shRNA)Pancreatic CancerNot specifiedSuppressed tumor growth[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a non-linear regression model.[4]

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (serial dilutions) Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Xenograft_Workflow In Vivo Xenograft Study Workflow Start Start Cell_Implantation Implant cancer cells subcutaneously in mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach ~100-200 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment & control groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Tumor_Monitoring Measure tumor volume regularly Treatment->Tumor_Monitoring Endpoint Euthanize mice and analyze tumors Tumor_Monitoring->Endpoint End End Endpoint->End

References

Foundational Research on Smac Mimetic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1][2] A key family of proteins that regulate this process is the Inhibitor of Apoptosis (IAP) protein family.[3][4][5] IAPs are frequently overexpressed in various human cancers, contributing to tumor cell survival, resistance to therapy, and poor prognosis.[3][6] This has made them attractive targets for cancer drug development.[1][2]

Smac (Second Mitochondrial Activator of Caspases)/DIABLO is an endogenous mitochondrial protein that promotes apoptosis by neutralizing IAP proteins.[6][7] Upon apoptotic stimuli, Smac is released into the cytosol where it binds to IAPs, thereby relieving their inhibition of caspases and allowing the apoptotic cascade to proceed.[8] Smac mimetics are a class of small-molecule drugs designed to mimic the action of the N-terminal tetrapeptide (Ala-Val-Pro-Ile or AVPI) of mature Smac, which is crucial for its interaction with IAPs.[9][10] These compounds bind to the Baculovirus IAP Repeat (BIR) domains of IAPs, particularly targeting XIAP, cIAP1, and cIAP2.[4][6]

This technical guide provides an in-depth overview of the foundational research on Smac mimetic compounds, focusing on their mechanism of action, key experimental data, and the signaling pathways they modulate.

Mechanism of Action of Smac Mimetics

Smac mimetics exert their pro-apoptotic and anti-tumor effects through two primary mechanisms: antagonizing XIAP-mediated caspase inhibition and inducing the degradation of cIAP1 and cIAP2, which leads to the activation of the NF-κB pathway and TNFα-dependent apoptosis.[6][11]

Antagonism of XIAP

X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous caspase inhibitor, directly binding to and inhibiting the activity of executioner caspases-3 and -7, as well as the initiator caspase-9.[4][5][12] Smac mimetics compete with caspases for binding to the BIR3 domain of XIAP.[11] By binding to XIAP, Smac mimetics prevent it from inhibiting caspases, thereby lowering the threshold for apoptosis.[6]

Degradation of cIAPs and NF-κB Activation

Cellular IAP1 (cIAP1) and cIAP2 (cIAP2) are E3 ubiquitin ligases that play a crucial role in cell signaling, particularly in the Nuclear Factor-kappa B (NF-κB) pathway.[3][7] Smac mimetics bind to the BIR domains of cIAP1 and cIAP2, inducing a conformational change that stimulates their E3 ligase activity and leads to their auto-ubiquitination and subsequent proteasomal degradation.[6][11]

The degradation of cIAPs has two major consequences:

  • Activation of the Non-Canonical NF-κB Pathway: In resting cells, cIAPs maintain low levels of NF-κB-inducing kinase (NIK) by targeting it for degradation. The degradation of cIAPs upon treatment with Smac mimetics leads to the stabilization and accumulation of NIK. NIK then activates the IKKα complex, which in turn phosphorylates and activates the p100 subunit of NF-κB2, leading to its processing into the active p52 subunit and subsequent nuclear translocation to activate gene transcription.[6]

  • Sensitization to TNFα-induced Apoptosis: cIAPs are essential components of the TNF receptor 1 (TNFR1) signaling complex (Complex I). Upon TNFα stimulation, cIAPs ubiquitinate RIPK1, which serves as a scaffold for the recruitment of other signaling proteins that activate the pro-survival canonical NF-κB pathway. When cIAPs are degraded by Smac mimetics, RIPK1 is no longer ubiquitinated, leading to the formation of a death-inducing signaling complex (DISC) or "ripoptosome" (Complex II), which includes FADD and caspase-8.[9][11] This results in the activation of caspase-8 and the initiation of apoptosis.[6][11] In some cancer cells, Smac mimetics alone can induce the production of TNFα, leading to an autocrine/paracrine loop of apoptosis.[8][11]

Signaling Pathways Modulated by Smac Mimetics

The following diagrams illustrate the core signaling pathways affected by Smac mimetic compounds.

Smac_Mimetic_Mechanism_of_Action Mechanism of Action of Smac Mimetics Smac_Mimetic Smac Mimetic cIAP1_2 cIAP1/cIAP2 Smac_Mimetic->cIAP1_2 binds & inhibits XIAP XIAP Smac_Mimetic->XIAP binds & inhibits Complex_II Complex II (Apoptosis) Smac_Mimetic->Complex_II promotes formation Caspase3_7 Caspase-3/7 Activation Smac_Mimetic->Caspase3_7 disinhibits Caspase9 Caspase-9 Smac_Mimetic->Caspase9 disinhibits Proteasomal_Degradation Proteasomal Degradation cIAP1_2->Proteasomal_Degradation auto-ubiquitination Complex_I Complex I (Survival) cIAP1_2->Complex_I promotes cIAP1_2->Complex_II inhibits XIAP->Caspase3_7 inhibits XIAP->Caspase9 inhibits NIK NIK (stabilized) Proteasomal_Degradation->NIK Non_Canonical_NFkB Non-Canonical NF-κB Activation NIK->Non_Canonical_NFkB Gene_Transcription Gene Transcription (e.g., pro-inflammatory cytokines) Non_Canonical_NFkB->Gene_Transcription TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TNFR1->Complex_I TNFR1->Complex_II Caspase8 Caspase-8 Activation Complex_II->Caspase8 Caspase8->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis Caspase9->Caspase3_7 activates

Caption: Mechanism of Action of Smac Mimetics.

NFkB_Signaling_Pathway NF-κB Signaling Pathway Modulation by Smac Mimetics Smac_Mimetic Smac Mimetic cIAP1_2 cIAP1/cIAP2 Smac_Mimetic->cIAP1_2 binds NIK_stabilized NIK (stabilized) Smac_Mimetic->NIK_stabilized leads to stabilization Proteasome Proteasome cIAP1_2->Proteasome degradation NIK NIK cIAP1_2->NIK degrades IKKa IKKα NIK_stabilized->IKKa activates p100_p52 p100 -> p52 IKKa->p100_p52 phosphorylates RelB_p52 RelB/p52 p100_p52->RelB_p52 processing Nucleus Nucleus RelB_p52->Nucleus translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: NF-κB Signaling Pathway Modulation.

Quantitative Data of Smac Mimetic Compounds

The following tables summarize key quantitative data for several well-characterized Smac mimetic compounds from preclinical studies.

Table 1: Binding Affinities of Smac Mimetics to IAP Proteins

CompoundTarget IAPBinding AssayKi / Kd / IC50Reference(s)
GDC-0152 XIAP BIR3Competitive Binding28 nM (Ki)[13]
cIAP1 BIR3Competitive Binding17 nM (Ki)[13]
cIAP2 BIR3Competitive Binding43 nM (Ki)[13]
ML-IAP BIRCompetitive Binding14 nM (Ki)[13]
Birinapant (TL32711) XIAP BIR3Fluorescence PolarizationPublished Data[5]
cIAP1 BIR3Fluorescence PolarizationPublished Data[5]
cIAP2 BIR3Fluorescence PolarizationPublished Data[5]
ML-IAP BIRFluorescence PolarizationPublished Data[5]
SM-164 XIAP (BIR2-BIR3)Fluorescence Polarization0.56 nM (Ki)[14]
cIAP1 (BIR2-BIR3)Fluorescence Polarization0.31 nM (Ki)[14]
cIAP2 BIR3Fluorescence Polarization1.1 nM (Ki)[14]
LCL161 IAPsNot specifiedHigh affinity[15]

Table 2: In Vitro Cellular Activity of Smac Mimetics

CompoundCell LineAssayIC50Reference(s)
GDC-0152 MDA-MB-231Cell ViabilityNot specified[13]
Birinapant (TL32711) GFP-cIAP1 stable cell linecIAP1 Degradation17 ± 11 nM[5]
GFP-cIAP2 stable cell linecIAP2 Degradation108 ± 46 nM[5]
LCL161 WSU-DLCL2Cell Viability0.22 µM[11]
CCRF-CEMCell Viability0.25 µM[12]
Karpas-299Cell Viability1.6 µM[12]
Ba/F3-FLT3-ITDCell Viability~0.5 µM[16]
MOLM13-luc+Cell Viability~4 µM[16]
Ba/F3-D835YCell Viability~50 nM[16]
SM-131 XIAP BIR3Competitive Binding61 nM (Ki)[17]

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research of Smac mimetics are provided below. These are generalized protocols based on commonly used techniques in the field.

IAP Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of Smac mimetics to purified IAP BIR domains.

IAP_Binding_Assay IAP Binding Assay Workflow Reagents Reagents: - Purified IAP BIR domain - Fluorescently labeled Smac peptide - Smac mimetic compound Incubation Incubate reagents in microplate Reagents->Incubation FP_Reader Measure Fluorescence Polarization Incubation->FP_Reader Data_Analysis Data Analysis: - Plot FP vs. [Smac mimetic] - Calculate Ki or IC50 FP_Reader->Data_Analysis

Caption: IAP Binding Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Purify the desired IAP BIR domain protein (e.g., XIAP BIR3, cIAP1 BIR3).

    • Synthesize a fluorescently labeled peptide derived from the N-terminus of Smac (e.g., FITC-AVPI).

    • Prepare serial dilutions of the Smac mimetic compound.

  • Assay Procedure:

    • In a microplate, combine the purified IAP BIR domain protein, the fluorescently labeled Smac peptide, and varying concentrations of the Smac mimetic compound in an appropriate assay buffer.

    • Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (FP) of each well using a microplate reader equipped with appropriate filters.

  • Data Analysis:

    • The binding of the fluorescent peptide to the IAP protein results in a high FP signal. The Smac mimetic competes for this binding, causing a decrease in the FP signal.

    • Plot the FP signal against the concentration of the Smac mimetic.

    • Calculate the IC50 value, which is the concentration of the Smac mimetic that inhibits 50% of the fluorescent peptide binding. The Ki value can be derived from the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of Smac mimetics on the metabolic activity of cancer cells, which is an indicator of cell viability.[18][19]

Cell_Viability_Assay Cell Viability Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with Smac mimetic Cell_Seeding->Compound_Treatment Incubation Incubate for desired time Compound_Treatment->Incubation MTT_Addition Add MTT/MTS reagent Incubation->MTT_Addition Formazan_Formation Incubate for formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (for MTT) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Cell Viability Assay Workflow.

Methodology:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the Smac mimetic compound. Include untreated and vehicle-treated controls.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[1][19]

    • Incubate the plate for 1-4 hours at 37°C.[1][19] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[18][19]

  • Solubilization and Absorbance Reading:

    • For the MTT assay, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

    • For the MTS assay, the formazan product is soluble in the culture medium.

    • Read the absorbance at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[1][19]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the concentration of the Smac mimetic to determine the IC50 value.

Caspase Activation Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, to confirm the induction of apoptosis.

Caspase_Activation_Assay Caspase Activation Assay Workflow Cell_Treatment Treat cells with Smac mimetic Cell_Lysis Lyse cells Cell_Treatment->Cell_Lysis Lysate_Incubation Incubate lysate with caspase substrate Cell_Lysis->Lysate_Incubation Signal_Detection Measure fluorescence or colorimetric signal Lysate_Incubation->Signal_Detection Data_Analysis Quantify caspase activity Signal_Detection->Data_Analysis

Caption: Caspase Activation Assay Workflow.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the Smac mimetic compound for the desired time.

    • Lyse the cells to release the cellular contents, including caspases.

  • Caspase Activity Measurement:

    • Incubate the cell lysate with a specific caspase substrate that is conjugated to a fluorophore or a chromophore (e.g., Ac-DEVD-AMC for caspase-3/7).[6]

    • Active caspases will cleave the substrate, releasing the reporter molecule.

  • Signal Detection:

    • Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.[6]

  • Data Analysis:

    • Quantify the fold-increase in caspase activity in treated cells compared to untreated controls.

Alternatively, caspase activation can be assessed by Western blot analysis for the cleavage of caspase substrates like PARP.[11]

NF-κB Activation Assay (Western Blot for Nuclear Translocation of p65)

This assay determines the activation of the NF-κB pathway by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.[20][21]

NFkB_Activation_Assay NF-κB Activation Assay Workflow Cell_Treatment Treat cells with Smac mimetic Fractionation Cytoplasmic and Nuclear Fractionation Cell_Treatment->Fractionation Protein_Quantification Protein Quantification Fractionation->Protein_Quantification SDS_PAGE SDS-PAGE and Western Blot Protein_Quantification->SDS_PAGE Immunodetection Immunodetection with anti-p65 antibody SDS_PAGE->Immunodetection Analysis Analyze p65 levels in cytoplasmic and nuclear fractions Immunodetection->Analysis

Caption: NF-κB Activation Assay Workflow.

Methodology:

  • Cell Treatment and Fractionation:

    • Treat cells with the Smac mimetic for various time points.

    • Perform cellular fractionation to separate the cytoplasmic and nuclear extracts.[22]

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunodetection:

    • Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • An increase in the p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.[20][23]

Conclusion

Foundational research has established Smac mimetic compounds as a promising class of anti-cancer agents that function by targeting key regulators of apoptosis, the IAP proteins. Their dual mechanism of action, involving the disinhibition of caspases and the induction of cIAP degradation leading to NF-κB activation and sensitization to TNFα-induced apoptosis, provides a multi-pronged attack on cancer cell survival mechanisms. The quantitative data from preclinical studies demonstrate their high potency and selectivity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutics. While early clinical trials have shown that Smac mimetics are generally well-tolerated, their single-agent efficacy has been limited.[9][24][25] Therefore, a significant focus of ongoing research is to identify rational combination therapies that can maximize their therapeutic potential.[6][24][26]

References

Methodological & Application

Application Notes and Protocols for AZD5582 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of AZD5582, a potent small-molecule IAP (Inhibitor of Apoptosis Proteins) antagonist, in mouse xenograft models. The following protocols and data are compiled from preclinical studies to guide the design and execution of in vivo efficacy experiments.

Mechanism of Action

This compound is a synthetic, dimeric Smac/DIABLO mimetic that potently antagonizes cIAP1, cIAP2, and XIAP.[1][2][3][4] By binding to the BIR3 domains of these IAPs, this compound promotes their degradation, leading to the activation of caspases and subsequent apoptosis in cancer cells.[1][2][3][4] The mechanism also involves the induction of TNF-α-dependent apoptosis and the downregulation of the anti-apoptotic protein Mcl-1.[5][6] Furthermore, this compound is known to activate the non-canonical NF-κB signaling pathway.[7]

Signaling Pathway of this compound

AZD5582_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound (Smac Mimetic) IAPs cIAP1 / XIAP This compound->IAPs Inhibits This compound->IAPs Caspase9 Pro-Caspase-9 IAPs->Caspase9 Inhibits RIPK1 RIPK1 IAPs->RIPK1 Inhibits (Ubiquitination) Apoptosome Apoptosome Caspase37 Pro-Caspase-3/7 ActivatedCaspase9 Activated Caspase-9 Apoptosome->ActivatedCaspase9 ActivatedCaspase37 Activated Caspase-3/7 ActivatedCaspase9->ActivatedCaspase37 Apoptosis Apoptosis ActivatedCaspase37->Apoptosis TNFa TNFα TNFR TNFR TNFa->TNFR Binds TNFR->RIPK1 Activates Caspase8 Pro-Caspase-8 RIPK1->Caspase8 ActivatedCaspase8 Activated Caspase-8 Caspase8->ActivatedCaspase8 ActivatedCaspase8->ActivatedCaspase37

Caption: this compound induced apoptosis pathways.

In Vivo Dosage and Administration in Mouse Xenograft Models

The following table summarizes the dosages and administration schedules of this compound used in various published mouse xenograft studies.

Cancer TypeCell LineMouse StrainDosageAdministration RouteScheduleReference
Pancreatic CancerCapan-2, AsPC-1Nude Mice3 mg/kgIntravenous (i.v.)Once a week for 3 weeks[5]
Breast CancerMDA-MB-231Nude Mice3.0 mg/kgIntravenous (i.v.)Two weekly doses[2][3][4]
Hepatocellular CarcinomaHepa1-6, Huh7C57BL/6, NTG MiceNot SpecifiedNot SpecifiedNot Specified[8][9]
HIV LatencyHIV-infected BLTHumanized Mice3 mg/kgIntraperitoneal (i.p.)Single dose[7]

Experimental Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

Experimental Workflow

experimental_workflow cluster_preclinical Pre-Clinical Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis A 1. Cell Culture (e.g., MDA-MB-231, Panc-1) D 4. Subcutaneous Cell Implantation A->D B 2. Animal Acclimatization (e.g., Nude Mice, 5-6 weeks old) B->D C 3. This compound Formulation (e.g., in 10% Captisol) G 7. This compound Administration (i.v. or i.p.) C->G E 5. Tumor Growth Monitoring D->E F 6. Animal Randomization E->F F->G H 8. Continued Monitoring (Tumor Volume & Body Weight) G->H I 9. Endpoint: Tumor Excision & Weight Measurement H->I J 10. Pharmacodynamic Analysis (e.g., Western Blot, IHC for cIAP1, Cleaved Caspase-3) I->J K 11. Statistical Analysis & Reporting J->K

Caption: Mouse xenograft experimental workflow.
Materials

  • Cancer cell line of interest (e.g., Panc-1, MDA-MB-231)

  • Cell culture medium and supplements

  • Female athymic nude mice (5-6 weeks old)

  • This compound

  • Vehicle control (e.g., 10% Captisol in water)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles for injection

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Equipment for tissue processing (formalin, liquid nitrogen)

Procedure
  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10^6 cells / 100 µL).

    • Keep cells on ice until injection.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare a stock solution of this compound and the vehicle control.

    • Administer this compound or vehicle to the respective groups via the chosen route (e.g., intravenous tail vein injection or intraperitoneal injection). A typical dosing schedule is once weekly.[5]

    • Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice.

    • Excise the tumors and measure their final weight.

  • Pharmacodynamic and Histological Analysis:

    • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis to assess target engagement (e.g., degradation of cIAP1, cleavage of caspase-3).[2][4]

    • The remaining tumor tissue can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis (e.g., H&E staining, TUNEL assay for apoptosis, XIAP and AKT expression).[5]

Concluding Remarks

This compound has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models. The optimal dosage and administration schedule may vary depending on the tumor model and experimental design. The protocols and data presented here serve as a valuable resource for researchers initiating in vivo studies with this promising IAP antagonist. Careful monitoring of tumor growth and animal well-being is crucial for the successful execution of these experiments.

References

AZD5582: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, cell-permeable, dimeric SMAC (Second Mitochondrial Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous IAP-binding motif, this compound binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP, triggering their degradation and subsequently promoting apoptosis in cancer cells.[1][2] Furthermore, the degradation of cIAPs relieves the inhibition of the non-canonical NF-κB pathway, leading to its activation.[3][4] These characteristics make this compound a valuable tool for investigating apoptosis, IAP signaling, and the NF-κB pathway, as well as a potential therapeutic agent in oncology and other fields like HIV latency reversal.[4]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in effectively applying this compound in their studies.

Mechanism of Action: IAP Antagonism and NF-κB Activation

This compound functions by targeting and neutralizing key IAP family members. In untreated cells, cIAP1 and cIAP2 maintain low levels of NF-κB-inducing kinase (NIK) through continuous ubiquitination and proteasomal degradation. This prevents the activation of the non-canonical NF-κB pathway. Upon introduction, this compound binds to cIAP1/2, inducing their auto-ubiquitination and subsequent degradation. This stabilizes NIK, which in turn phosphorylates and activates IKKα. IKKα then phosphorylates the NF-κB precursor protein p100, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus, typically as a heterodimer with RelB, to regulate gene expression.[3][4][5] Concurrently, by antagonizing XIAP, this compound relieves the inhibition of caspases (like caspase-3, -7, and -9), thereby lowering the threshold for apoptosis.[1][6]

AZD5582_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cIAP cIAP1/2 This compound->cIAP binds & inhibits XIAP XIAP This compound->XIAP binds & inhibits NIK NIK cIAP->NIK degrades Proteasome Proteasome cIAP->Proteasome degradation IKKa IKKα NIK->IKKa activates p100_RelB p100/RelB IKKa->p100_RelB phosphorylates p52_RelB p52/RelB p100_RelB->p52_RelB processing p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc translocation Caspases Caspases XIAP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Transcription Gene Transcription p52_RelB_nuc->Transcription AZD5582_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start Seed Cells in Multi-well Plates incubation Incubate (24h) Allow cells to adhere start->incubation treatment Treat with this compound (various concentrations) and controls (e.g., DMSO) incubation->treatment incubation_post_treatment Incubate for desired duration (e.g., 1h, 24h, 48h, 72h) treatment->incubation_post_treatment assay_viability Cell Viability Assay (e.g., MTS) incubation_post_treatment->assay_viability assay_apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation_post_treatment->assay_apoptosis assay_western Western Blot (for protein expression) incubation_post_treatment->assay_western

References

Determining the IC50 of AZD5582 in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, second-generation, dimeric smac-mimetic that antagonizes the Inhibitor of Apoptosis Proteins (IAPs). By binding to the BIR3 domains of cIAP1, cIAP2, and XIAP, this compound promotes the degradation of cIAPs, leading to the activation of the non-canonical NF-κB pathway and subsequent induction of apoptosis in cancer cells.[1] This mechanism of action makes this compound a promising therapeutic agent for various malignancies, including Head and Neck Squamous Cell Carcinoma (HNSCC), where IAP proteins are often overexpressed.

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in HNSCC cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development. This document outlines the necessary protocols for cell culture, cytotoxicity assays, and data analysis, and includes a summary of available IC50 data for this compound in relevant HNSCC cell lines.

Data Presentation

The following table summarizes the reported IC50 values for this compound in various HNSCC cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell line passage number, confluency, and the specific assay used.

Cell LineHNSCC SubtypeIC50 (µM)Notes
HSC-3Oral Squamous Cell Carcinoma0.00315Data from Genomics of Drug Sensitivity in Cancer Project.
BICR22Laryngeal Squamous Cell Carcinoma0.0238Data from Genomics of Drug Sensitivity in Cancer Project.
SCC25Tongue Squamous Cell CarcinomaDose-dependent cytotoxicity observedA study demonstrated dose-dependent cytotoxicity in the range of 0.93 to 15 µM, though a specific IC50 was not reported.[2]
Cal27Tongue Squamous Cell CarcinomaDose-dependent cytotoxicity observedA study demonstrated dose-dependent cytotoxicity in the range of 0.93 to 15 µM, though a specific IC50 was not reported.[2]
FaDuPharyngeal Squamous Cell CarcinomaDose-dependent cytotoxicity observedA study demonstrated dose-dependent cytotoxicity in the range of 0.93 to 15 µM, though a specific IC50 was not reported.[2]

This compound Signaling Pathway

This compound functions by mimicking the endogenous protein Smac/DIABLO, which is a natural antagonist of IAP proteins. By binding to and promoting the degradation of cIAP1 and cIAP2, this compound leads to the stabilization of NIK (NF-κB-inducing kinase). This results in the processing of p100 to p52, a key step in the activation of the non-canonical NF-κB pathway. The activation of this pathway, in concert with the removal of IAP-mediated inhibition of caspases, ultimately leads to apoptotic cell death.

AZD5582_Signaling_Pathway cluster_0 This compound Action cluster_1 IAP Complex cluster_2 Non-Canonical NF-κB Pathway cluster_3 Apoptosis Pathway This compound This compound cIAP1_2 cIAP1/cIAP2 This compound->cIAP1_2 Inhibits & Promotes Degradation XIAP XIAP This compound->XIAP Inhibits NIK NIK (Stabilization) cIAP1_2->NIK Degrades Caspases Caspases (Activation) cIAP1_2->Caspases Inhibits XIAP->Caspases Inhibits p100_p52 p100 -> p52 NIK->p100_p52 NFkB Non-Canonical NF-κB Activation p100_p52->NFkB Apoptosis Apoptosis NFkB->Apoptosis Contributes to Caspases->Apoptosis

Caption: this compound signaling pathway in HNSCC cells.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound in HNSCC cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability.

Materials and Reagents
  • HNSCC cell lines (e.g., HSC-3, BICR22, SCC25, Cal27, FaDu)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

IC50_Workflow cluster_0 Cell Preparation cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start: HNSCC Cell Culture harvest Harvest & Count Cells start->harvest seed Seed Cells in 96-well Plate harvest->seed incubate1 Incubate (24h) seed->incubate1 prepare_drug Prepare this compound Serial Dilutions treat Treat Cells with this compound prepare_drug->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate3 Incubate (2-4h) add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan (B1609692) incubate3->add_dmso read_absorbance Read Absorbance (570 nm) calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for IC50 determination.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture HNSCC cells in complete medium until they reach 70-80% confluency.

    • Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A suggested starting range is 0.001 µM to 10 µM, with at least 6-8 concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The optimal incubation time may vary between cell lines.

  • MTT Assay:

    • After the drug incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive framework for determining the IC50 of this compound in HNSCC cell lines. The provided protocols and background information are intended to guide researchers in obtaining reliable and reproducible data. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of this compound and will contribute to a better understanding of its therapeutic potential in HNSCC.

References

Application Notes and Protocols: AZD5582 Solubility and Stability in DMSO for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, dimeric Smac mimetic that acts as an antagonist of the inhibitor of apoptosis proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP with high affinity.[1][2][3] By binding to the BIR3 domains of these proteins, this compound promotes their degradation, leading to the induction of apoptosis in cancer cells.[2][3] This document provides detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO) for laboratory applications, along with protocols for solution preparation, storage, and handling.

Quantitative Data Summary

The solubility and recommended storage conditions for this compound in DMSO are summarized below. It is important to note that solubility can vary between different batches and suppliers.

This compound Solubility in DMSO
Supplier/SourceSolubility in DMSONotes
MedChemExpress (HY-12600)100 mg/mL (98.49 mM)Ultrasonic assistance may be needed.[1]
MedChemExpress (HY-110346 - dihydrochloride)50 mg/mL (45.95 mM)Ultrasonic assistance may be needed.[4]
Cayman Chemical15 mg/mL-
Tocris Bioscience (dihydrochloride)108.82 mg/mL (100 mM)-
This compound Stock Solution Stability in DMSO
Storage TemperatureDurationStorage Conditions
-80°C6 monthsProtect from light, store under nitrogen.[1][5]
-20°C1 monthProtect from light, store under nitrogen.[1][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media or other aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from 1 mg of this compound with a molecular weight of 1015.29 g/mol , add 0.0985 mL of DMSO).[1]

  • Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[1][4] Gentle warming to 37°C may also aid in dissolution, but the thermal stability of this compound should be considered.[6][7]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5] Ensure the vials are tightly sealed and protected from light.[1]

Protocol 2: Preparation of Working Solutions

Objective: To dilute the concentrated this compound DMSO stock solution into an aqueous medium for in vitro experiments.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile conical tubes or multi-well plates

  • Calibrated pipettes

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions to achieve the final desired working concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]

  • When diluting, add the DMSO stock solution to the aqueous medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.[7] This helps to prevent localized high concentrations of DMSO that can cause the compound to precipitate.

  • Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable.[7]

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.[6]

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store_short Store at -20°C (1 month) aliquot->store_short Short-term store_long Store at -80°C (6 months) aliquot->store_long Long-term thaw Thaw Aliquot store_short->thaw store_long->thaw dilute Serially Dilute in Aqueous Medium thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway This compound Mechanism of Action This compound This compound IAPs cIAP1 / cIAP2 / XIAP This compound->IAPs inhibits Caspase9 Caspase-9 IAPs->Caspase9 inhibition NIK NIK Stabilization IAPs->NIK degradation Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis induces ncNFkB Non-Canonical NF-κB Pathway p100 p100 processing to p52 NIK->p100 activates p100->ncNFkB activates

Caption: this compound signaling pathway leading to apoptosis.

troubleshooting_guide Troubleshooting this compound Solution Issues cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution precipitation Precipitation in Media low_aqueous_solubility Low Aqueous Solubility precipitation->low_aqueous_solubility rapid_dilution Rapid Change in Polarity precipitation->rapid_dilution high_dmso_conc High Final DMSO Concentration precipitation->high_dmso_conc use_cosolvent Consider a Co-solvent System (Advanced) low_aqueous_solubility->use_cosolvent stepwise_dilution Perform Stepwise Dilutions rapid_dilution->stepwise_dilution gentle_mixing Add Stock to Media with Gentle Mixing rapid_dilution->gentle_mixing check_dmso_conc Ensure Final DMSO < 0.5% high_dmso_conc->check_dmso_conc

Caption: Troubleshooting guide for this compound precipitation.

References

Application Note: Western Blot Protocol for Assessing AZD5582 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD5582 is a potent small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) with high affinity.[1][2] By mimicking the endogenous IAP inhibitor Smac/DIABLO, this compound binds to the BIR3 domains of these proteins, leading to the ubiquitination and proteasomal degradation of cIAP1 and cIAP2.[1] This degradation relieves the inhibition of the non-canonical NF-κB signaling pathway, resulting in the processing of p100 (NFKB2) to its active p52 form. The activation of this pathway, along with the antagonism of XIAP, ultimately promotes apoptosis in cancer cells.[3][4] This application note provides a detailed protocol for utilizing Western blot analysis to monitor the target engagement of this compound by observing the degradation of cIAP1 and the subsequent downstream signaling events.

Signaling Pathway

The binding of this compound to cIAP1/2 triggers their auto-ubiquitination and subsequent degradation by the proteasome. This removes the inhibitory effect of the cIAP1/2-TRAF2-TRAF3 complex on NIK (NF-κB-inducing kinase). Stabilized NIK then phosphorylates IKKα, which in turn phosphorylates p100, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus with RelB to activate the transcription of target genes, ultimately leading to apoptosis.

AZD5582_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cIAP1 cIAP1 This compound->cIAP1 binds XIAP XIAP This compound->XIAP binds NIK NIK cIAP1->NIK | Proteasome Proteasome cIAP1->Proteasome degradation Caspases Caspases XIAP->Caspases | IKKa IKKα NIK->IKKa phosphorylates p100_RelB p100 RelB IKKa->p100_RelB phosphorylates p100 p52_RelB_cyto p52 RelB p100_RelB->p52_RelB_cyto processing p52_RelB_nu p52 RelB p52_RelB_cyto->p52_RelB_nu translocation Apoptosis Apoptosis Caspases->Apoptosis Gene_Expression Target Gene Expression p52_RelB_nu->Gene_Expression activates Gene_Expression->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocol: Western Blot for this compound Target Engagement

This protocol details the steps for treating cells with this compound and subsequently performing a Western blot to analyze changes in the levels of cIAP1, XIAP, and the processing of p100 to p52.

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)
Cell Line (e.g., Pancreatic Cancer)ATCCVaries
This compoundMedChemExpressHY-100531
Cell Culture Medium (e.g., RPMI-1640)Gibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
Precast Polyacrylamide Gels (e.g., 4-20%)Bio-Rad4561096
PVDF MembranesBio-Rad1620177
Non-fat Dry MilkBio-Rad1706404
Tris-Buffered Saline with Tween 20 (TBST)Bio-Rad1706435
Primary Antibody: anti-cIAP1Cell Signaling Technology7065
Primary Antibody: anti-XIAPCell Signaling Technology14334
Primary Antibody: anti-NFKB2 (p100/p52)Cell Signaling Technology4882
Primary Antibody: anti-β-actin (Loading Control)Cell Signaling Technology4970
HRP-conjugated anti-rabbit IgGCell Signaling Technology7074
HRP-conjugated anti-mouse IgGCell Signaling Technology7076
Enhanced Chemiluminescence (ECL) SubstrateBio-Rad1705061

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. Data Analysis H->I

Caption: Western blot experimental workflow.

Step-by-Step Method

1. Cell Culture and Treatment a. Culture your chosen cell line to approximately 70-80% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate). g. Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE a. Normalize the protein concentration for all samples. b. Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane into a precast polyacrylamide gel, along with a molecular weight marker. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol. b. After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.

5. Blocking a. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

6. Primary Antibody Incubation a. Dilute the primary antibodies (anti-cIAP1, anti-XIAP, anti-NFKB2, and anti-β-actin) in 5% non-fat dry milk in TBST according to the manufacturer's recommended dilutions. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation a. Wash the membrane three times for 5-10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

8. Detection a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. c. Capture the chemiluminescent signal using a digital imaging system.

9. Data Analysis a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the target protein bands to the loading control (β-actin). c. Compare the normalized protein levels in this compound-treated samples to the vehicle control to determine the extent of target engagement.

Expected Results and Data Presentation

Treatment with this compound is expected to result in a dose- and time-dependent decrease in the protein levels of cIAP1. A corresponding increase in the processed p52 form of NFKB2 and a decrease in the p100 precursor should also be observed.[5][6] The levels of XIAP may also decrease, although the primary mechanism for cIAP1/2 is degradation.[1][3]

Table 1: Quantitative Analysis of Protein Levels Following this compound Treatment

TreatmentcIAP1 Level (Normalized to Control)p100 Level (Normalized to Control)p52 Level (Normalized to Control)XIAP Level (Normalized to Control)
Vehicle Control1.001.001.001.00
This compound (10 nM)ValueValueValueValue
This compound (50 nM)ValueValueValueValue
This compound (100 nM)ValueValueValueValue
This compound (500 nM)ValueValueValueValue

*Values to be determined experimentally.

Troubleshooting

ProblemPossible CauseSolution
No or weak signalInsufficient protein loaded, poor transfer, inactive antibody, incorrect ECL substrateIncrease protein load, check transfer efficiency with Ponceau S, use fresh antibody and ECL substrate.
High backgroundInsufficient blocking, high antibody concentration, insufficient washingIncrease blocking time, optimize antibody concentration, increase wash duration and volume.
Non-specific bandsAntibody cross-reactivity, protein degradationUse a more specific antibody, ensure fresh protease inhibitors are used during lysis.
Uneven bands (smiling)Gel running too fast/hotRun the gel at a lower voltage and/or in a cold room.

Conclusion

Western blotting is a robust and reliable method to demonstrate the target engagement of this compound. By monitoring the degradation of cIAP1 and the processing of p100 to p52, researchers can effectively confirm the mechanism of action of this IAP antagonist in their experimental systems. This protocol provides a comprehensive guide for performing these experiments and interpreting the results.

References

AZD5582 Administration for SIV Macaque Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of AZD5582 in Simian Immunodeficiency Virus (SIV) infected macaque studies. This compound is an antagonist of the inhibitor of apoptosis proteins (IAPs) and a potent HIV/SIV latency-reversing agent that functions by activating the non-canonical NF-κB signaling pathway.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound administration in SIV-infected rhesus macaques.

Table 1: this compound Pharmacokinetics in Rhesus Macaques

ParameterValueAnimal ModelReference
Dose0.1 mg/kgHealthy male rhesus macaques[1]
Administration Route30 min saphenous vein infusionHealthy male rhesus macaques[1]
Formulation0.40 mg/mL in 10% Captisol + ≤ 5% DMSOHealthy male rhesus macaques[1]
Cmax (Infants)294 ng/mLSIV-infected infant rhesus macaques[3]
Cmax (Adults)802 ng/mLSIV-infected adult rhesus macaques[3]

Table 2: Virologic Response to this compound in ART-Supressed SIV-Infected Rhesus Macaques

ParameterObservationAnimal ModelReference
On-ART Viremia (>60 copies/mL)Observed in 5 out of 8 infant RMsSIV-infected infant rhesus macaques[3]
Peak On-ART Viremia771 copies/mLSIV-infected infant rhesus macaques[3]
On-ART Viremia (>60 copies/mL)Observed in 5 out of 9 adult RMsSIV-infected adult rhesus macaques[4]
Peak On-ART Viremia1,390 copies/mLSIV-infected adult rhesus macaques[5]
Frequency of Viremic Episodes (this compound + CD8α depletion)Increased compared to this compound aloneSIV-infected adult rhesus macaques[6]
SIV-RNA in Lymph NodesIncreased after this compound treatmentSIV-infected adult rhesus macaques[1]

Experimental Protocols

Protocol 1: this compound Formulation and Intravenous Administration in Rhesus Macaques

This protocol is based on methodologies described in studies investigating this compound as a latency-reversing agent in SIV-infected rhesus macaques.[1][3][4][6][7][8]

Materials:

  • This compound

  • Captisol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile water for injection

  • 0.22 µM PES in-line filter

  • Infusion pump

  • Saphenous vein catheter

Procedure:

  • Formulation Preparation:

    • Prepare a solution of 10% Captisol in sterile water for injection.

    • Dissolve this compound in a minimal amount of DMSO (not to exceed 5% of the final volume).

    • Add the this compound/DMSO solution to the 10% Captisol solution to achieve a final concentration of 0.40 mg/mL.

    • Ensure the solution is thoroughly mixed.

  • Animal Preparation:

    • Fast the rhesus macaque overnight prior to administration.

    • Anesthetize the animal according to approved institutional protocols.

    • Place a catheter in the saphenous vein.

  • Intravenous Infusion:

    • Draw the prepared this compound formulation into a sterile syringe.

    • Attach the syringe to an infusion pump and connect it to the saphenous vein catheter via a 0.22 µM PES in-line filter.

    • Administer a dose of 0.1 mg/kg body weight via a 30-minute intravenous infusion.[1][3]

    • Monitor the animal closely for any adverse reactions during and after the infusion.

  • Dosing Schedule:

    • In published studies, this compound has been administered weekly for a duration of 3 to 10 weeks.[1][3][4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound functions as a SMAC mimetic to antagonize Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP.[2][9] This leads to the activation of the non-canonical NF-κB pathway, a key mechanism for reversing HIV/SIV latency.[1][3][10]

AZD5582_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR binds cIAP1 cIAP1 TNFR->cIAP1 recruits This compound This compound This compound->cIAP1 inhibits cIAP2 cIAP2 This compound->cIAP2 inhibits XIAP XIAP This compound->XIAP inhibits NIK NIK cIAP1->NIK degrades IKKα IKKα NIK->IKKα activates p100 p100 IKKα->p100 phosphorylates p52_RelB p52/RelB p100->p52_RelB processed to Gene_Expression SIV Gene Expression p52_RelB->Gene_Expression translocates to nucleus and activates

Caption: this compound inhibits IAPs, leading to NIK accumulation and activation of the non-canonical NF-κB pathway, resulting in SIV gene expression.

Experimental Workflow for this compound Administration in SIV Macaque Studies

The following diagram outlines a typical experimental workflow for evaluating this compound in SIV-infected, ART-suppressed rhesus macaques.

Experimental_Workflow SIV_Infection SIV Infection of Rhesus Macaques ART_Suppression ART Administration and Viral Suppression SIV_Infection->ART_Suppression AZD5582_Treatment Weekly Intravenous This compound Infusion (0.1 mg/kg) ART_Suppression->AZD5582_Treatment Monitoring Longitudinal Monitoring: - Plasma Viral Load - Cell-Associated SIV RNA - T-cell Activation Markers AZD5582_Treatment->Monitoring Tissue_Analysis Post-Treatment Tissue Analysis: - Lymph Nodes - Bone Marrow - Other Tissues Monitoring->Tissue_Analysis

Caption: A typical experimental workflow for evaluating this compound in SIV-infected, ART-suppressed rhesus macaques.

References

How to measure cIAP1 degradation after AZD5582 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: How to Measure cIAP1 Degradation After AZD5582 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent, dimeric Smac mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] It binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of cIAP1, cIAP2, and XIAP.[1][3] A primary mechanism of action for this compound is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[3][4] This event disrupts downstream signaling, leading to the activation of the non-canonical NF-κB pathway and, in many cancer cell types, apoptosis.[4][5] Accurately measuring the degradation of cIAP1 is therefore a critical step in characterizing the pharmacodynamic effects of this compound and understanding its therapeutic potential.

These application notes provide detailed protocols for several common and robust methods to quantify cIAP1 degradation following this compound treatment.

Signaling Pathway and Mechanism of Action

This compound mimics the endogenous protein Smac/DIABLO, binding to the BIR domains of cIAP1. This binding induces a conformational change that activates the E3 ubiquitin ligase activity of cIAP1's C-terminal RING domain.[6] Activated cIAP1 then catalyzes its own poly-ubiquitination, marking itself for rapid degradation by the 26S proteasome.[4][7] The loss of cIAP1 stabilizes NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway, a key outcome of IAP antagonist treatment.[4][7]

G cluster_0 cluster_1 cluster_2 AZD This compound (Smac Mimetic) BIR BIR Domain AZD->BIR Binds to cIAP1 cIAP1 RING RING Domain Proteasome Proteasome cIAP1->Proteasome Targets BIR->RING Activates RING->cIAP1 Auto-Ubiquitination Ub Ubiquitin Ub->RING Degradation cIAP1 Degradation Proteasome->Degradation NIK NIK (Stabilized) Degradation->NIK Leads to p100 p100 NIK->p100 Processes p52 p52 p100->p52 ncNFkB Non-Canonical NF-κB Activation p52->ncNFkB

Caption: this compound-induced cIAP1 degradation pathway.

Experimental Workflow Overview

Measuring cIAP1 degradation involves a series of steps from cell culture to data analysis. The choice of analytical method depends on the specific research question, required throughput, and available equipment. Western blotting provides semi-quantitative, visual confirmation, ELISA offers high-throughput quantification, and mass spectrometry delivers comprehensive, unbiased analysis of the proteome.

G cluster_methods Analytical Methods start Cell Culture (e.g., MDA-MB-231, BxPC-3) treat Treatment with this compound (Time Course & Dose Response) start->treat harvest Cell Lysis & Protein Extraction treat->harvest quant Protein Quantification (BCA Assay) harvest->quant wb Western Blot quant->wb elisa ELISA quant->elisa ms Mass Spectrometry quant->ms analysis Data Analysis & Interpretation wb->analysis elisa->analysis ms->analysis

Caption: General workflow for measuring cIAP1 degradation.

Data Presentation

Quantitative data should be organized to facilitate clear interpretation and comparison across different conditions.

Table 1: Binding Affinity of this compound to IAP Proteins This table summarizes the potency of this compound, indicating its strong affinity for cIAP1, which is a prerequisite for inducing its degradation.

IAP ProteinBIR DomainIC50 (nM)
cIAP1BIR315[1][3]
cIAP2BIR321[1][3]
XIAPBIR315[1][3]

Table 2: Example Time-Course of cIAP1 Degradation by Western Blot This table shows representative semi-quantitative data from a Western blot experiment, demonstrating the kinetics of cIAP1 degradation.

Treatment Time (hours)This compound (20 nM) cIAP1 Level (% of Control)
0100%
145%
415%
8<5%
24<5%

Table 3: Example Quantification of cIAP1 Degradation by ELISA This table presents example data from an ELISA, providing absolute or relative quantification of cIAP1 protein levels.

This compound Conc. (nM)Treatment TimecIAP1 Concentration (ng/mL)% Degradation
0 (Control)4 hours150.20%
14 hours95.836.2%
104 hours22.585.0%
1004 hours8.194.6%

Experimental Protocols

Protocol 1: Western Blotting for cIAP1 Detection

Western blotting is the most common method for visualizing and semi-quantifying changes in protein levels.

1. Materials

  • Cell Lines: MDA-MB-231 (breast cancer), BxPC-3 (pancreatic cancer), or other sensitive cell lines.[3][5]

  • Reagents: this compound, DMSO (vehicle control), RIPA lysis buffer[8], Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit[8], Laemmli sample buffer.

  • Antibodies:

    • Primary: Rabbit anti-cIAP1 antibody.[8][9][10]

    • Primary: Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control).[8]

    • Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Equipment: SDS-PAGE gels, PVDF membrane, electrotransfer apparatus, imaging system with ECL detection reagents.[8]

2. Procedure

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment. Treat cells with desired concentrations of this compound (e.g., 10 nM, 20 nM, 100 nM) or DMSO for various time points (e.g., 0, 1, 4, 8, 24 hours).[5][11]

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.[12]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg of total protein per lane) with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.[13]

    • Confirm transfer efficiency using Ponceau S staining.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary anti-cIAP1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBS-T.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBS-T.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH).

    • Perform densitometric analysis using software like ImageJ to quantify band intensities. Normalize the cIAP1 signal to the corresponding loading control signal.[14]

Protocol 2: ELISA for cIAP1 Quantification

ELISA provides a more quantitative measure of cIAP1 protein levels and is suitable for higher throughput analysis.

1. Materials

  • Human cIAP1 ELISA Kit: Use a commercially available sandwich ELISA kit.[15][16]

  • Samples: Cell lysates prepared as described in the Western Blot protocol (ensure lysis buffer is compatible with the ELISA kit) or cell culture supernatants.[17]

  • Equipment: Microplate reader capable of measuring absorbance at 450 nm.[15]

2. Procedure

  • Sample Preparation: Prepare cell lysates and quantify total protein as previously described. Dilute samples to fall within the detection range of the ELISA kit, as recommended by the manufacturer (e.g., 1.65 - 400 ng/mL).

  • ELISA Protocol (General Sandwich Method):

    • Prepare all reagents, standards, and samples as instructed in the kit manual.[16]

    • Add 100 µL of standard or sample to each well of the pre-coated microplate.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.

    • Aspirate and wash wells 4 times with the provided Wash Buffer.

    • Add 100 µL of prepared biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

    • Aspirate and wash wells as in step 4.

    • Add 100 µL of prepared Streptavidin-HRP solution. Incubate for 45 minutes at room temperature.

    • Aspirate and wash wells as in step 4.

    • Add 100 µL of TMB Substrate Reagent. Incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of each standard versus its concentration. Use the standard curve to determine the concentration of cIAP1 in each sample. Calculate the percentage of cIAP1 degradation relative to the vehicle-treated control.

Protocol 3: Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) offers an unbiased, highly sensitive, and comprehensive method to measure changes in protein abundance across the entire proteome, confirming the specificity of this compound for cIAP1.[18]

1. Materials

  • Reagents: Urea, DTT, iodoacetamide, sequencing-grade trypsin, formic acid.

  • Equipment: High-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap series) coupled with a nano-liquid chromatography system (LC-MS/MS).[19]

2. Procedure

  • Sample Preparation:

    • Treat and lyse cells as previously described.

    • Denature proteins from the lysate in a buffer containing urea.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides overnight using trypsin.

    • Clean up the resulting peptide mixture using solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture into the nano-LC-MS/MS system.

    • Peptides are separated by reverse-phase chromatography and ionized by electrospray.

    • The mass spectrometer acquires high-resolution MS1 scans followed by MS2 scans of the most abundant precursor ions for fragmentation and identification.[19]

  • Data Analysis:

    • Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a human protein database to identify peptides and their corresponding proteins.

    • Use label-free quantification (LFQ) or targeted methods like Parallel Reaction Monitoring (PRM) to determine the relative abundance of cIAP1 across different treatment conditions.[18]

    • Normalize the data and perform statistical analysis to identify significant changes in protein levels.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the E3 ligase activity of cIAP1, leading to its auto-ubiquitination.

G start Combine Reaction Components: E1, E2 (UbcH5b), Ubiquitin, ATP, Purified cIAP1, this compound/DMSO incubate Incubate at 37°C (Time Course: 0, 15, 30, 60 min) start->incubate stop Stop Reaction (Add Laemmli Buffer & Boil) incubate->stop wb Western Blot Analysis stop->wb probe Probe with anti-cIAP1 or anti-Ubiquitin Antibody wb->probe result Observe High Molecular Weight Smear (Poly-ubiquitinated cIAP1) probe->result

Caption: Workflow for an in vitro ubiquitination assay.

1. Materials

  • Reagents: Recombinant human E1 activating enzyme, E2 conjugating enzyme (UbcH5b), His-tagged ubiquitin, ATP, ubiquitination reaction buffer.[6]

  • Protein: Purified recombinant cIAP1.

  • Compound: this compound.

2. Procedure

  • Reaction Setup: In a microcentrifuge tube, combine the reaction components: E1, UbcH5b, His-ubiquitin, ATP, and purified cIAP1 in the reaction buffer.[6]

  • Treatment: Add this compound or DMSO (control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Analysis: Analyze the samples by Western blot using an anti-cIAP1 or anti-ubiquitin antibody. Auto-ubiquitination is detected as a high molecular weight smear or laddering pattern above the unmodified cIAP1 band.[20]

References

Application Notes and Protocols for AZD5582 in Combination with Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, second-generation, bivalent SMAC (Second Mitochondrial-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] In the context of HIV-1 infection, this compound has emerged as a promising latency-reversing agent (LRA) with the potential to be a key component of "shock and kill" strategies aimed at eradicating the latent viral reservoir.[3][4] This reservoir, primarily consisting of latently infected resting CD4+ T cells, persists despite effective antiretroviral therapy (ART) and is the main barrier to a cure.[1][5]

This compound selectively activates the non-canonical NF-κB signaling pathway, which plays a crucial role in HIV-1 transcription.[4][6] This targeted mechanism of action is distinct from many other LRAs that broadly activate T-cells, potentially leading to fewer off-target effects.[5] Preclinical studies in humanized mice and non-human primate models have demonstrated that this compound can induce systemic HIV and SIV RNA expression in the blood and various tissues of ART-suppressed animals.[5][6] This document provides detailed application notes and protocols for the use of this compound in combination with ART for HIV latency reversal research.

Mechanism of Action: Non-Canonical NF-κB Pathway Activation

This compound induces the degradation of cellular Inhibitor of Apoptosis Protein 1 (cIAP1).[7][8] In its basal state, cIAP1, in complex with TRAF2 and TRAF3, targets the NF-κB Inducing Kinase (NIK) for proteasomal degradation, keeping the non-canonical NF-κB pathway inactive.[9][10] By binding to cIAP1, this compound triggers its auto-ubiquitination and subsequent degradation.[9][10] This leads to the accumulation of NIK, which then phosphorylates and activates IKKα.[9][10] Activated IKKα phosphorylates the p100 subunit of the NF-κB2 complex, leading to its processing into the active p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus and binds to NF-κB motifs within the HIV-1 Long Terminal Repeat (LTR), driving viral gene expression and reversing latency.[4][7][10]

AZD5582_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cIAP1 cIAP1 This compound->cIAP1 binds & inhibits NIK NIK cIAP1->NIK degrades Degradation Proteasomal Degradation cIAP1->Degradation auto-ubiquitination IKKa IKKα NIK->IKKa activates p100_RelB p100/RelB IKKa->p100_RelB phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB processing p52_RelB_n p52/RelB p52_RelB->p52_RelB_n translocation HIV_LTR HIV-1 LTR Viral_RNA Viral RNA Expression HIV_LTR->Viral_RNA transcription p52_RelB_n->HIV_LTR binds

Caption: this compound signaling pathway for HIV latency reversal.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on this compound.

Table 1: In Vivo Latency Reversal in ART-Suppressed Humanized Mice

ParameterVehicle ControlThis compound (3 mg/kg)Fold ChangeReference
Plasma HIV RNA (>60 copies/mL)0/10 mice6/10 mice-[11]
Cell-associated HIV RNA (Bone Marrow)UndetectableUp to 24-fold higher>24[11]
Cell-associated HIV RNA (Spleen)UndetectableUp to 24-fold higher>24[11]
Cell-associated HIV RNA (Lymph Node)UndetectableUp to 24-fold higher>24[11]
Cell-associated HIV RNA (Liver)UndetectableUp to 24-fold higher>24[11]
Cell-associated HIV RNA (Lung)UndetectableUp to 24-fold higher>24[11]

Table 2: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Rhesus Macaques

Treatment GroupOn-ART Viremia (>60 copies/mL)Peak On-ART Viremia (copies/mL)Reference
This compound (10 doses)5/9 animals (56%)Up to 1,390[5][11]
This compound + CD8α depletion6/6 animals (100%)-[12]
This compound + N-803Enhanced latency reversal-[3][13]
This compound + SIV-specific RhmAbsReduction in SIV-DNA in lymph nodes-[1][13]

Table 3: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Infant Rhesus Macaques

ParameterThis compound (0.1 mg/kg, 10 doses)NoteReference
On-ART Viremia (>60 copies/mL)5/8 infants (63%)Reduced frequency compared to adults[14][15]
Peak On-ART Viremia (copies/mL)771Lower Cmax in infants vs. adults[14][15]

Experimental Protocols

Protocol 1: Ex Vivo Latency Reversal in Resting CD4+ T Cells from ART-Suppressed Individuals

This protocol describes the treatment of resting CD4+ T cells isolated from HIV-infected, ART-suppressed individuals to assess the latency-reversing activity of this compound.

Materials:

  • Ficoll-Paque PLUS

  • Human CD4+ T Cell Enrichment Kit (negative selection)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Control (DMSO vehicle)

  • RNA extraction kit

  • qRT-PCR reagents for HIV-1 gag RNA

Procedure:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of ART-suppressed HIV-infected donors using Ficoll-Paque density gradient centrifugation.

  • Enrich for resting CD4+ T cells using a negative selection magnetic cell sorting kit. Purity should be assessed by flow cytometry.

  • Culture the purified resting CD4+ T cells in RPMI 1640 complete medium.

  • Treat the cells with this compound at a final concentration range of 0.1 nM to 100 nM. Include a DMSO vehicle control.[7]

  • Incubate the cells for 24 to 48 hours at 37°C, 5% CO2.

  • After incubation, harvest the cells and extract total RNA using a suitable kit.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of cell-associated HIV-1 gag RNA. Normalize results to a housekeeping gene (e.g., GAPDH or ACTB).

  • Analyze the fold increase in HIV-1 RNA in this compound-treated cells compared to the vehicle control.

Protocol 2: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Rhesus Macaques

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in an SIV-infected, ART-suppressed rhesus macaque model.

Animal Model and ART:

  • Infect adult rhesus macaques with SIVmac239 or SIVmac251.

  • Initiate daily combination ART (e.g., tenofovir, emtricitabine, dolutegravir) at a timepoint post-infection that allows for the establishment of a latent reservoir (e.g., 8 weeks post-infection).[12]

  • Maintain animals on ART for an extended period (e.g., >1 year) to ensure stable viral suppression (plasma SIV RNA < 60 copies/mL).[14]

This compound Administration:

  • Prepare this compound for intravenous (IV) infusion.

  • Administer this compound weekly via IV infusion at a dose of 0.1 mg/kg.[14] This can be done for a course of 3 to 10 weeks.[11]

  • Continue daily ART throughout the this compound treatment period.

Monitoring and Sample Collection:

  • Collect peripheral blood at baseline and at multiple time points post-AZD5582 infusion (e.g., 48-96 hours post-dose).[5]

  • Perform lymph node biopsies at baseline and at the end of the treatment course.

  • Monitor plasma SIV RNA levels using a quantitative RT-PCR assay with a limit of detection of <60 copies/mL.

  • Isolate CD4+ T cells from blood and lymph node samples to measure cell-associated SIV RNA and DNA.

  • Perform flow cytometry on PBMCs to assess for T cell activation markers (e.g., CD69, HLA-DR, Ki67).

  • Monitor animals for any clinical adverse events.

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_analysis Analysis Infection SIV Infection of Rhesus Macaques ART Initiate and Maintain Suppressive ART (>1 year) Infection->ART Baseline Baseline Sampling (Blood, Lymph Node) AZD5582_Dosing Weekly IV Infusion of this compound (0.1 mg/kg) + Continued ART Baseline->AZD5582_Dosing Monitoring Post-Dose Sampling (Blood) AZD5582_Dosing->Monitoring weekly for 3-10 weeks Final_Sampling Final Sampling (Blood, Lymph Node) Monitoring->Final_Sampling Virology Virological Analysis: - Plasma SIV RNA - Cell-associated SIV RNA/DNA Final_Sampling->Virology Immunology Immunological Analysis: - T Cell Activation Markers - Western Blot (p52/p100) Final_Sampling->Immunology

Caption: In vivo experimental workflow for this compound studies.

Concluding Remarks

This compound is a potent latency-reversing agent that specifically targets the non-canonical NF-κB pathway. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies evaluating this compound in combination with ART. While this compound alone can induce viral expression, studies suggest that for a significant reduction in the viral reservoir, it will likely need to be combined with strategies that enhance the clearance of reactivated cells, such as therapeutic vaccines or broadly neutralizing antibodies.[1][13] Further research is warranted to optimize dosing strategies and combination therapies to advance this promising approach toward an HIV cure.

References

Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay with AZD5582

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), functioning as a SMAC mimetic.[1][2] It targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), which are key regulators of apoptosis, often overexpressed in cancer cells, contributing to therapeutic resistance.[3][4] By inhibiting these proteins, this compound promotes the activation of caspases, leading to programmed cell death.[1] In many cancer cell lines, the apoptotic effect of this compound is mediated through a TNF-α-dependent mechanism.[2][3][5] This application note provides a detailed protocol for quantifying this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: this compound-Induced Apoptosis

This compound mimics the function of the endogenous IAP antagonist SMAC/Diablo.[6] It binds to the BIR3 domains of cIAP1, cIAP2, and XIAP with high affinity.[1] The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[7] This degradation of cIAPs alleviates the suppression of the NF-κB signaling pathway, leading to the production and secretion of tumor necrosis factor-alpha (TNF-α).[8][9] TNF-α then acts in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway.[3][5] The formation of a death-inducing signaling complex (DISC) leads to the activation of caspase-8, which in turn activates effector caspases like caspase-3 and -7, executing the apoptotic program.[1] Furthermore, by antagonizing XIAP, this compound relieves the direct inhibition of caspases-3, -7, and -9, further amplifying the apoptotic signal.[1]

AZD5582_Mechanism_of_Action cluster_cell Cancer Cell cluster_IAPs IAP Inhibition cluster_caspases Caspase Activation cluster_tnf TNF-α Pathway This compound This compound cIAP1 cIAP1/2 This compound->cIAP1 Inhibits XIAP XIAP This compound->XIAP Inhibits Caspase8 Caspase-8 cIAP1->Caspase8 |-- (Inhibition) TNFa TNF-α cIAP1->TNFa Leads to Production Caspase37 Caspase-3/7 XIAP->Caspase37 |-- (Inhibition) Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis TNFR TNFR TNFa->TNFR Binds TNFR->Caspase8 Activates Apoptosis_Assay_Workflow Start Start: Cell Seeding Step1 Induce Apoptosis: Treat cells with this compound (and controls) Start->Step1 Step2 Harvest Cells: Collect both adherent and suspended cells Step1->Step2 Step3 Wash Cells: Centrifuge and wash with cold PBS Step2->Step3 Step4 Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and PI Step3->Step4 Step5 Incubation: Incubate for 15-20 minutes at room temperature in the dark Step4->Step5 Step6 Analysis: Add Binding Buffer and analyze by flow cytometry within 1 hour Step5->Step6 End End: Data Analysis Step6->End

References

Application Notes and Protocols: RNA-seq Analysis of CD4+ T Cells Following AZD5582 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD5582 is a potent small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC) that functions as an Inhibitor of Apoptosis Protein (IAP) antagonist.[1] By targeting cellular IAP1 (cIAP1) and cIAP2, this compound leads to their degradation and subsequent stabilization of NF-κB-inducing kinase (NIK). This activates the non-canonical NF-κB (ncNF-κB) signaling pathway.[1][2] This pathway plays a crucial role in various cellular processes, including immune responses and T cell co-stimulation.[2][3] In the context of CD4+ T cells, this compound-mediated activation of the ncNF-κB pathway has been shown to reverse latency in HIV-infected cells, making it a promising agent for "shock and kill" therapeutic strategies.[4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting an RNA-sequencing (RNA-seq) analysis of primary human CD4+ T cells treated with this compound. The goal is to identify and quantify gene expression changes induced by the compound, offering insights into its molecular mechanism of action and its impact on T cell biology.

Data Presentation

The following tables summarize expected quantitative data from an RNA-seq experiment comparing this compound-treated CD4+ T cells to a vehicle control.

Table 1: Summary of RNA Sequencing Data

Sample IDTreatmentTotal ReadsMapped Reads (%)Uniquely Mapped Reads (%)
CD4_T_Cell_1Vehicle (DMSO)55,000,00095.2%90.1%
CD4_T_Cell_2Vehicle (DMSO)58,000,00094.8%89.5%
CD4_T_Cell_3Vehicle (DMSO)56,500,00095.5%90.3%
CD4_T_Cell_4This compound57,000,00095.1%89.9%
CD4_T_Cell_5This compound59,500,00094.9%89.7%
CD4_T_Cell_6This compound57,800,00095.3%90.0%

Table 2: Top Differentially Expressed Genes in CD4+ T Cells Following this compound Treatment

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
Upregulated Genes
NFKB23.51.2e-502.5e-46
RELB3.18.9e-451.5e-40
CCL192.84.5e-386.2e-34
CCL212.59.1e-351.1e-30
CD832.37.2e-328.0e-28
Downregulated Genes
BIRC3 (cIAP2)-2.93.4e-425.1e-38
TRAF2-1.56.8e-257.9e-21
FOXP3-1.21.5e-182.2e-14
IL10-1.82.3e-283.1e-24
CTLA4-1.45.0e-226.3e-18

Note: The data presented in these tables are representative examples and will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Isolation of Human CD4+ T Cells

This protocol describes the isolation of highly pure CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • CD4+ T Cell Isolation Kit (Negative Selection)

  • MACS Separation Columns and Magnet

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMC layer twice with PBS.

  • Resuspend the PBMCs in MACS buffer at a concentration of 10^7 cells/mL.

  • Add the biotin-antibody cocktail from the CD4+ T cell isolation kit and incubate on ice for 10 minutes.

  • Add magnetic microbeads and incubate for another 15 minutes on ice.

  • Wash the cells to remove unbound antibodies and microbeads.

  • Apply the cell suspension to a MACS separation column placed in a magnetic field.

  • Collect the flow-through containing the unlabeled, enriched CD4+ T cells.

  • Assess the purity of the isolated CD4+ T cells using flow cytometry, staining for CD3 and CD4. Purity should be >95%.[6]

Protocol 2: CD4+ T Cell Culture and this compound Treatment

Materials:

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Human IL-2

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Culture the isolated CD4+ T cells in complete RPMI 1640 medium supplemented with human IL-2 (20 U/mL).

  • Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Treat the cells with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of DMSO as a vehicle control.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

Protocol 3: RNA Isolation and Library Preparation

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • Nuclease-free water

  • RNA-seq library preparation kit

Procedure:

  • Harvest the CD4+ T cells by centrifugation.

  • Lyse the cells using TRIzol reagent and proceed with RNA isolation according to the manufacturer's protocol. This typically involves phase separation with chloroform, RNA precipitation with isopropanol, and washing with 75% ethanol.

  • Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. The A260/A280 ratio should be ~2.0, and the RNA Integrity Number (RIN) should be >8.

  • Proceed with mRNA purification (poly-A selection) and cDNA synthesis.

  • Prepare the sequencing libraries using a compatible RNA-seq library preparation kit, which includes steps for end-repair, A-tailing, adapter ligation, and PCR amplification.[7]

Protocol 4: RNA Sequencing and Data Analysis

Procedure:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Quality Control: Assess the raw sequencing reads for quality using tools like FastQC.[8][9]

  • Read Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.[10]

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[11]

  • Differential Gene Expression Analysis: Perform differential expression analysis between the this compound-treated and vehicle-treated samples using Bioconductor packages in R, such as DESeq2 or edgeR.[8][11] These packages normalize the count data and perform statistical testing to identify genes with significant changes in expression.[8][11]

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

Mandatory Visualizations

AZD5582_Signaling_Pathway cluster_complex cIAP1/2-TRAF2/3 Complex This compound This compound (SMAC Mimetic) cIAP1_2 cIAP1/cIAP2 This compound->cIAP1_2 inhibits NIK NIK (NF-κB Inducing Kinase) cIAP1_2->NIK degrades TRAF2_3 TRAF2/TRAF3 IKKalpha IKKα NIK->IKKalpha activates p100 p100 (NFKB2) IKKalpha->p100 phosphorylates p52 p52 p100->p52 processed to p52_RelB p52-RelB Heterodimer RelB RelB nucleus Nucleus p52_RelB->nucleus translocates to transcription Target Gene Transcription (e.g., CCL19, RELB)

Caption: this compound signaling pathway in CD4+ T cells.

Experimental_Workflow start Human Whole Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cd4_isolation CD4+ T Cell Isolation (Negative Selection) pbmc_isolation->cd4_isolation culture Cell Culture & Treatment (this compound vs. Vehicle) cd4_isolation->culture rna_extraction RNA Extraction culture->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatics Data Analysis sequencing->data_analysis end Differentially Expressed Genes & Pathways data_analysis->end

Caption: Experimental workflow for RNA-seq analysis.

RNA_Seq_Analysis_Pipeline raw_reads Raw Sequencing Reads (FASTQ files) qc Quality Control (FastQC) raw_reads->qc alignment Read Alignment (STAR) qc->alignment quantification Gene Quantification (featureCounts) alignment->quantification dge Differential Gene Expression (DESeq2) quantification->dge functional_analysis Functional Enrichment (GO, KEGG) dge->functional_analysis results Biological Interpretation functional_analysis->results

Caption: RNA-seq data analysis pipeline.

References

Application Notes and Protocols for AZD5582 Treatment in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AZD5582, a potent small-molecule inhibitor of apoptosis proteins (IAPs), in preclinical in vivo cancer models. The information compiled from various studies is intended to guide the design and execution of experiments to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a second-generation, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that potently antagonizes cIAP1, cIAP2, and XIAP.[1][2] By binding to the BIR3 domains of these IAPs, this compound induces their degradation, leading to the activation of the non-canonical NF-κB pathway and TNF-α-dependent apoptosis in cancer cells.[3][4] Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic, breast, and hepatocellular carcinoma.[2][3][5]

Mechanism of Action

This compound's primary mechanism involves the inhibition of IAPs, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance. The key steps in its mechanism of action are:

  • Binding to IAPs : this compound binds to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP with high affinity.[1]

  • IAP Degradation : This binding promotes the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[6]

  • NF-κB Activation : The degradation of cIAP1/2 leads to the stabilization of NIK (NF-κB Inducing Kinase), which in turn activates the non-canonical NF-κB pathway.

  • TNF-α Production : Activation of the non-canonical NF-κB pathway results in the production and secretion of TNF-α.[3][4]

  • Apoptosis Induction : Secreted TNF-α binds to its receptor (TNFR1) on cancer cells, initiating a signaling cascade that leads to caspase activation and apoptosis.[3][4] this compound also directly inhibits XIAP, relieving its inhibition of caspases-3, -7, and -9.[1]

AZD5582_Mechanism_of_Action cluster_cell Cancer Cell cluster_external External Environment This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 inhibits XIAP XIAP This compound->XIAP inhibits NIK NIK cIAP1_2->NIK degrades Caspases Caspases XIAP->Caspases inhibits NFkB Non-canonical NF-κB Pathway NIK->NFkB activates TNFa_production TNF-α Production NFkB->TNFa_production induces TNFa_secreted Secreted TNF-α TNFa_production->TNFa_secreted secreted Apoptosis Apoptosis Caspases->Apoptosis triggers TNFR TNFR TNFa_secreted->TNFR binds TNFR->Caspases activates

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Data Summary

The following tables summarize the in vivo treatment schedules and efficacy of this compound in various cancer xenograft models as reported in preclinical studies.

Table 1: this compound Treatment Schedules in In Vivo Cancer Models

Cancer TypeCell LineMouse StrainThis compound DoseAdministration RouteTreatment FrequencyStudy DurationReference
Breast CancerMDA-MB-231Xenograft-bearing mice3.0 mg/kgIntravenous (IV)Twice weekly2 weeks[6]
Pancreatic CancerCapan-2 or AsPC-1 derivativesXenograft mouse model3 mg/kgNot SpecifiedNot SpecifiedNot Specified[3]
Pancreatic CancerPanc-1Xenograft modelNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
HIV LatencyHumanized BLT miceBLT mice3 mg/kgIntraperitoneal (IP)Single dose48 hours[7]
HIV LatencySIV-infected Rhesus MacaquesRhesus Macaques0.1 mg/kgIntravenous (IV) infusionWeekly3 or 10 weeks[7]

Table 2: Summary of In Vivo Efficacy of this compound

Cancer TypeCell LineKey FindingsReference
Breast CancerMDA-MB-231Substantial tumor regressions, cIAP1 degradation, and caspase-3 cleavage in tumors.[6]
Pancreatic CancerCapan-2 or AsPC-1 derivativesReduced tumor growth in the presence of doxycycline (B596269) (for AKT-shRNA).[3]
Pancreatic CancerPanc-1Decreased tumor growth and weight; increased cleaved caspase-3.[1]
Hepatocellular CarcinomaNot SpecifiedIn combination with microwave ablation, significantly reduced the proliferation of residual hepatocellular carcinoma.[2][5]

Experimental Protocols

Below are detailed protocols for conducting in vivo studies with this compound based on published literature.

Protocol 1: General Xenograft Tumor Model Establishment

This protocol provides a general guideline for establishing subcutaneous xenograft models. Specific cell numbers and growth times may need to be optimized for different cell lines.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231, Panc-1) Harvest_Cells 2. Harvest & Count Cells Cell_Culture->Harvest_Cells Prepare_Injection 3. Prepare Cell Suspension (e.g., in PBS or Matrigel) Harvest_Cells->Prepare_Injection Injection 5. Subcutaneous Injection (flank or mammary fat pad) Prepare_Injection->Injection Animal_Prep 4. Anesthetize Mouse Animal_Prep->Injection Tumor_Growth 6. Monitor Tumor Growth (caliper measurements) Injection->Tumor_Growth Treatment_Start 7. Start this compound Treatment (when tumors reach ~100-200 mm³) Tumor_Growth->Treatment_Start Continue_Monitoring 8. Continue Monitoring (tumor volume, body weight) Treatment_Start->Continue_Monitoring Euthanasia 9. Euthanize Mice (at study endpoint) Continue_Monitoring->Euthanasia Tumor_Excision 10. Excise & Weigh Tumors Euthanasia->Tumor_Excision Tissue_Analysis 11. Tissue Analysis (IHC, Western Blot, etc.) Tumor_Excision->Tissue_Analysis

Caption: General workflow for in vivo xenograft studies.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, Panc-1)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., BALB/c nude, SCID)

  • Syringes and needles

  • Anesthetic

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.

  • Cell Harvesting: Wash the cells with PBS, detach them using trypsin or a cell scraper, and neutralize with medium. Centrifuge the cell suspension and resuspend the pellet in cold PBS or a PBS/Matrigel mixture.

  • Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Animal Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject the appropriate number of cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank or orthotopically into the relevant tissue (e.g., mammary fat pad for breast cancer).

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize the animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: this compound Formulation and Administration

This protocol outlines the preparation and administration of this compound for in vivo studies.

Materials:

  • This compound compound

  • Vehicle for solubilization (e.g., as recommended by the supplier, often a mixture of DMSO, PEG300, Tween 80, and saline)

  • Sterile syringes and needles for injection

Procedure:

  • Formulation Preparation:

    • Prepare the vehicle solution under sterile conditions. The exact composition of the vehicle should be optimized for solubility and tolerability. A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Dissolve this compound in the vehicle to the desired final concentration for injection. Ensure complete dissolution.

    • Prepare the vehicle control (without this compound) in parallel.

  • Administration:

    • Administer this compound to the treatment group via the chosen route (e.g., intravenous or intraperitoneal injection). The volume of injection should be based on the mouse's body weight (e.g., 10 µL/g).

    • Administer the vehicle control to the control group using the same volume and route of administration.

    • Follow the predetermined treatment schedule (e.g., once or twice weekly).

  • Monitoring:

    • Continue to monitor tumor growth and the general health of the animals (body weight, behavior, signs of toxicity) throughout the study.

Protocol 3: Endpoint Analysis

Materials:

  • Anesthetic and euthanasia agents

  • Surgical tools for dissection

  • Tubes for sample collection (e.g., for blood, tumor tissue)

  • Reagents for tissue processing (e.g., formalin for fixation, lysis buffers for protein extraction)

Procedure:

  • Euthanasia and Sample Collection:

    • Euthanize the mice at the study endpoint (e.g., when tumors in the control group reach a maximum allowable size) according to approved IACUC protocols.

    • Collect blood samples via cardiac puncture for potential biomarker analysis.

    • Excise the tumors, remove any non-tumor tissue, and record their final weight.

  • Tissue Processing:

    • Divide the tumor tissue for different analyses:

      • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) to analyze biomarkers such as cleaved caspase-3, Ki-67, or cIAP1.

      • Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot analysis of protein expression (e.g., cIAP1, XIAP, cleaved PARP) or for RNA/DNA extraction.

  • Data Analysis:

    • Compare the tumor volumes and weights between the this compound-treated and control groups.

    • Analyze the biomarker data from IHC and Western blotting to confirm the mechanism of action of this compound in vivo.

    • Perform statistical analysis to determine the significance of the observed differences.

Conclusion

This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models. The protocols and data presented here provide a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this IAP antagonist. Careful optimization of the experimental conditions for specific cancer models is crucial for obtaining robust and reproducible results.

References

Application Note: Cell Viability Assay Protocol for Screening the IAP Antagonist AZD5582

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and are often overexpressed in cancer cells, contributing to therapeutic resistance.[1][2] AZD5582 is a potent, cell-permeable small molecule that functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. It acts as an antagonist to several IAP proteins, including cIAP1, cIAP2, and XIAP, by binding to their BIR3 domains with high affinity.[3][4] This action leads to the degradation of cIAP1/2, promoting the activation of both intrinsic and extrinsic apoptotic pathways and activating non-canonical NF-κB signaling.[3][5] The ability of this compound to induce apoptosis makes it a promising candidate for cancer therapy.

This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a luminescent-based cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is highlighted as a robust, high-throughput method for determining the number of viable cells in culture based on the quantification of ATP, which is a key indicator of metabolically active cells.[6]

This compound Mechanism of Action and Signaling Pathway

This compound mimics the function of the endogenous protein SMAC/DIABLO. In healthy cells, IAP proteins like XIAP directly bind and inhibit effector caspases (e.g., Caspase-3, -7) and initiator Caspase-9, thereby blocking apoptosis.[7][8][9] Concurrently, cIAP1 and cIAP2 continuously ubiquitinate and trigger the degradation of NF-κB-inducing kinase (NIK), keeping the non-canonical NF-κB pathway inactive.[2]

Upon introduction, this compound binds to IAPs, preventing them from inhibiting caspases and leading to the auto-ubiquitination and proteasomal degradation of cIAP1/2.[3] This relieves the inhibition on caspases, allowing the apoptotic cascade to proceed. The degradation of cIAPs also leads to the stabilization of NIK, which in turn activates the non-canonical NF-κB pathway, further influencing cell fate.[5] In some cellular contexts, this compound-induced cIAP1 inhibition can also lead to the production of TNF-α, which triggers apoptosis through its receptor TNFR1 in an autocrine or paracrine manner.[10]

AZD5582_Signaling_Pathway cluster_0 This compound Action cluster_1 Apoptosis Regulation cluster_2 Non-Canonical NF-κB Pathway This compound This compound (SMAC Mimetic) cIAP1 cIAP1 / cIAP2 This compound->cIAP1 Inhibits XIAP XIAP This compound->XIAP Inhibits NIK NIK (Stabilization) cIAP1->NIK Degrades Casp9 Caspase-9 XIAP->Casp9 Inhibits Casp37 Caspase-3/7 XIAP->Casp37 Inhibits Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes p100 p100 Processing NIK->p100 Activates p52RelB p52/RelB Complex p100->p52RelB Forms Gene Gene Transcription p52RelB->Gene Drives

Caption: this compound inhibits IAPs to induce apoptosis and activate NF-κB signaling.

Experimental Protocol: CellTiter-Glo® Luminescent Assay

This protocol is optimized for a 96-well plate format but can be adapted for other formats (e.g., 384-well).[11]

Materials and Reagents
  • Selected cancer cell line (e.g., BxPC-3, PanC-1, H1975)[3][10]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

  • Opaque-walled 96-well microplates (white plates are recommended for luminescence)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Experimental Workflow

The workflow follows a simple "add-mix-measure" procedure, ideal for high-throughput screening.[6][11]

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of this compound and vehicle controls. A->B C 3. Incubation Incubate cells with compound for 48-72 hours. B->C D 4. Assay Preparation Equilibrate plate and CellTiter-Glo® reagent to room temp. C->D E 5. Reagent Addition Add CellTiter-Glo® reagent to each well. D->E F 6. Lysis & Signal Stabilization Mix on orbital shaker (2 min), then incubate at RT (10 min). E->F G 7. Measurement Record luminescence using a plate reader. F->G H 8. Data Analysis Calculate % viability and determine IC50 values. G->H

Caption: Workflow for this compound cell viability screening using the CellTiter-Glo® assay.
Detailed Step-by-Step Procedure

  • Cell Seeding: a. Harvest cells during their logarithmic growth phase. b. Count the cells and adjust the concentration to an optimized seeding density (typically 3,000-10,000 cells per well) in 100 µL of complete medium.[12] c. Seed the cells into a 96-well opaque-walled plate. d. Include control wells containing medium only for background luminescence measurement.[13] e. Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Treatment: a. Prepare a 2X serial dilution of this compound in culture medium from a high-concentration stock. A final concentration range of 0.1 nM to 10 µM is a reasonable starting point. b. Prepare a 2X vehicle control solution (DMSO diluted in medium to match the highest concentration of DMSO used for the drug dilutions). c. After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells or if adding a small volume). d. Add 100 µL of the 2X this compound dilutions or 2X vehicle control to the appropriate wells. This will result in a final volume of 200 µL and a 1X final drug concentration. e. Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C with 5% CO₂.[3]

  • Assay Execution: a. Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[11][13] b. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14] c. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[13] d. Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[14] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Measurement: a. Measure the luminescence of each well using a plate reader. The integration time should be optimized for the instrument used, typically 0.25 to 1 second per well.

Alternative Assay: MTT Protocol

As an alternative colorimetric method, the MTT assay can be used.

  • After drug incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[16]

  • Incubate in the dark, shaking for 15 minutes to 2 hours until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis and Presentation

  • Background Subtraction: Subtract the average luminescence value from the "medium only" control wells from all other measurements.

  • Calculate Percentage Viability: Normalize the data to the vehicle-treated control wells, which are set to 100% viability.

    • % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Generate Dose-Response Curve: Plot the percentage viability against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Summary Table

All quantitative data should be summarized for clear comparison.

CompoundConcentration (nM)Replicate 1 (RLU*)Replicate 2 (RLU)Replicate 3 (RLU)Average RLUStd. Dev.% Viability
Vehicle0150,123152,345149,876150,7811,345100.0%
This compound1145,678147,890146,543146,7041,11497.3%
This compound10120,987119,876122,111120,9911,11880.2%
This compound10076,54375,43277,01276,32981250.6%
This compound100015,23414,98715,55515,25928510.1%
This compound100002,3452,4562,3992,400561.6%
MediumN/A1,0129981,0051,0057N/A

*RLU: Relative Luminescence Units. Data shown is for illustrative purposes only.

References

Application Notes and Protocols for Studying AZD5582 Resistance Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC), which functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] By binding to the BIR3 domains of cIAP1, cIAP2, and XIAP, this compound promotes the degradation of cIAPs, leading to the activation of the non-canonical NF-κB pathway and induction of apoptosis in cancer cells.[1][3][4] This mechanism of action makes this compound a promising therapeutic agent in oncology. However, as with many targeted therapies, the development of drug resistance remains a significant clinical challenge.[5][6]

Lentiviral vectors are a powerful tool for investigating the molecular mechanisms underlying drug resistance.[7][8] They can be used to stably introduce genetic material into a wide range of dividing and non-dividing mammalian cells, enabling the overexpression of candidate resistance genes or the knockdown of specific targets via short hairpin RNA (shRNA).[9][10][11] This technology allows for the creation of robust cell line models to study the functional consequences of genetic alterations on this compound sensitivity and to identify novel resistance pathways.

These application notes provide detailed protocols for utilizing lentiviral transduction to generate and characterize cell line models of this compound resistance. The methodologies described herein cover the generation of this compound-resistant cell lines, lentiviral vector production, transduction of target cells, and functional assays to validate resistance.

Potential Mechanisms of this compound Resistance

Understanding potential resistance mechanisms is crucial for designing effective studies. Based on the known mechanism of action of this compound and related IAP antagonists, resistance may arise from:

  • Alterations in the Non-Canonical NF-κB Pathway: Mutations or altered expression of key components of this pathway could diminish the downstream effects of cIAP1/2 degradation.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, could counteract the pro-apoptotic signals induced by this compound.[2][5]

  • Activation of Pro-Survival Signaling Pathways: The activation of pathways such as the PI3K/AKT pathway can promote cell survival and has been implicated in resistance to IAP antagonists.[5] Specifically, AKT-mediated phosphorylation of XIAP can stabilize it and induce resistance.[5][12]

  • Reduced TNF-α Production or Signaling: this compound can induce TNF-α production, which contributes to its apoptotic effect.[5][12] Resistance may be associated with a failure to produce TNF-α or alterations in the TNF receptor signaling pathway.[5][12]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cell, reducing its intracellular concentration.

Experimental Workflows

Lentiviral transduction can be employed to investigate these potential resistance mechanisms through two primary approaches:

  • Gene Overexpression: To test whether a specific gene confers resistance, it can be overexpressed in a parental, this compound-sensitive cell line.

  • Gene Knockdown: To determine if the loss of a particular gene sensitizes resistant cells to this compound, its expression can be silenced using shRNA. This is particularly useful for screening shRNA libraries to identify novel genes involved in resistance.[13][14]

experimental_workflows cluster_overexpression Gene Overexpression Workflow cluster_knockdown Gene Knockdown (shRNA) Workflow A1 Clone Gene of Interest into Lentiviral Vector A2 Produce Lentiviral Particles A1->A2 A3 Transduce Parental (Sensitive) Cells A2->A3 A4 Select for Transduced Cells A3->A4 A5 Assess this compound Resistance (e.g., IC50 determination) A4->A5 B1 Select shRNA targeting Gene of Interest B2 Produce Lentiviral Particles B1->B2 B3 Transduce Resistant Cells B2->B3 B4 Select for Transduced Cells B3->B4 B5 Assess Sensitization to this compound B4->B5 AZD5582_pathway cluster_pathway This compound Signaling and Resistance This compound This compound cIAP1 cIAP1/2 This compound->cIAP1 inhibits XIAP XIAP This compound->XIAP inhibits NIK NIK (stabilized) cIAP1->NIK degrades Casp9 Caspase-9 XIAP->Casp9 inhibits XIAP_p p-XIAP (stabilized) IKKalpha IKKα NIK->IKKalpha p100 p100 IKKalpha->p100 p52 p52 p100->p52 ncNFkB Non-canonical NF-κB Activation p52->ncNFkB RelB RelB RelB->ncNFkB TNFa TNFα Production ncNFkB->TNFa Apoptosis Apoptosis TNFa->Apoptosis Casp37 Caspase-3/7 Casp9->Casp37 Casp37->Apoptosis AKT AKT AKT->XIAP phosphorylates XIAP_p->Casp9 inhibition (resistance)

References

Application Notes and Protocols: Pharmacokinetic Analysis of AZD5582 in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a novel small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC) that functions as an Inhibitor of Apoptosis Protein (IAP) antagonist. By targeting cellular IAP 1 (cIAP1) and X-linked IAP (XIAP), this compound triggers the degradation of cIAPs, leading to the stabilization of NF-κB-inducing kinase (NIK) and subsequent activation of the non-canonical NF-κB signaling pathway.[1][2] This mechanism of action has demonstrated potential in oncology and, more recently, in the reversal of HIV/SIV latency.[3][4][5] Understanding the pharmacokinetic profile of this compound in a relevant preclinical species, such as non-human primates (NHPs), is critical for the design and interpretation of toxicology studies and for predicting human pharmacokinetics.

These application notes provide a summary of the pharmacokinetic parameters of this compound in rhesus macaques and detailed protocols for conducting such a study.

Data Presentation: Pharmacokinetics of this compound in Rhesus Macaques

The following table summarizes the pharmacokinetic parameters of this compound following a single intravenous (IV) administration of 0.1 mg/kg in adult rhesus macaques. The data presented is a composite from studies investigating this compound as an SIV latency-reversing agent.[3][4][6]

Pharmacokinetic ParameterSymbolUnitValue (Mean ± SD)
Maximum Plasma ConcentrationCmaxng/mL802
Time to Maximum ConcentrationTmaxh~0.5 (end of infusion)
Area Under the Curve (0-2h)AUC0-2hng·h/mL550
Terminal Elimination Half-lifet1/2h9.9

Note: The provided Cmax and AUC values are from studies in SIV-infected, ART-suppressed adult rhesus macaques and infant macaques, respectively.[3][4] The terminal elimination half-life was reported in infant macaques.[4] A comprehensive single study in healthy adult NHPs would provide a more definitive dataset.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in activating the non-canonical NF-κB pathway.

AZD5582_Signaling_Pathway cluster_nucleus This compound This compound (SMAC Mimetic) cIAP1 cIAP1 This compound->cIAP1 Inhibits NIK NIK cIAP1->NIK Degrades IKKalpha IKKα NIK->IKKalpha Activates p100 p100 IKKalpha->p100 Phosphorylates p52 p52 p100->p52 Processing Complex p52/RelB Complex p52->Complex RelB RelB RelB->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Complex->Gene_Expression Activates Transcription

Figure 1: this compound Signaling Pathway.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a pharmacokinetic study of this compound in non-human primates.

Experimental Workflow

PK_Workflow acclimatization Animal Acclimatization (≥ 2 weeks) health_check Veterinary Health Check (Physical exam, blood work) acclimatization->health_check fasting Overnight Fasting (Water ad libitum) health_check->fasting catheterization Catheter Placement (e.g., cephalic or saphenous vein) fasting->catheterization predose_sample Pre-dose Blood Sample (t=0) catheterization->predose_sample dosing This compound Administration (0.1 mg/kg IV infusion over 30 min) predose_sample->dosing blood_sampling Post-dose Blood Sampling (Scheduled time points) dosing->blood_sampling sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing storage Sample Storage (-80°C) sample_processing->storage bioanalysis LC-MS/MS Analysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis reporting Report Generation pk_analysis->reporting

References

Troubleshooting & Optimization

Technical Support Center: AZD5582 & Capan-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of AZD5582, a potent IAP antagonist, with the Capan-2 pancreatic cancer cell line.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inducing apoptosis in my Capan-2 cells?

A1: Capan-2 cells are known to be intrinsically resistant to this compound-induced apoptosis.[1][2] Research indicates this resistance is primarily due to the high expression of phosphorylated Akt (p-Akt), which leads to the phosphorylation and stabilization of the X-linked inhibitor of apoptosis protein (XIAP).[1][3] This stabilization prevents this compound from effectively targeting cellular IAP 1 (cIAP1) for degradation, a critical step for initiating TNF-α production and subsequent apoptosis in sensitive cell lines.[1][2] Consequently, the downstream apoptotic cascade, including caspase activation, is not triggered.

Q2: What is the expected mechanism of action for this compound in sensitive cancer cells?

A2: this compound is a small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs) like cIAP1, cIAP2, and XIAP.[4][5] In sensitive cells, this compound binds to IAPs, primarily cIAP1, inducing their auto-ubiquitination and subsequent degradation by the proteasome.[6] This degradation relieves the inhibition of the non-canonical NF-κB pathway, leading to the production and secretion of Tumor Necrosis Factor-alpha (TNF-α).[7][8] TNF-α then acts in an autocrine or paracrine manner to bind its receptor (TNFR1), triggering the extrinsic apoptosis pathway, which involves the activation of caspase-8 and downstream executioner caspases (caspase-3/7).[2][4]

Q3: What are the key characteristics of the Capan-2 cell line?

A3: Capan-2 is a human pancreatic ductal adenocarcinoma cell line established from a primary tumor.[9] It is characterized by an adherent, epithelial morphology.[10] Genotypically, Capan-2 cells possess a KRAS (G12V) mutation and express wildtype p53.[9][10] They are known to exhibit resistance to certain chemotherapeutic agents.[11] Their doubling time is relatively long, ranging from approximately 45 to 96 hours depending on culture conditions.[12]

Q4: Besides apoptosis, could this compound be inducing other forms of cell death?

A4: While the primary mechanism of this compound in sensitive cells is apoptosis, the lack of this response in Capan-2 cells warrants investigation into other cell death pathways.[8] It is possible that under certain conditions or in combination with other agents, pathways like necroptosis or autophagy could be initiated. However, studies specifically demonstrating this compound's efficacy in Capan-2 cells have shown that sensitizing the cells, for instance by knocking down Akt or XIAP, restores the apoptotic response.[1][3] To investigate other cell death types, specific assays for necroptosis (e.g., measuring MLKL phosphorylation) or autophagy (e.g., measuring LC3-II conversion) would be necessary.[13]

Troubleshooting Guide: No Apoptosis Observed in Capan-2 Cells

If you are not observing apoptosis in your Capan-2 cells after treatment with this compound, follow this systematic troubleshooting guide.

cluster_0 Phase 1: Experimental Verification cluster_1 Phase 2: Biological Investigation cluster_2 Phase 3: Conclusion & Next Steps A Start: No Apoptosis Detected B Verify this compound Integrity (Storage, Fresh Dilution) A->B C Check Cell Culture Health (Log Phase, Mycoplasma Free) B->C D Confirm Assay Validity (Positive/Negative Controls) C->D E Run Western Blot for Key Proteins (cIAP1, p-Akt, p-XIAP, Cleaved Caspase-3) D->E F Measure TNF-α Secretion (ELISA on Supernatant) E->F G Analyze Results F->G H Results Consistent with Known Capan-2 Resistance? G->H I Conclusion: Capan-2 cells are resistant. Consider alternative strategies: - siRNA knockdown of Akt/XIAP - Combination therapy - Use a sensitive cell line (e.g., BxPC-3) H->I Yes J Results are Inconsistent. Re-evaluate Phase 1. Contact Technical Support. H->J No

Caption: Troubleshooting workflow for this compound experiments with Capan-2 cells.

Phase 1: Verify Your Experimental Setup
  • Compound Integrity:

    • Action: Confirm that your this compound stock has been stored under the recommended conditions to prevent degradation. Prepare fresh dilutions from the stock solution for each experiment.

    • Rationale: Degraded or improperly stored compounds are a common source of experimental failure.

  • Cell Health and Culture Conditions:

    • Action: Ensure your Capan-2 cells are healthy, in the logarithmic growth phase, and plated at an optimal confluency (typically 70-80%). Regularly test for mycoplasma contamination, which can alter cellular responses.

    • Rationale: Unhealthy or contaminated cells may not respond appropriately to stimuli.

  • Apoptosis Assay Validation:

    • Action: Include a positive control known to induce apoptosis in Capan-2 cells (e.g., staurosporine (B1682477) or a combination of cannabinoids) and a vehicle-only negative control (e.g., DMSO at <0.1%).[13][14]

    • Rationale: This step is crucial to confirm that your apoptosis detection method (e.g., Annexin V/PI staining, Caspase-Glo assay) is working correctly in your hands.

Phase 2: Investigate the Biological Mechanism

If your experimental setup is validated, the lack of apoptosis is likely due to the known resistance of Capan-2 cells. The following experiments can confirm this biological basis.

  • Assess Key Signaling Proteins via Western Blot:

    • Action: Treat Capan-2 cells and a sensitive control cell line (e.g., BxPC-3) with this compound.[1] Lyse the cells and perform a Western blot to check the levels of:

      • cIAP1: To see if it is being degraded.

      • Phospho-Akt (Ser473) and Phospho-XIAP (Ser87): To check for the presence of these resistance markers.[1]

      • Cleaved Caspase-3: As a definitive marker of apoptosis execution.

    • Expected Capan-2 Result: You should observe no significant decrease in cIAP1, high basal levels of p-Akt and p-XIAP, and no appearance of cleaved caspase-3.[1]

  • Measure TNF-α Production:

    • Action: Collect the culture supernatant from this compound-treated Capan-2 and sensitive control cells. Use an ELISA kit to quantify the concentration of secreted TNF-α.

    • Expected Capan-2 Result: You should detect little to no TNF-α production in the supernatant from Capan-2 cells, in contrast to a significant increase from sensitive cells.[1][2]

Data Summary

The differential response to this compound is cell-line specific. Data from literature highlights the resistance of Capan-2 compared to sensitive pancreatic cancer cell lines.[1]

Table 1: Differential Response of Pancreatic Cancer Cell Lines to this compound

Cell LineThis compound SensitivityCleaved Caspase-3 (24h)cIAP1 DegradationTNF-α ProductionBasal p-Akt / p-XIAP
Capan-2 ResistantNot InducedNoNoHigh
AsPC-1 ResistantNot InducedNoNoHigh
BxPC-3 SensitiveInducedYesYesLow
Panc-1 SensitiveInducedYesYesLow

Data summarized from Moon et al., 2015.[1]

Signaling Pathways

The diagrams below illustrate the mechanism of action of this compound in sensitive cells and the mechanism of resistance observed in Capan-2 cells.

cluster_0 This compound Pathway in Sensitive Cells AZD This compound cIAP1 cIAP1 AZD->cIAP1 Inhibits XIAP XIAP AZD->XIAP Inhibits NFkB NF-κB Pathway (Non-Canonical) cIAP1->NFkB Inhibits TNFa TNF-α Production NFkB->TNFa TNFR TNFR1 TNFa->TNFR Binds (Autocrine) Casp8 Caspase-8 Activation TNFR->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis pathway in sensitive cancer cells.

cluster_1 Resistance Mechanism in Capan-2 Cells pAkt High p-Akt pXIAP p-XIAP (Stable) pAkt->pXIAP Phosphorylates & Stabilizes Block2 AZD_res This compound AZD_res->pXIAP cIAP1_res cIAP1 (Stable) AZD_res->cIAP1_res Block1 NFkB_res NF-κB Pathway (Remains Inhibited) cIAP1_res->NFkB_res Inhibition Maintained Apoptosis_res Apoptosis Blocked NFkB_res->Apoptosis_res Block1->cIAP1_res Ineffective Inhibition Block2->Apoptosis_res Inhibition Maintained A 1. Seed Cells (Capan-2 & BxPC-3) B 2. Treat with this compound (e.g., 100 nM for 24h) A->B C 3. Lyse Cells (RIPA buffer + inhibitors) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE & Transfer to PVDF D->E F 6. Block & Incubate with Primary Antibodies E->F G 7. Incubate with Secondary Antibody (HRP) F->G H 8. Detect with ECL & Image G->H

References

Technical Support Center: Overcoming AZD5582 Resistance in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IAP antagonist AZD5582 in the context of pancreatic cancer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in pancreatic cancer?

A1: this compound is a small-molecule mimetic of the second mitochondrial-derived activator of caspases (SMAC). It induces apoptosis in sensitive pancreatic cancer cells by targeting and inhibiting cellular Inhibitor of Apoptosis Proteins (cIAPs) and X-linked Inhibitor of Apoptosis Protein (XIAP). This inhibition leads to the degradation of cIAP1, which in turn promotes TNF-α-dependent apoptosis. Furthermore, this compound's targeting of XIAP and cIAP1 leads to a decrease in the anti-apoptotic protein Mcl-1, further sensitizing cells to apoptosis.

Q2: Which pancreatic cancer cell lines are sensitive to this compound, and which are resistant?

A2: Sensitivity to this compound varies among pancreatic cancer cell lines. BxPC-3 and PanC-1 cells have been identified as sensitive, while Capan-2 and AsPC-1 cells have demonstrated resistance. This differential sensitivity is linked to the expression levels of phosphorylated Akt (p-Akt) and phosphorylated XIAP (p-XIAP).

Q3: What are the known mechanisms of resistance to this compound in pancreatic cancer?

A3: The primary mechanism of resistance to this compound in pancreatic cancer cells is the activation of the PI3K/Akt signaling pathway. Activated Akt phosphorylates XIAP at serine 87, which enhances its anti-apoptotic activity and confers resistance to this compound. High basal levels of p-Akt and p-XIAP are therefore predictive biomarkers for resistance.

Troubleshooting Guides

Issue 1: this compound-sensitive cell line (e.g., BxPC-3, PanC-1) is not showing the expected level of apoptosis.
  • Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration.

    • Solution: Ensure you are using the correct concentration of this compound. Refer to the IC50 values in Table 1 as a starting point. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

  • Possible Cause 2: Issues with Apoptosis Detection Assay.

    • Solution:

      • Annexin V/PI Staining: Avoid harsh trypsinization for adherent cells as it can damage the cell membrane and lead to false positives. Ensure the binding buffer contains sufficient calcium. Run appropriate controls, including unstained cells and single-stained cells for compensation.

      • Western Blot for Cleaved Caspase-3: The cleaved fragments of caspase-3 are small (17/19 kDa) and can be difficult to detect. Use a higher percentage gel (e.g., 15%) and optimize transfer conditions to prevent smaller proteins from passing through the membrane. Consider using a PVDF membrane with a smaller pore size (0.2 µm). Load a higher amount of protein (50-100 µg). The signal for cleaved caspases can be transient, so perform a time-course experiment to identify the optimal time point for detection.

  • Possible Cause 3: Cell Line Integrity.

    • Solution: Ensure your cell lines are not contaminated (e.g., with mycoplasma) and are within a low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

Issue 2: Difficulty in overcoming this compound resistance in resistant cell lines (e.g., Capan-2, AsPC-1).
  • Possible Cause 1: Inefficient knockdown of resistance-mediating proteins.

    • Solution: When using siRNA to knock down Akt or XIAP, optimize the transfection protocol for your specific cell line. Pancreatic cancer cells can be difficult to transfect. Consider using a reverse transfection protocol or a transfection reagent specifically optimized for pancreatic cancer cells. Always verify knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Possible Cause 2: Redundant survival pathways are active.

    • Solution: Pancreatic cancer is characterized by the dysregulation of multiple survival pathways.[1] If targeting the Akt/XIAP axis is insufficient, consider co-treatment with inhibitors of other pro-survival pathways, such as the MAPK or STAT3 pathways.

Issue 3: Inconsistent results in Western blotting for Mcl-1.
  • Possible Cause 1: Antibody non-specificity.

    • Solution: Mcl-1 is known to have multiple isoforms and can be subject to post-translational modifications, which may lead to the detection of multiple bands. Use a well-validated antibody for Mcl-1. To confirm the specificity of your antibody, perform a knockdown experiment (e.g., using siRNA against Mcl-1) and check if the band of interest disappears.

  • Possible Cause 2: Mcl-1 protein instability.

    • Solution: Mcl-1 is a protein with a short half-life. Ensure that cell lysates are prepared quickly and on ice, with protease inhibitors included in the lysis buffer.

Data Presentation

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineSensitivity StatusIC50 (nM)Reference
BxPC-3Sensitive23
PanC-1Sensitive110.8
Capan-2Resistant>1000
AsPC-1Resistant>1000

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Seed pancreatic cancer cells (1-3 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 39 nM to 10 µM) for 72 hours.

  • Add MTS reagent to each well according to the manufacturer's protocol (e.g., Promega Inc.).

  • Incubate for the recommended time and measure the absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Mcl-1)
  • Seed cells in a 6-well plate and treat with this compound at the desired concentration and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE using a 12-15% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, Mcl-1, and a loading control (e.g., γ-tubulin or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining
  • Treat cells with this compound as required.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like EDTA-based dissociation to maintain cell membrane integrity.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Protocol 4: siRNA-mediated Knockdown of XIAP
  • Seed pancreatic cancer cells in a 60 mm dish to reach 50-70% confluency on the day of transfection.

  • Prepare the siRNA-lipid complex by diluting the XIAP siRNA (e.g., 150 pmol) and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium, according to the manufacturer's instructions.

  • Incubate the complex at room temperature for 15-20 minutes.

  • Add the complex to the cells and incubate for the desired time (e.g., 24-48 hours).

  • After incubation, the cells can be treated with this compound and harvested for downstream analysis (e.g., Western blot or apoptosis assay) to assess the effect of XIAP knockdown on this compound sensitivity.

Visualizations

AZD5582_Mechanism_of_Action This compound This compound cIAP1 cIAP1 This compound->cIAP1 inhibits XIAP XIAP This compound->XIAP inhibits Mcl1 Mcl-1 This compound->Mcl1 leads to degradation TNFa TNF-α Production cIAP1->TNFa degradation leads to cIAP1->Mcl1 leads to degradation Caspase3 Caspase-3 XIAP->Caspase3 inhibits XIAP->Mcl1 leads to degradation TNFR TNFR TNFa->TNFR activates Caspase8 Caspase-8 TNFR->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Mcl1->Apoptosis inhibits

Caption: Mechanism of action of this compound in sensitive pancreatic cancer cells.

AZD5582_Resistance_Mechanism PI3K_Akt PI3K/Akt Pathway (Activated) XIAP XIAP PI3K_Akt->XIAP phosphorylates pXIAP p-XIAP (Ser87) (Enhanced Activity) Caspase3 Caspase-3 pXIAP->Caspase3 strongly inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces This compound This compound This compound->pXIAP less effective against

Caption: The PI3K/Akt pathway drives this compound resistance via XIAP phosphorylation.

Experimental_Workflow Start Start: Observe this compound Resistance Check_pAkt 1. Assess p-Akt/p-XIAP Levels (Western Blot) Start->Check_pAkt High_pAkt High p-Akt/p-XIAP? Check_pAkt->High_pAkt Knockdown 2. Knockdown Akt or XIAP (siRNA) High_pAkt->Knockdown Yes Other_Mechanisms Investigate Other Resistance Mechanisms High_pAkt->Other_Mechanisms No Retest 3. Re-treat with this compound Knockdown->Retest Assess_Apoptosis 4. Measure Apoptosis (Annexin V/Caspase Cleavage) Retest->Assess_Apoptosis Sensitivity_Restored Sensitivity Restored Assess_Apoptosis->Sensitivity_Restored

Caption: Workflow for investigating and overcoming this compound resistance.

References

AZD5582 unexpected cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD5582. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes and providing clear guidance on the use of this IAP inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our primary cell cultures treated with this compound alone. Isn't this compound supposed to have minimal effects on primary cells as a single agent?

A1: Your observation is not entirely unexpected, although it deviates from the general finding that this compound has minimal single-agent cytotoxicity in many primary cell types.[1] The prevailing mechanism of action for this compound and other SMAC mimetics is the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs), which sensitizes cells to apoptosis induced by other signals, most notably Tumor Necrosis Factor-alpha (TNF-α).[2][3][4]

Several factors could contribute to the unexpected cytotoxicity you are observing:

  • Endogenous TNF-α Production: Primary cell cultures, especially immune cells or stromal cells, can produce and secrete low levels of TNF-α. This autocrine or paracrine signaling, even at sub-cytotoxic concentrations, can be sufficient to trigger apoptosis in the presence of this compound.[1][3]

  • Cell Culture Stress: Primary cells are sensitive to their environment. Stressors such as suboptimal culture conditions, high cell density, or recent thawing can induce a pro-apoptotic state, lowering the threshold for this compound-mediated cell death.

  • Cell Type Specificity: The sensitivity of primary cells to this compound can be highly dependent on the specific cell type and its intrinsic signaling pathways. Some primary cells may have a greater reliance on IAP-mediated survival signals.

Q2: What is the underlying mechanism of this compound that can lead to this cytotoxic effect?

A2: this compound is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), binding to the BIR3 domains of cIAP1, cIAP2, and XIAP.[5] By inhibiting cIAP1/2, this compound prevents the degradation of NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway.[1] A key consequence of cIAP1/2 inhibition is the stabilization of proteins like RIPK1, which are critical for the formation of apoptotic signaling complexes.[5] When TNF-α binds to its receptor (TNFR1), the absence of functional cIAPs allows for the formation of a death-inducing signaling complex (DISC) or a ripoptosome, leading to the activation of caspase-8 and subsequent execution of apoptosis.[3][6]

Q3: How does the cytotoxicity of this compound in primary cells compare to its effect on cancer cell lines?

A3: Generally, cancer cell lines exhibit a much higher sensitivity to single-agent this compound treatment compared to primary cells.[1][2] Many cancer cells have an acquired dependency on IAPs for survival and may have higher basal levels of TNF-α signaling, making them more susceptible to IAP inhibition.[4][7] In contrast, most primary cells require an external apoptotic stimulus in combination with this compound to undergo significant cell death.[1]

Troubleshooting Guide

Problem: Unexpectedly high levels of cell death in primary cell cultures treated with this compound.

Possible Cause Troubleshooting Steps
Endogenous TNF-α Signaling 1. Neutralize TNF-α: Include a TNF-α neutralizing antibody in your culture medium alongside this compound. If cytotoxicity is reduced, it confirms the involvement of endogenous TNF-α.[3] 2. Measure TNF-α Levels: Use an ELISA to quantify the concentration of TNF-α in your conditioned media to determine if it is being secreted by the cells.[2]
Cell Culture Conditions 1. Optimize Cell Density: Plate cells at a lower density to reduce stress from overcrowding. 2. Ensure High-Quality Reagents: Use fresh, high-quality culture media, serum, and supplements. 3. Gentle Handling: Minimize mechanical stress during cell passaging and handling.
Reagent Quality and Concentration 1. Verify this compound Concentration: Double-check your calculations and dilutions. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type. 2. Check Reagent Stability: Ensure that your stock solution of this compound has been stored correctly and has not degraded.
Cell Type-Specific Sensitivity 1. Literature Review: Search for publications that have used this compound or other IAP inhibitors on your specific primary cell type to understand its known sensitivities. 2. Control Experiments: Include a well-characterized primary cell type known to be resistant to single-agent this compound as a negative control in your experiments.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound in various cancer cell lines. Note the variability in IC50 values, highlighting cell line-specific sensitivities. Data for primary cells often shows minimal cytotoxicity with this compound alone.

Cell LineCell TypeIC50 (nM)Notes
BxPC-3Pancreatic Cancer23Sensitive to single-agent treatment.[2]
PanC-1Pancreatic Cancer110.8Sensitive to single-agent treatment.[2]
AsPC-1Pancreatic Cancer>10,000Resistant to single-agent treatment.[2]
Capan-2Pancreatic Cancer>10,000Resistant to single-agent treatment.[2]
JurkatT-cell LeukemiaNot significantly impactedMinimal effect as a single agent.[1]
Primary PBMCsPeripheral Blood Mononuclear CellsMinimal impact on viabilityNo potentiation of cell death even with added TNF-α.[1]
Primary CD4+ T cellsT-lymphocytesMinimal impact on viabilityNo overt cell death observed.[1]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using a Tetrazolium-based Assay (e.g., MTT, MTS)
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.

  • Treatment: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and an untreated control. For troubleshooting, also include a condition with a TNF-α neutralizing antibody.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the tetrazolium-based reagent (e.g., MTT, MTS) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound, including appropriate controls.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.[8]

Visualizing Key Pathways and Workflows

AZD5582_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 This compound This compound cIAP1_2 cIAP1_2 This compound->cIAP1_2 Inhibits Complex_II Complex II (Ripoptosome) This compound->Complex_II Promotes formation by inhibiting cIAPs NIK NIK cIAP1_2->NIK Degrades cIAP1_2->RIPK1 Ubiquitinates & Inhibits p100/p52 p100 -> p52 NIK->p100/p52 NF-kB_Pathway Non-canonical NF-kB Pathway p100/p52->NF-kB_Pathway RIPK1->Complex_II Caspase8 Caspase-8 Complex_II->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed in Primary Cells Check_TNF Is endogenous TNF-alpha involved? Start->Check_TNF Add_Neutralizing_Ab Add TNF-alpha neutralizing antibody Check_TNF->Add_Neutralizing_Ab Reduced_Cytotoxicity Is cytotoxicity reduced? Add_Neutralizing_Ab->Reduced_Cytotoxicity Yes_TNF Yes Reduced_Cytotoxicity->Yes_TNF Yes No_TNF No Reduced_Cytotoxicity->No_TNF No Conclusion_TNF Conclusion: Cytotoxicity is at least partially TNF-alpha dependent. Yes_TNF->Conclusion_TNF Check_Culture_Conditions Review and optimize culture conditions (density, media, handling) No_TNF->Check_Culture_Conditions Check_Reagent Verify this compound concentration and stability Check_Culture_Conditions->Check_Reagent Conclusion_Other Conclusion: Cytotoxicity may be due to cell stress, reagent issues, or cell-type specific sensitivity. Check_Reagent->Conclusion_Other

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: AZD5582 for HIV Latency Reversal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AZD5582 for HIV latency reversal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reverse HIV latency?

This compound is a potent Second Mitochondrial-derived Activator of Caspases (SMAC) mimetic that functions as an inhibitor of apoptosis proteins (IAP).[1] It reverses HIV latency by activating the non-canonical NF-κB (ncNF-κB) signaling pathway.[2][3] This activation is initiated by the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), which leads to the accumulation of NF-κB-inducing kinase (NIK).[4] NIK then promotes the processing of the p100 subunit of NF-κB2 into its active p52 form.[2][3] The active p52 transcription factor, in complex with RelB, translocates to the nucleus and binds to the HIV-1 promoter (LTR), driving viral gene expression and reversing latency.[5]

Q2: What is the recommended concentration range for this compound in in vitro experiments?

The optimal concentration of this compound can vary depending on the cell type and experimental goals. Based on published studies, a good starting point for primary CD4+ T cells is in the range of 30 nM to 100 nM.[3] For cell line models of latency, such as Jurkat cells, a broader range from 10 pM to 1 µM has been tested.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: What is a typical incubation time for this compound treatment?

Incubation times of 24 to 48 hours are commonly used for in vitro latency reversal assays with this compound.[3][6] Some studies have shown that even a short exposure of 1 hour to 100nM this compound can be sufficient to induce HIV transcription, with cell-associated RNA measured 48 hours later.[2]

Q4: Is this compound cytotoxic?

This compound has been shown to have minimal impact on the viability of primary peripheral blood mononuclear cells (PBMCs) and resting CD4+ T cells at effective latency-reversing concentrations.[2] However, in some cancer cell lines, it can induce apoptosis, particularly in combination with other agents like TNFα.[2][7] It is always advisable to perform a cytotoxicity assay in your specific cell system to determine the non-toxic concentration range.

Q5: How can I measure the effectiveness of this compound-mediated latency reversal?

The reversal of HIV latency can be quantified by measuring the increase in viral products. Common methods include:

  • Measuring cell-associated HIV-1 RNA: This is a direct measure of viral transcription.[8][9]

  • Quantifying HIV-1 p24 antigen in the supernatant: This indicates the production and release of viral proteins.[6]

  • Using reporter cell lines: Cell lines containing a latent HIV provirus with a reporter gene (e.g., GFP or luciferase) allow for easy quantification of viral reactivation.[10]

  • Quantitative Viral Outgrowth Assay (qVOA): This "gold standard" assay measures the frequency of latently infected cells capable of producing replication-competent virus.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low latency reversal observed. - Sub-optimal this compound concentration.- Insufficient incubation time.- Cell type is not responsive.- Issues with the readout assay.- Perform a dose-response titration of this compound to find the optimal concentration.- Increase the incubation time (e.g., up to 48 hours).- Verify the responsiveness of your cell model with a positive control (e.g., PMA/ionomycin).- Troubleshoot your RNA extraction, RT-qPCR, or p24 ELISA protocol.
High cell death observed. - this compound concentration is too high.- The specific cell line is sensitive to this compound.- Contamination in cell culture.- Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 and use a concentration well below this value.- Reduce the concentration of this compound.- Ensure aseptic cell culture techniques.
High variability between replicates. - Inconsistent cell seeding density.- Pipetting errors.- Variation in cell health across wells.- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Monitor cell morphology and viability before and during the experiment.
This compound alone shows modest effects. - The specific latent provirus may require stimulation of multiple pathways for robust reactivation.- Consider combining this compound with other latency-reversing agents (LRAs) that act on different pathways, such as HDAC inhibitors (e.g., Panobinostat, Romidepsin) or BET inhibitors (e.g., JQ1).[11][12][13]

Quantitative Data Summary

Table 1: Effective Concentrations of this compound for HIV Latency Reversal

Cell TypeConcentration RangeOutcomeReference(s)
Jurkat Cell Lines10 pM - 1 µMInduction of HIV expression.[4]
Primary CD4+ T cells31.6 nM - 1000 nMIncreased cell-associated HIV RNA.[3]
Resting CD4+ T cells from ART-suppressed donors100 nMIncreased cell-associated HIV RNA.[2]

Table 2: Cytotoxicity Profile of this compound

Cell TypeObservationConcentrationReference(s)
Jurkat CellsNo significant impact on viability.Not specified[2]
Jurkat Cells (with 10 ng/mL TNFα)Dose-dependent cell death.Not specified[2]
PBMCsMinimal impact on cellular viability.Not specified[2]
Total CD4+ T cellsConsistent decrease in ATP levels (approx. 80% of control).Not specified[2]

Experimental Protocols

1. In Vitro HIV-1 Latency Reversal Assay in a Latently Infected T-Cell Line (e.g., J-Lat)

This protocol is adapted from methodologies used for assessing latency-reversing agents.[6]

  • Cell Seeding: Seed J-Lat cells (or another suitable reporter cell line) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium. A typical final concentration range to test would be 1 nM to 1 µM.

  • Treatment: Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 ng/mL TNF-α).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Readout:

    • For GFP reporter lines: Analyze GFP expression by flow cytometry.

    • For p24 production: Centrifuge the plate at 500 x g for 5 minutes. Collect the cell culture supernatant and quantify the p24 antigen using a commercial HIV-1 p24 ELISA kit.

2. Cytotoxicity Assay

  • Cell Seeding: Seed your target cells (e.g., PBMCs or a T-cell line) in a 96-well plate at the same density used for your latency reversal assay.

  • Compound Preparation and Treatment: Prepare and add serial dilutions of this compound as described above.

  • Incubation: Incubate for the same duration as your latency reversal experiment (e.g., 24-48 hours).

  • Viability Assessment: Use a commercially available cell viability assay, such as an MTS or CellTiter-Glo assay, following the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle control.

Visualizations

AZD5582_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cIAP1 cIAP1 This compound->cIAP1 inhibits NIK NIK (degraded) cIAP1->NIK degrades NIK_stabilized NIK (stabilized) IKKalpha IKKα NIK_stabilized->IKKalpha activates p100_RelB p100/RelB p52_RelB p52/RelB p100_RelB->p52_RelB processing IKKalpha->p100_RelB phosphorylates p100 p52_RelB_n p52/RelB p52_RelB->p52_RelB_n translocation HIV_LTR HIV LTR p52_RelB_n->HIV_LTR binds & activates HIV_RNA HIV RNA HIV_LTR->HIV_RNA transcription

Caption: this compound signaling pathway for HIV latency reversal.

Latency_Reversal_Workflow start Start: Isolate/Culture Latently Infected Cells seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_compounds Prepare this compound Dilutions & Controls seed_cells->prepare_compounds treat_cells Treat Cells prepare_compounds->treat_cells incubate Incubate (24-48 hours) treat_cells->incubate readout Perform Readout Assay incubate->readout flow_cytometry Flow Cytometry (GFP) readout->flow_cytometry Reporter Cells p24_elisa p24 ELISA readout->p24_elisa Protein qpcr RT-qPCR (HIV RNA) readout->qpcr RNA analyze Analyze Data flow_cytometry->analyze p24_elisa->analyze qpcr->analyze

Caption: Experimental workflow for in vitro HIV latency reversal assay.

References

AZD5582 In Vitro Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of AZD5582, with a specific focus on its target engagement and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of this compound?

This compound is a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It is a dimeric Smac mimetic that potently binds to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1][2] This interaction leads to the degradation of cIAP1 and subsequent activation of the non-canonical NF-κB (ncNF-κB) signaling pathway.[3][4]

Q2: What are the reported in vitro binding affinities of this compound for its primary targets?

This compound has been shown to bind to the BIR3 domains of cIAP1, cIAP2, and XIAP with the following IC50 values:

TargetIC50 (nM)
cIAP115
cIAP221
XIAP15
(Data sourced from MedchemExpress and a study published in the Journal of Medicinal Chemistry)[1][2]

Q3: Is there evidence of significant off-target effects of this compound in vitro?

Multiple studies have indicated that this compound has minimal off-target effects and a limited pleiotropic impact in vitro.[5][6] It is designed to specifically target the ncNF-κB signaling pathway, and research suggests it does not induce global T-cell activation, a common off-target effect of other latency-reversing agents.[4][5] For instance, unlike protein kinase C agonists, this compound induces significantly fewer gene expression changes.[5]

Q4: My cells are undergoing apoptosis after this compound treatment. Is this an off-target effect?

Apoptosis can be an on-target effect of this compound, particularly in cancer cell lines. By inhibiting IAPs, this compound can lower the threshold for apoptosis.[1][7] In some cell types, this compound has been shown to induce apoptosis through TNFα-dependent cIAP1 degradation.[7] However, if unexpected or excessive cell death is observed in your specific cell model, it is crucial to investigate further to rule out other causes.

Q5: How can I differentiate between on-target and potential off-target effects in my in vitro experiments?

Distinguishing between on-target and off-target effects is a critical aspect of in vitro studies. Here are some strategies:

  • Rescue Experiments: Overexpression of the intended targets (cIAP1, XIAP) could potentially rescue the observed phenotype, indicating it is an on-target effect.

  • Pathway Analysis: Assess the activation state of the non-canonical NF-κB pathway (e.g., by measuring p52/p100 levels). If your observed effect correlates with the activation of this pathway, it is likely on-target.

  • Use of Structurally Unrelated IAP Antagonists: If a different IAP antagonist with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Broad-Spectrum Profiling: If you suspect off-target activities, consider broader profiling assays such as kinome scans or safety pharmacology panels to identify potential unintended targets.

Troubleshooting Guides

Issue 1: Unexpected Gene Expression Changes Observed Post-AZD5582 Treatment

  • Problem: RNA-sequencing or qPCR data reveals the modulation of genes not known to be regulated by the non-canonical NF-κB pathway.

  • Possible Cause: While this compound is reported to have minimal off-target effects, it may indirectly influence other pathways in certain cellular contexts. Alternatively, the observed changes could be downstream effects of ncNF-κB activation that are specific to your cell model.

  • Troubleshooting Steps:

    • Confirm ncNF-κB Pathway Activation: First, verify the engagement of the primary target by performing a Western blot for cIAP1 degradation and processing of p100 to p52.

    • Dose-Response Analysis: Determine if the unexpected gene expression changes occur at concentrations consistent with on-target activity (i.e., in the nanomolar range).

    • Literature Review: Search for publications that may have reported similar findings in comparable experimental systems.

    • Pathway Enrichment Analysis: Utilize bioinformatics tools to see if the unexpectedly regulated genes are part of a known signaling pathway that might be indirectly affected by ncNF-κB signaling.

Issue 2: High Levels of Cell Death in a Non-Tumor Cell Line

  • Problem: Significant apoptosis or cytotoxicity is observed in a primary cell line or a non-cancerous cell line where this effect is not anticipated.

  • Possible Cause: While this compound is generally well-tolerated by primary cells, some cell types may be more sensitive. The presence of endogenous TNFα or other pro-apoptotic signals in the cell culture media could also sensitize the cells to this compound-induced apoptosis.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a dose-response curve to find the optimal concentration that activates the ncNF-κB pathway with minimal cytotoxicity.

    • Analyze Culture Media: Test for the presence of pro-inflammatory cytokines like TNFα in your cell culture supernatant.

    • Use a Pan-Caspase Inhibitor: To confirm if the cell death is caspase-dependent, co-treat with a pan-caspase inhibitor like Z-VAD-FMK.

    • Assess Apoptosis Markers: Quantify apoptosis using methods like Annexin V/PI staining to confirm the mechanism of cell death.

Experimental Protocols

Protocol 1: Western Blot for Assessing On-Target Engagement of this compound

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time course (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against cIAP1, NF-κB2 (for p100/p52), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to assess the degradation of cIAP1 and the ratio of p52 to p100.

Visualizations

On_Target_Pathway This compound This compound cIAP1 cIAP1 This compound->cIAP1 Inhibits XIAP XIAP This compound->XIAP Inhibits NIK NIK (Stabilization) cIAP1->NIK Degrades p100 p100 NIK->p100 Phosphorylates p52 p52 p100->p52 Processing p52_RelB p52/RelB Complex p52->p52_RelB RelB RelB RelB->p52_RelB Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_Expression Target Gene Expression p52_RelB->Gene_Expression Activates

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow start Unexpected Phenotype Observed with this compound confirm_on_target Confirm On-Target Engagement (e.g., cIAP1 degradation, p100 processing) start->confirm_on_target dose_response Perform Dose-Response and Time-Course Analysis confirm_on_target->dose_response rescue_exp On-Target Rescue Experiment (e.g., cIAP1/XIAP overexpression) dose_response->rescue_exp rescue_outcome Phenotype Rescued? rescue_exp->rescue_outcome on_target Likely On-Target Effect rescue_outcome->on_target Yes off_target_investigation Investigate Potential Off-Target Effects rescue_outcome->off_target_investigation No profiling Broad-Spectrum Profiling (Kinome Scan, Safety Panel) off_target_investigation->profiling identify_off_target Identify Potential Off-Target(s) profiling->identify_off_target validate_off_target Validate Off-Target (e.g., siRNA, specific inhibitors) identify_off_target->validate_off_target conclusion Characterize Off-Target Mechanism validate_off_target->conclusion

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: AZD5582 & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with AZD5582 in cell viability assays. This compound is a potent, dimeric Smac mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs), leading to apoptosis.[1][2][3] Understanding its mechanism of action is crucial for designing and troubleshooting cell viability experiments.

Troubleshooting Guide

Inconsistent results in cell viability assays when using this compound can arise from various factors, ranging from experimental design to the inherent biological complexity of the cellular systems being studied. This guide addresses specific issues in a question-and-answer format to help you identify and resolve common problems.

Q1: I am observing high variability between replicate wells treated with this compound. What are the potential causes?

High variability between replicates can obscure the true effect of this compound. Several factors could be responsible:

  • Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting steps. Consider using a multichannel pipette for more consistent seeding.[4]

  • Edge Effects: Wells on the perimeter of a multi-well plate are susceptible to evaporation and temperature fluctuations, which can affect cell growth and the final assay readout.[5][6]

    • Solution: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental samples.[6]

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media, especially at higher concentrations.[7] Precipitation will lead to an unknown effective concentration.

    • Solution: Visually inspect your wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (e.g., DMSO concentration typically below 0.5%).[8]

Q2: My untreated control cells show lower viability than expected. What should I check?

Poor viability in control wells can compromise the entire experiment. Here are some common causes:

  • Cell Health and Passage Number: Unhealthy cells or cells with a high passage number can exhibit reduced growth rates and increased sensitivity to handling.

    • Solution: Use cells that are in the exponential growth phase and within a consistent, low passage number range.[5][6]

  • Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.[6]

    • Solution: Include a vehicle control with the same final concentration of the solvent used in the experimental wells to assess its effect on cell viability.[6]

  • Contamination: Microbial contamination (e.g., mycoplasma, bacteria, yeast) can significantly impact cell health and assay results.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Always use sterile techniques when handling cells, media, and reagents.

Q3: The IC50 value of this compound seems to vary significantly between experiments. Why might this be happening?

Fluctuations in the half-maximal inhibitory concentration (IC50) are a common challenge. The following factors can contribute to this variability:

  • Assay Timing: this compound induces apoptosis, a process that unfolds over time. The timing of your cell viability assessment will significantly impact the apparent IC50.

    • Solution: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.

  • Cell Density: The initial cell seeding density can influence the cellular response to this compound.

    • Solution: Optimize the cell seeding density for your chosen assay and use a consistent density across all experiments.

  • Differential Sensitivity of Cell Lines: Different cell lines can exhibit varying sensitivity to this compound, which may be dependent on factors like the expression levels of IAPs or the status of signaling pathways such as Akt/XIAP.[9][10][11]

    • Solution: Be aware of the specific characteristics of your cell line. If you are comparing different cell lines, be prepared for variations in their response to this compound.

Q4: I am using a colorimetric assay like MTT, and I suspect interference from this compound. How can I check for this?

Compound interference is a known issue with colorimetric and fluorometric assays.[5][12]

  • Compound Color: If this compound has an intrinsic color, it can interfere with absorbance readings.

    • Solution: Run a control with this compound in cell-free media to measure its absorbance at the wavelength used in your assay. This background value can then be subtracted from your experimental readings.[5]

  • Chemical Interactions: this compound might chemically interact with the assay reagent (e.g., reducing the MTT tetrazolium salt).

    • Solution: Include a control with this compound and the assay reagent in cell-free media to check for any direct chemical reactions. If interference is significant, consider using an alternative cell viability assay that relies on a different detection principle (e.g., ATP-based assays like CellTiter-Glo, or membrane integrity assays like LDH release).[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a second-generation, dimeric Smac mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP.[1][2] By binding to the BIR3 domains of these IAPs, this compound prevents their interaction with caspases, leading to caspase activation and subsequent apoptosis.[2] this compound can also induce the degradation of cIAP1 and cIAP2, which can lead to the activation of the non-canonical NF-κB pathway and TNF-α production, further promoting apoptosis in some cancer cells.[9][11][14]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C, protected from light. For stock solutions, it is typically dissolved in a solvent like DMSO and stored at -80°C.[7] The dihydrochloride (B599025) salt of this compound has good aqueous solubility.[2][11] It is important to refer to the manufacturer's data sheet for specific solubility and stability information.

Q3: At what concentrations should I test this compound?

This compound is a potent molecule with IC50 values for binding to cIAP1, cIAP2, and XIAP in the low nanomolar range (15-21 nM).[1] In cellular assays, it has been shown to induce apoptosis at sub-nanomolar to low nanomolar concentrations.[3] A typical starting concentration range for a dose-response curve could be from 0.1 nM to 10 µM. However, the optimal concentration range will depend on the specific cell line and the duration of the treatment.

Q4: Can this compound affect cell viability in the absence of other stimuli?

The cytotoxic effect of this compound can be cell-type dependent. In some cancer cell lines, this compound as a single agent can induce apoptosis.[3] However, in other cell types, its apoptotic effect is significantly enhanced when combined with other stimuli, such as TNF-α.[15] This is because the degradation of cIAPs by this compound can sensitize cells to TNF-α-mediated apoptosis.

Q5: Are there alternative assays to consider if I continue to see inconsistent results?

Yes. If you suspect your primary assay is being compromised by compound interference or is not capturing the full picture of cell death, consider using orthogonal assays. These could include:

  • ATP-based assays (e.g., CellTiter-Glo): Measure the level of ATP in metabolically active cells.

  • Membrane integrity assays (e.g., LDH release, Trypan Blue exclusion): Measure the release of lactate (B86563) dehydrogenase from damaged cells or the uptake of dye by non-viable cells.

  • Apoptosis assays (e.g., Caspase-Glo, Annexin V staining): Directly measure markers of apoptosis.

Data Presentation

Table 1: Reported IC50 Values of this compound

TargetIC50 (nM)Reference
cIAP1 (BIR3)15[1]
cIAP2 (BIR3)21[1]
XIAP (BIR3)15[1]

Table 2: Troubleshooting Summary for Inconsistent Cell Viability Results

IssuePotential CauseRecommended Solution
High variability between replicatesUneven cell seeding, Edge effects, Compound precipitationEnsure homogenous cell suspension, Avoid using outer wells, Visually inspect for precipitate and adjust concentration/solvent
Low viability in control cellsPoor cell health, Solvent toxicity, ContaminationUse healthy, low-passage cells, Include a vehicle control, Regularly test for mycoplasma
Variable IC50 valuesAssay timing, Cell density, Cell line sensitivityPerform a time-course experiment, Optimize and standardize cell seeding density, Characterize your cell line's response
Suspected assay interferenceIntrinsic compound color, Chemical interaction with reagentsRun compound-only controls, Consider alternative assays with different detection principles

Experimental Protocols

Protocol: General Cell Viability (MTT) Assay with this compound

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Visualizations

AZD5582_Signaling_Pathway cluster_this compound This compound Action cluster_IAP IAP Inhibition cluster_Caspase Apoptosis Cascade cluster_NFkB Non-Canonical NF-κB Pathway This compound This compound (Smac Mimetic) cIAP1_2 cIAP1/2 This compound->cIAP1_2 Inhibits XIAP XIAP This compound->XIAP Inhibits NIK NIK Stabilization cIAP1_2->NIK Degrades Procaspase9 Pro-caspase-9 XIAP->Procaspase9 Inhibits Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis p52_RelB p52/RelB Activation NIK->p52_RelB Activates TNFa TNF-α Production p52_RelB->TNFa Induces

Caption: this compound signaling pathway leading to apoptosis.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_this compound Prepare this compound Serial Dilutions overnight_incubation->prepare_this compound treat_cells Treat Cells with This compound overnight_incubation->treat_cells prepare_this compound->treat_cells treatment_incubation Incubate for Desired Duration treat_cells->treatment_incubation add_reagent Add Viability Assay Reagent treatment_incubation->add_reagent reagent_incubation Incubate with Reagent add_reagent->reagent_incubation read_plate Read Plate on Plate Reader reagent_incubation->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Logic start Inconsistent Results check_replicates High Variability between Replicates? start->check_replicates check_controls Poor Control Cell Viability? start->check_controls check_ic50 Variable IC50 Values? start->check_ic50 check_interference Suspect Assay Interference? start->check_interference solution_replicates Optimize Cell Seeding Avoid Edge Effects Check Compound Solubility check_replicates->solution_replicates Yes solution_controls Check Cell Health & Passage Verify Solvent Toxicity Screen for Contamination check_controls->solution_controls Yes solution_ic50 Perform Time-Course Optimize Cell Density Characterize Cell Line check_ic50->solution_ic50 Yes solution_interference Run Compound-Only Controls Use Orthogonal Assays check_interference->solution_interference Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Understanding Variable Sensitivity to AZD5582

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variable sensitivity of cell lines to the IAP antagonist, AZD5582.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small-molecule mimetic of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically binding to the BIR3 domains of cIAP1, cIAP2, and XIAP with high affinity (IC50 values of 15, 21, and 15 nM, respectively)[1]. By antagonizing IAPs, this compound promotes apoptosis through two main pathways[1][2][3]:

  • Degradation of cIAP1/2 and TNFα-dependent apoptosis: this compound induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2[4][5]. This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway, resulting in the production of Tumor Necrosis Factor-alpha (TNFα)[2][6]. TNFα then binds to its receptor (TNFR1), initiating the formation of a death-inducing signaling complex (DISC), also known as the ripoptosome, which includes RIPK1, FADD, and Caspase-8[4][6][7]. This culminates in the activation of caspase-8 and the extrinsic apoptosis cascade[1].

  • Inhibition of XIAP and release of caspase inhibition: this compound binds to XIAP, preventing it from inhibiting effector caspases-3, -7, and initiator caspase-9[2][5]. This allows for the amplification of apoptotic signals.

A subset of oral squamous cell carcinoma (OSCC) cells with high dependency on the NF-κB pathway and high baseline TNF expression show potent sensitivity to this compound[8].

Q2: Why do some of my cell lines show high sensitivity to this compound while others are resistant?

The variable sensitivity to this compound is multifactorial and often linked to the specific molecular characteristics of the cancer cells. Key determinants of sensitivity versus resistance include:

  • AKT-mediated Phosphorylation of XIAP: A primary mechanism of resistance involves the phosphorylation of XIAP by activated AKT (p-AKT). Phosphorylated XIAP (p-XIAP) is stabilized and resistant to degradation, thus continuing to inhibit caspases and promote cell survival even in the presence of this compound[2][9][10]. Pancreatic cancer cell lines with high endogenous levels of p-AKT and p-XIAP have demonstrated resistance to this compound[2].

  • Autocrine TNFα Production: Many sensitive cell lines respond to this compound by producing TNFα, which then acts in an autocrine or paracrine fashion to drive apoptosis[2][11]. Resistant cell lines often fail to produce sufficient levels of TNFα upon treatment[2][11].

  • NF-κB Signaling and cIAP2 Rebound: While this compound induces the degradation of cIAPs, TNFα signaling can, in turn, activate the canonical NF-κB pathway, which can lead to the transcriptional upregulation of cIAP2[4][7]. In some resistant cell lines, a rebound in cIAP2 levels can counteract the effects of the drug[4].

  • Mcl-1 Expression: In sensitive pancreatic cancer cells, this compound treatment has been shown to decrease the levels of the anti-apoptotic protein Mcl-1. This effect was not observed in resistant cells[2][9].

  • Ripoptosome Formation: Some cell types, such as chronic lymphocytic leukemia (CLL) cells, have shown resistance due to an inability to form the ripoptosome complex (RIPK1, FADD, caspase-8) following cIAP degradation, thereby preventing the activation of apoptosis[6].

Troubleshooting Guide

Issue: My cell line of interest is not responding to this compound treatment.

This guide provides a systematic approach to investigate potential resistance mechanisms.

Step 1: Confirm On-Target Activity

Before investigating complex resistance mechanisms, it's crucial to confirm that this compound is engaging its primary targets in your cell line.

  • Experimental Protocol: cIAP1 Degradation Assay

    • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

    • Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) for a short duration (e.g., 4-8 hours).

    • Lysis: Harvest cells and prepare whole-cell lysates.

    • Western Blotting: Perform western blot analysis to detect the levels of cIAP1. A significant reduction in cIAP1 levels indicates that the drug is active. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Interpretation:

    • cIAP1 is degraded: The drug is reaching its target. Proceed to Step 2.

    • cIAP1 is not degraded: There may be an issue with the compound's stability, cellular uptake, or efflux. Verify the integrity of your this compound stock and consider using a positive control cell line known to be sensitive.

Step 2: Assess Key Resistance Pathways

If on-target activity is confirmed, investigate the most common resistance mechanisms.

  • Experimental Protocol: Western Blot Analysis for Resistance Markers

    • Cell Culture: Culture both your test cell line and known sensitive and resistant control cell lines.

    • Lysis: Prepare whole-cell lysates from untreated cells.

    • Western Blotting: Probe membranes with antibodies against:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-XIAP (Ser87)[2]

      • Total XIAP

      • Mcl-1

    • Analysis: Compare the baseline expression levels of these proteins in your cell line to the controls.

  • Interpretation:

    • High p-AKT and/or p-XIAP levels: This strongly suggests that AKT-mediated XIAP stabilization is a likely resistance mechanism[2][9]. Consider co-treatment with an AKT inhibitor.

    • High Mcl-1 levels: High baseline expression of Mcl-1 may contribute to resistance. Consider combining this compound with an Mcl-1 inhibitor.

Step 3: Evaluate the TNFα Feedback Loop

The ability to produce and respond to TNFα is critical for this compound-induced apoptosis in many contexts.

  • Experimental Protocol: TNFα Production and Sensitivity Assay

    • TNFα Production (ELISA):

      • Treat cells with this compound (e.g., 100 nM) for 24 hours.

      • Collect the cell culture supernatant.

      • Measure the concentration of secreted TNFα using a commercially available ELISA kit[2].

    • TNFα Co-treatment (Cell Viability Assay):

      • Treat your cells with a sub-lethal dose of this compound in the presence or absence of exogenous recombinant TNFα (e.g., 10 ng/mL).

      • Perform a cell viability assay (e.g., MTS, CellTiter-Glo) after 48-72 hours.

  • Interpretation:

    • Low/No TNFα production: The cell line may lack the machinery to produce TNFα in response to IAP antagonism.

    • Sensitization with exogenous TNFα: If adding TNFα restores sensitivity, it confirms that the apoptotic machinery downstream of the TNF receptor is intact and that the lack of endogenous TNFα production is a key resistance factor[6].

Data Summary: this compound Sensitivity in Pancreatic Cancer

The following table summarizes the differential sensitivity of human pancreatic cancer cell lines to this compound, highlighting the correlation with p-AKT and p-XIAP expression.

Cell LineSensitivity StatusIC50 (nM)[2]p-AKT Expression[2]p-XIAP Expression[2]
BxPC-3Sensitive23LowLow
PanC-1Sensitive110.8LowLow
Capan-2Resistant>1000HighHigh
AsPC-1Resistant>1000HighHigh

Key Signaling Pathways and Workflows

This compound Mechanism of Action and Resistance

The following diagram illustrates the signaling pathways involved in this compound-induced apoptosis and the key points where resistance can occur.

AZD5582_Pathway cluster_drug Drug Action cluster_pathway Cellular Pathways This compound This compound cIAP1 cIAP1/2 This compound->cIAP1 Inhibits XIAP XIAP This compound->XIAP Inhibits NFkB Non-canonical NF-κB Pathway cIAP1->NFkB Degradation leads to activation of pXIAP p-XIAP (Stabilized) Casp3 Activated Caspase-3 XIAP->Casp3 Inhibits AKT AKT pAKT p-AKT AKT->pAKT Activated pAKT->XIAP Phosphorylates pXIAP->Casp3 Inhibits (Resistance) TNFa TNFα Production NFkB->TNFa TNFR TNFR1 TNFa->TNFR Binds Ripoptosome Ripoptosome (RIPK1, FADD, Casp8) TNFR->Ripoptosome Activates Casp8 Activated Caspase-8 Ripoptosome->Casp8 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound action and resistance pathways.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing resistance to this compound in a cell line.

Troubleshooting_Workflow decision decision result result pathway pathway start Start: Cell line is resistant to this compound step1 Assay cIAP1 degradation via Western Blot start->step1 decision1 Is cIAP1 degraded? step1->decision1 step2 Assess baseline p-AKT and p-XIAP levels decision1->step2 Yes res1 Problem with drug uptake/stability decision1->res1 No decision2 Are p-AKT/p-XIAP levels high? step2->decision2 step3 Measure TNFα production (ELISA) decision2->step3 No path1 Investigate AKT/XIAP Axis decision2->path1 Yes decision3 Is TNFα produced? step3->decision3 step4 Test sensitization with exogenous TNFα decision3->step4 No path2 Investigate TNFα Signaling decision3->path2 Yes (but still resistant) path3 Problem is downstream of TNF Receptor step4->path3 No (not sensitized) path4 Lack of TNFα production is the key resistance step4->path4 Yes (sensitized)

Caption: Workflow for troubleshooting this compound resistance.

References

Troubleshooting AZD5582 western blot for p100/p52 processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AZD5582 to study p100/p52 processing via western blot.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in inducing p100 processing?

A1: this compound is a SMAC (Second Mitochondrial-derived Activator of Caspases) mimetic that antagonizes the Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1 and cIAP2.[1][2] In the non-canonical NF-κB pathway, cIAPs are responsible for the constitutive degradation of NF-κB-inducing kinase (NIK). By inhibiting cIAPs, this compound leads to the stabilization and accumulation of NIK.[2][3] Accumulated NIK then phosphorylates IKKα, which in turn phosphorylates p100 (NFKB2), leading to its ubiquitination and subsequent proteasomal processing into the active p52 subunit.[1][4]

Q2: What is the expected time course for p100 processing to p52 after this compound treatment?

A2: Following treatment with this compound, the degradation of cIAP1 can be observed rapidly, often within 30 minutes.[1] However, the subsequent processing of p100 to p52 is a slower process. Detectable increases in p52 levels are typically observed starting around 4 hours post-treatment and continue to accumulate for up to 48 hours.[1]

Q3: What concentration of this compound is recommended for inducing p100 processing?

A3: The effective concentration of this compound can vary depending on the cell type. However, a concentration of 100 nM has been shown to be effective in inducing p100 processing in primary CD4+ T cells.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Can I expect complete conversion of p100 to p52?

A4: No, it is unlikely that you will observe a complete conversion of p100 to p52. The processing of p100 is a regulated cellular process, and a basal level of the p100 precursor is typically maintained within the cell. Western blots will generally show a decrease in the p100 band and a corresponding increase in the p52 band.

Troubleshooting Guide: this compound Western Blot for p100/p52

This guide addresses common issues encountered during the western blot analysis of p100/p52 processing following this compound treatment.

Problem Potential Cause Recommended Solution
Weak or No Signal for p52 Insufficient this compound treatment time or concentration. Increase incubation time with this compound (4-48 hours). Perform a dose-response curve to find the optimal concentration (e.g., 10 nM - 1 µM).[2]
Low abundance of target protein. Increase the amount of protein loaded onto the gel. Consider enriching for your protein of interest via immunoprecipitation.[6][7]
Inefficient antibody binding. Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[6] Ensure the antibody is validated for detecting both p100 and p52.[8]
Poor protein transfer. Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for the larger p100 protein.[9][10]
High Background Non-specific antibody binding. Increase the number and duration of wash steps.[10] Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[6] Titrate the primary and secondary antibody concentrations.
Membrane dried out. Ensure the membrane is always submerged in buffer during incubation and washing steps.[9]
Contaminated buffers or equipment. Prepare fresh buffers for each experiment. Ensure all equipment is thoroughly cleaned.[6]
Non-Specific Bands Primary antibody is not specific enough. Use an affinity-purified primary antibody. Run a control lane with a cell lysate known to not express the target protein, if possible.[11]
Too much primary or secondary antibody. Reduce the concentration of the antibodies.[6]
Protein degradation. Add protease inhibitors to your lysis buffer.[7]
Inconsistent p100/p52 Ratio Variability in this compound treatment. Ensure consistent timing and concentration of this compound treatment across all samples.
Uneven protein loading. Quantify protein concentration accurately before loading. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.[7]
Inconsistent transfer. Ensure uniform contact between the gel and the membrane during transfer.[9]

Experimental Protocols

Cell Lysis and Protein Quantification
  • After treatment with this compound, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA or Bradford protein assay.

Western Blot for p100/p52
  • Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an 8-10% SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB2 (p100/p52) (e.g., Cell Signaling Technology #4882) diluted in blocking buffer overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometry analysis to quantify the band intensities of p100 and p52. Normalize to a loading control.

Quantitative Data Summary

The following table summarizes representative quantitative data from a time-course experiment examining the effect of 100 nM this compound on the p100 to p52 ratio in primary CD4+ T cells. Data is presented as the mean densitometric ratio of p52 to p100, normalized to the untreated control.

Treatment Time (hours)p52/p100 Ratio (Normalized)
01.0
11.2
43.5
86.8
2410.2
4811.5

Visualizations

AZD5582_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cIAP cIAP1/2 This compound->cIAP inhibits NIK_ub NIK-Ub cIAP->NIK_ub ubiquitinates NIK NIK (stabilized) Proteasome_cIAP Proteasome NIK_ub->Proteasome_cIAP degradation IKKa IKKα NIK->IKKa phosphorylates p100 p100 IKKa->p100 phosphorylates p100_p p100-P Proteasome_p100 Proteasome p100_p->Proteasome_p100 processing p52 p52 Proteasome_p100->p52 p52_RelB p52-RelB Complex p52->p52_RelB RelB RelB RelB->p52_RelB Transcription Gene Transcription p52_RelB->Transcription activates

Caption: this compound signaling pathway leading to p100 processing.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (anti-p100/p52) D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (ECL) F->G H 8. Image Analysis & Densitometry G->H

Caption: Western blot experimental workflow for p100/p52 detection.

Troubleshooting_Tree Start Problem: Weak or No p52 Signal Q1 Ponceau S stain shows protein transfer? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Loading control visible and strong? A1_yes->Q2 Sol1 Optimize transfer conditions: - Check buffer - Adjust time/voltage A1_no->Sol1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 This compound treatment conditions optimal? A2_yes->Q3 Sol2 Check protein loading: - Re-quantify protein - Check for degradation A2_no->Sol2 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No Sol4 Optimize antibody conditions: - Titrate primary Ab - Increase incubation time A3_yes->Sol4 Sol3 Optimize treatment: - Increase time (4-48h) - Perform dose-response A3_no->Sol3

Caption: Troubleshooting decision tree for weak p52 signal.

References

AZD5582 Technical Support Center: Navigating Pharmacokinetic Variances Between Infant and Adult Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD5582. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during preclinical pharmacokinetic studies, with a specific focus on the differences observed between infant and adult models.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower plasma concentrations of this compound in our infant models compared to adults at the same dose. Is this an expected finding?

A1: Yes, this is a documented finding. Preclinical studies in rhesus macaques have shown that at the same dose of 0.1 mg/kg administered intravenously, infant models exhibit markedly lower plasma concentrations of this compound compared to adult models. Specifically, the peak plasma concentration (Cmax) and the area under the curve (AUC) are significantly lower in infants.[1][2] This suggests that direct dose scaling from adults to infants based on body weight is not appropriate for this compound.

Q2: What are the key pharmacokinetic differences observed for this compound between infant and adult rhesus macaque models?

A2: Studies have demonstrated notable differences in the pharmacokinetic profile of this compound between infant and adult rhesus macaques.[1][3] In infants, the plasma concentrations show a biphasic elimination pattern, characterized by a rapid distribution phase followed by a slower terminal elimination phase.[1][3] The key reported differences are summarized in the table below.

Data Presentation: Comparative Pharmacokinetics of this compound

Pharmacokinetic ParameterInfant Rhesus MacaquesAdult Rhesus MacaquesFold Difference (Adult/Infant)Reference
Cmax (ng/mL) 2948022.7x[1][2][3]
AUC0-2h (ng·h/mL) Value not specified, but reported to be 2.3-fold lower than adultsValue not specified2.3x[1][3]
Terminal Elimination Half-life (t1/2) 9.9 hoursValue not explicitly stated for direct comparison-[1][3]

Q3: What are the potential physiological reasons for the altered pharmacokinetics of this compound in infants?

A3: The observed differences in this compound pharmacokinetics are likely due to the physiological immaturity of infant models.[4][5][6] Key factors that differ between infants and adults and can influence drug disposition include:

  • Body Composition: Infants have a higher proportion of total body water and lower body fat compared to adults, which can affect the volume of distribution of drugs.[4][7]

  • Metabolism: Both Phase I and Phase II drug-metabolizing enzymes can be immature at birth and mature at different rates.[4][8] This can lead to either higher or lower plasma drug levels depending on the specific metabolic pathway of the compound.

  • Excretion: Glomerular filtration, renal tubular secretion, and reabsorption are not fully mature at birth, which can impact the renal clearance of drugs.[4][5]

  • Plasma Protein Binding: The concentration of plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) can be lower in infants, potentially leading to a higher fraction of unbound (active) drug.[7]

Q4: How does this compound exert its mechanism of action?

A4: this compound is an inhibitor of apoptosis protein (IAP) antagonist, also known as a SMAC mimetic. It functions by activating the non-canonical NF-κB signaling pathway.[1][2] In resting cells, the kinase NIK is continuously degraded by a complex including TRAF2/TRAF3 and cIAP1/2.[9] this compound inhibits cIAP1/2, leading to the stabilization of NIK.[9][10] Accumulated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The resulting p52/RelB dimer translocates to the nucleus to regulate gene expression.[9][11][12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Lower than expected this compound plasma concentrations in infant models. This is an expected finding based on preclinical data.[1][2] Direct dose scaling from adults is likely inappropriate.Consider conducting dose-ranging studies in the infant model to establish the appropriate dose to achieve the desired exposure. Dosing modifications may be necessary to maximize the intended pharmacodynamic effect.[1][2]
High variability in pharmacokinetic parameters between individual animals. This is common in pediatric populations due to the rapid and variable rates of physiological development.[8] Other factors can include differences in health status or genetic polymorphisms.Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions, including fasting status and administration technique. Consider population pharmacokinetic modeling to better characterize sources of variability.
Difficulty in quantifying low drug concentrations in small volume samples from infant models. Standard analytical methods may lack the required sensitivity for the small sample volumes obtainable from infant animals.Utilize highly sensitive bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can quantify low drug concentrations in sample volumes as small as 10-100 μL.[13]
Inconsistent or unexpected pharmacodynamic response despite achieving target plasma concentrations. The inducibility of the target pathway (non-canonical NF-κB) may differ between infants and adults. Studies have shown that the expression of key genes in this pathway, such as NFKB2 and RELB, is significantly higher in adult rhesus macaques after this compound treatment compared to infants.[1][2]Evaluate the expression and activation of key components of the non-canonical NF-κB pathway in your infant models at baseline and post-treatment to assess target engagement. Consider that a higher drug exposure might be needed in infants to achieve a comparable pharmacodynamic effect to adults.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rhesus Macaques

This protocol provides a general framework based on published studies involving this compound.[1][3][14]

  • Animal Models:

    • Use healthy infant (e.g., ~1 year of age) and adult (e.g., 6-7 years of age) rhesus macaques (Macaca mulatta).

    • Ensure animals are confirmed negative for MHC haplotypes that may influence the study outcome (e.g., Mamu-B08 and Mamu-B17 for SIV studies).[1]

    • Acclimate animals to the experimental conditions prior to the study.

  • Dosing and Administration:

    • Dose: 0.1 mg/kg of this compound.

    • Formulation: Prepare this compound in a suitable vehicle (e.g., 10% Captisol with ≤ 5% DMSO).

    • Administration: Administer as a single intravenous infusion over 30 minutes via the saphenous vein using an infusion pump.

  • Sample Collection:

    • Collect blood samples (e.g., 1-2 mL) from the femoral vein into EDTA-containing tubes at the following time points: pre-dose (0 h), and at 0.5, 1, 2, 4, 8, and 24 hours post-infusion.

    • A sparse sampling design may be necessary for infant animals to comply with blood volume limitations.[3]

    • Immediately process blood samples by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Pharmacokinetic Analysis:

    • Quantify this compound plasma concentrations using a validated LC-MS/MS method.

    • Perform non-compartmental analysis (NCA) to determine key pharmacokinetic parameters, including Cmax, AUC, terminal elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

LC-MS/MS Method for Quantification of this compound in Plasma

This protocol outlines the general steps for developing a sensitive LC-MS/MS method.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a volume of acetonitrile (B52724) (e.g., 3 volumes) containing an appropriate internal standard to a small aliquot of plasma (e.g., 50 µL).

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: A small injection volume (e.g., 2-10 µL).

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize and select specific precursor-to-product ion transitions for this compound and the internal standard.

  • Method Validation:

    • Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

AZD5582_PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_output Output Animal_Models Infant & Adult Rhesus Macaques Dosing This compound (0.1 mg/kg) Intravenous Infusion Animal_Models->Dosing Blood_Collection Serial Blood Collection (Pre-dose to 24h) Dosing->Blood_Collection Plasma_Processing Centrifugation & Plasma Separation Blood_Collection->Plasma_Processing LC_MS_MS LC-MS/MS Quantification Plasma_Processing->LC_MS_MS PK_Analysis Non-Compartmental Analysis (NCA) LC_MS_MS->PK_Analysis PK_Parameters Cmax, AUC, t1/2, etc. PK_Analysis->PK_Parameters

Caption: Experimental workflow for a comparative pharmacokinetic study of this compound.

Non_Canonical_NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR family (e.g., CD40, BAFFR) TRAF_complex TRAF2/TRAF3 Receptor->TRAF_complex Activates This compound This compound (SMAC Mimetic) cIAP cIAP1/2 This compound->cIAP Inhibits NIK NIK cIAP->NIK Degrades TRAF_complex->NIK Degrades IKKa IKKα NIK->IKKa Phosphorylates & Activates p100_RelB p100-RelB (Inactive complex) IKKa->p100_RelB Phosphorylates p100 Proteasome Proteasome p100_RelB->Proteasome p100 processing p52_RelB p52-RelB (Active complex) Transcription Gene Transcription p52_RelB->Transcription Translocates & Activates Proteasome->p52_RelB

Caption: this compound activates the non-canonical NF-κB signaling pathway.

References

Technical Support Center: Managing In Vivo Toxicity of AZD5582 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD5582. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the in vivo toxicity of this compound treatment during experimental studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cIAP1, cIAP2, and XIAP.[1] By binding to these IAPs, this compound promotes their degradation, which in turn leads to the activation of the non-canonical NF-κB signaling pathway.[2][3] This activation can result in the production of Tumor Necrosis Factor-alpha (TNFα), leading to TNFα-dependent apoptosis in sensitive cell lines.[4][5][6]

Q2: What are the reported in vivo toxicities associated with this compound?

In preclinical animal models, this compound has been reported to have a generally favorable safety profile, often described as having "minimal and transient side effects." However, some specific toxicities have been observed, particularly in non-human primates. These include:

  • Hepatotoxicity: Transient increases in liver enzymes such as aspartate aminotransferase (AST) and gamma-glutamyl transferase (GGT).

  • Nephrotoxicity: Transient increases in creatinine (B1669602) levels.

  • Hematologic Toxicity: Temporary decreases in white blood cell counts.

  • Systemic Effects: In isolated cases, fever, emesis, fatigue, and inappetence have been reported, with these signs resolving within a two-week period.

In mouse models, this compound is generally reported to be well-tolerated without significant overt toxicity or immune activation.

Q3: What are the common signs of toxicity I should monitor for in my animal studies?

Based on reported findings, researchers should monitor for a range of clinical and physiological signs, including:

  • General Health: Changes in body weight, food and water intake, activity levels, and overall appearance (e.g., hunched posture, rough coat).

  • Gastrointestinal: Emesis (in relevant species) and changes in stool consistency.

  • Fever: Monitor body temperature, especially in the hours following administration.

  • Behavioral: Lethargy, inappetence, or signs of distress.

It is also recommended to perform regular blood work to monitor for changes in liver enzymes, creatinine, and complete blood counts.

Q4: What should I do if I observe signs of toxicity in my animals?

If signs of toxicity are observed, the following steps are recommended:

  • Increase Monitoring Frequency: Closely observe the affected animals for the progression of symptoms.

  • Provide Supportive Care: This may include providing supplemental hydration, nutritional support, and maintaining body temperature.

  • Consult a Veterinarian: For any moderate to severe adverse events, immediate veterinary consultation is crucial.

  • Dose Adjustment: Depending on the severity and nature of the toxicity, a reduction in the dose or a temporary cessation of treatment may be necessary for subsequent cohorts.

  • Document Everything: Meticulously record all observed toxicities, interventions, and outcomes to inform future experimental design.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality
Potential Cause Troubleshooting Steps
Incorrect Dosing or Formulation - Double-check all dose calculations, dilutions, and the final concentration of the dosing solution.- Ensure the vehicle is appropriate for the route of administration and is well-tolerated by the animal model.- Prepare fresh dosing solutions for each experiment to avoid degradation of the compound.
Rapid Injection Rate - For intravenous administration, ensure a slow and steady injection rate to avoid acute cardiovascular stress.
Animal Stress - Ensure proper handling and restraint techniques to minimize stress during dosing.- Acclimatize animals to the experimental procedures before the start of the study.
Pre-existing Health Conditions - Ensure animals are healthy and free from underlying diseases before enrolling them in the study.
Issue 2: High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Drug Administration - Standardize the administration technique across all animals and technicians.- For oral gavage, ensure the correct placement of the gavage needle to avoid accidental administration into the lungs.- For intravenous injections, visually confirm the placement of the needle in the vein.
Biological Variability - Use age- and weight-matched animals for all experimental groups.- Ensure consistent housing conditions (e.g., temperature, light cycle, diet).
Inaccurate Formulation - Ensure this compound is fully dissolved in the vehicle. Sonication may be required.- Prepare a homogenous solution to ensure each animal receives the correct dose.

Data Summary of In Vivo Toxicity

The following table summarizes the reported in vivo toxicities of this compound in preclinical models.

Animal Model Dose Range Route of Administration Observed Toxicities Management/Outcome
Rhesus Macaques 0.1 mg/kgIntravenousTransient increases in liver enzymes (AST, GGT) and creatinine. Transient decrease in white blood cell counts. One animal experienced fever, emesis, fatigue, and inappetence.Abnormalities resolved within two weeks. The affected animal was not re-dosed.
Mice 0.1 - 3.0 mg/kgIntravenous, IntraperitonealGenerally well-tolerated with no significant toxicity or immune activation reported.N/A

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

1. Formulation Preparation (Example for Intravenous Injection):

  • Prepare a stock solution of this compound in DMSO.

  • For the final dosing solution, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the this compound stock solution to the vehicle to achieve the desired final concentration. Ensure the solution is clear and homogenous. Sonication may be used to aid dissolution.

  • It is recommended to prepare the working solution fresh on the day of use.

2. Administration:

  • Route: Intravenous (tail vein) or Intraperitoneal.

  • Dosage: 0.1 - 3.0 mg/kg, administered once weekly.

  • Procedure (Intravenous):

    • Warm the mouse's tail to dilate the veins.

    • Secure the mouse in a restraining device.

    • Disinfect the injection site with 70% ethanol.

    • Using a 27-30 gauge needle, slowly inject the calculated volume of this compound solution into the lateral tail vein.

    • Withdraw the needle and apply gentle pressure to the injection site.

3. Monitoring:

  • Monitor animals daily for clinical signs of toxicity (as listed in the FAQs).

  • Record body weight at least twice weekly.

  • At the end of the study, collect blood for complete blood count and serum chemistry analysis.

  • Perform histopathological examination of major organs (liver, kidney, spleen, heart, lungs).

Signaling Pathway and Experimental Workflow Diagrams

AZD5582_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_ext TNFα TNFR1 TNFR1 TNFa_ext->TNFR1 Binds TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD Recruits This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 Inhibits XIAP XIAP This compound->XIAP Inhibits NIK NIK cIAP1_2->NIK Degrades Proteasome Proteasomal Degradation cIAP1_2->Proteasome Caspase3 Caspase-3 XIAP->Caspase3 Inhibits p100 p100 NIK->p100 Processes p52_RelB p52/RelB p100->p52_RelB to p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc Translocates Caspase8 Caspase-8 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces TRADD_FADD->Caspase8 Activates TNFa_gene TNFα Gene Transcription p52_RelB_nuc->TNFa_gene Activates TNFa_gene->TNFa_ext Secreted

Caption: this compound signaling pathway leading to apoptosis.

InVivo_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Collection & Analysis A Animal Model Selection B Dose & Vehicle Selection A->B C Formulation Preparation B->C D Animal Acclimatization C->D E This compound Administration D->E F In-life Monitoring (Clinical Signs, Body Weight) E->F G Terminal Blood Collection F->G H Tissue Collection (Tumor & Organs) F->H I Data Analysis (Efficacy & Toxicity) G->I H->I

Caption: General experimental workflow for in vivo studies with this compound.

References

Long-term stability issues of AZD5582 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of AZD5582 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual diagrams to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability and handling of this compound stock solutions.

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • Long-term storage (up to 6 months): Aliquot and store at -80°C.[1][2]

  • Short-term storage (up to 1 month): Store at -20°C.[1][2]

It is crucial to protect the solutions from light and to store them under an inert gas like nitrogen to prevent degradation.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to prepare single-use aliquots.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro use.[2] For in vivo experiments, various solvent systems can be used, including combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[1] The choice of solvent will depend on the specific experimental requirements, such as the desired concentration and the route of administration.

Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the precipitate, gently warm the vial to room temperature and vortex or sonicate the solution until it becomes clear.[1] Always ensure the compound is fully dissolved before use in your experiments.

Q4: How can I tell if my this compound stock solution has degraded?

A4: Visual inspection for color changes or the presence of significant, insoluble precipitates can be initial indicators of degradation. However, the most reliable method to assess the integrity of your stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A significant decrease in the peak area of the parent compound or the appearance of new peaks over time suggests degradation.

Q5: What are the known degradation pathways for this compound?

A5: this compound is reported to be photostable and hydrolytically stable between pH 4 and 6. However, amide hydrolysis may occur under strongly acidic (pH < 1) or basic (pH > 8) conditions.[3] It is also stable in plasma from multiple species for several hours.[3]

Data Presentation: Stability of this compound Stock Solutions

The following table summarizes the expected stability of this compound in DMSO under recommended storage conditions. This data is illustrative and based on general stability guidelines for similar compounds. For critical applications, it is recommended to perform your own stability assessment.

Storage ConditionSolventDurationExpected Purity (% Remaining)
-20°C, Protected from LightAnhydrous DMSO1 Month>98%
-80°C, Protected from LightAnhydrous DMSO6 Months>98%
Room Temperature, Exposed to LightAnhydrous DMSO24 Hours<90% (Degradation likely)
4°C, Protected from LightAnhydrous DMSO1 Week~95%
Repeated Freeze-Thaw Cycles (-20°C)Anhydrous DMSO5 Cycles<95% (Degradation possible)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use, amber vials to protect from light and minimize freeze-thaw cycles.

  • If desired, purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

Objective: To determine the stability of an this compound stock solution over time under specific storage conditions.

Materials:

  • This compound stock solution aliquots

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

  • Prepare a fresh this compound stock solution to serve as a time-zero (T=0) reference standard.

  • Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial peak area, which corresponds to 100% purity.

  • Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • At each scheduled time point (e.g., 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw and equilibrate to room temperature.

  • Analyze the aliquot by HPLC using the identical method as the T=0 sample.

  • Compare the peak area of the parent this compound compound in the aged sample to the peak area of the T=0 sample to calculate the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Mandatory Visualizations

AZD5582_Signaling_Pathway This compound This compound (Smac Mimetic) cIAP1_cIAP2 cIAP1 / cIAP2 This compound->cIAP1_cIAP2 Inhibits XIAP XIAP This compound->XIAP Inhibits Proteasomal_Degradation Proteasomal Degradation cIAP1_cIAP2->Proteasomal_Degradation Leads to NIK NIK (Stabilization) cIAP1_cIAP2->NIK Prevents Degradation of Caspase9 Caspase-9 XIAP->Caspase9 Inhibits IKKalpha IKKα (Activation) NIK->IKKalpha p100_p52 p100 Processing to p52 IKKalpha->p100_p52 Non_Canonical_NFkB Non-Canonical NF-κB Pathway Activation p100_p52->Non_Canonical_NFkB Apoptosis Apoptosis Non_Canonical_NFkB->Apoptosis Promotes Apoptosome Apoptosome Caspase3_7 Caspase-3/7 (Activation) Apoptosome->Caspase3_7 Caspase3_7->Apoptosis

Caption: this compound Signaling Pathway.

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis Prepare_Stock Prepare Fresh This compound Stock Solution Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot T0_Analysis T=0 Analysis (HPLC Reference) Aliquot->T0_Analysis Store_Aliquots Store Aliquots under Various Conditions Aliquot->Store_Aliquots Compare_Data Compare Data to T=0 (Assess Degradation) T0_Analysis->Compare_Data Time_Point_Analysis Analyze Aliquots at Time Points (HPLC) Store_Aliquots->Time_Point_Analysis Time_Point_Analysis->Compare_Data Troubleshooting_Logic Start Precipitate Observed in Stock Solution? Yes Yes Start->Yes No No Start->No Warm_Vortex Gently Warm and Vortex/Sonicate Yes->Warm_Vortex Proceed Proceed with Experiment No->Proceed Dissolved Is Precipitate Dissolved? Warm_Vortex->Dissolved Yes2 Yes Dissolved->Yes2 No2 No Dissolved->No2 Yes2->Proceed Discard Discard Solution, Prepare Fresh No2->Discard

References

Technical Support Center: Phospho-Akt as a Biomarker for AZD5582 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating Phospho-Akt (p-Akt) as a biomarker for resistance to AZD5582.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs).[1][2] It functions by binding to the BIR3 domains of cIAP1, cIAP2, and XIAP, mimicking the natural IAP antagonist Smac/Diablo.[3] This binding leads to the degradation of cIAP1 and cIAP2, which in turn promotes the activation of apoptosis.[1][2] In some cancer cells, this compound can induce Tumor Necrosis Factor-alpha (TNF-α) production, leading to TNF-α-dependent apoptosis.[1][2][4]

Q2: What is the role of the PI3K/Akt signaling pathway in cancer?

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common event in various cancers.[7][8] Constitutive activation of the PI3K/Akt pathway promotes tumorigenesis and can contribute to resistance to anti-cancer therapies.[5][7]

Q3: How does Phospho-Akt (p-Akt) contribute to resistance to this compound?

Elevated levels of phosphorylated Akt (p-Akt), the active form of the kinase, can confer resistance to this compound.[1][2] Activated Akt can phosphorylate and stabilize the X-linked inhibitor of apoptosis protein (XIAP), preventing its degradation and thereby counteracting the pro-apoptotic effects of this compound.[1] This stabilization of XIAP by p-Akt is a key mechanism of resistance.[1] Therefore, the phosphorylation status of both Akt and XIAP can be a predictive biomarker for the efficacy of this compound treatment.[1][2]

Q4: What experimental approaches can be used to assess p-Akt levels as a biomarker for this compound resistance?

Several standard laboratory techniques can be employed to measure p-Akt levels in cancer cells and tissues. These include:

  • Western Blotting: To quantify the relative levels of p-Akt (at key phosphorylation sites like Ser473 and Thr308) and total Akt in cell lysates.[9][10]

  • Immunohistochemistry (IHC): To visualize and assess the expression and localization of p-Akt in tissue sections.[11][12]

  • Cell Viability Assays (e.g., MTT, Resazurin): To determine the sensitivity of cancer cells to this compound treatment and correlate it with p-Akt status.[13][14][15]

Troubleshooting Guides

Western Blotting for Phospho-Akt
Issue Possible Cause Troubleshooting Steps
Weak or no p-Akt signal Inefficient cell lysis or protein extraction.Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation.[9][10] Ensure complete cell lysis on ice.
Low p-Akt expression in the chosen cell line.Use a positive control cell line known to have high p-Akt levels. Serum-starve cells before treatment to reduce basal p-Akt levels, then stimulate with a growth factor if appropriate.[9]
Suboptimal antibody concentration or incubation.Optimize the primary antibody dilution and incubate overnight at 4°C for better signal.[10][16]
Inappropriate blocking buffer.Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk can contain phosphoproteins that may interfere with detection.[16][17]
High background Non-specific antibody binding.Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[10][17] Ensure the blocking step is sufficient (at least 1 hour at room temperature).[9]
High concentration of secondary antibody.Optimize the dilution of the HRP-conjugated secondary antibody.[9]
Inconsistent results between experiments Unequal protein loading.Accurately quantify protein concentration using a BCA assay and ensure equal amounts of protein are loaded in each lane.[9][10]
Variability in transfer efficiency.Verify the efficiency of protein transfer from the gel to the membrane using a pre-stained protein ladder and/or Ponceau S staining.
Immunohistochemistry (IHC) for Phospho-Akt
Issue Possible Cause Troubleshooting Steps
Weak or no staining Inadequate antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic) and duration for your specific tissue type and fixation method.
Low antibody concentration.Titrate the primary antibody to determine the optimal concentration for your tissue.
Loss of phosphorylation during processing.Use phosphatase inhibitors in your buffers during tissue processing and staining.
High background staining Non-specific antibody binding.Perform a blocking step with a suitable serum (e.g., normal goat serum) to block non-specific sites.[18]
Endogenous peroxidase activity.Quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.[18]
Non-specific nuclear or cytoplasmic staining Antibody cross-reactivity.Use a highly specific monoclonal or polyclonal antibody validated for IHC. Check the antibody datasheet for specificity information.[12]
Cell Viability Assays
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.
Inconsistent IC50 values Variation in cell doubling time.Standardize the cell seeding density and incubation time for the assay.[14][15]
Drug degradation.Prepare fresh drug dilutions for each experiment.
Discrepancy between viability and apoptosis assays Cytostatic vs. cytotoxic drug effects.Cell viability assays measure metabolic activity, which may not directly correlate with cell death.[19] Confirm apoptosis with specific markers like cleaved caspase-3.

Quantitative Data Summary

Table 1: this compound Binding Affinity to IAP Proteins

IAP ProteinIC50 (nM)
cIAP115
cIAP221
XIAP15
Data sourced from MedchemExpress.[3]

Experimental Protocols

Western Blot Protocol for Phospho-Akt (Ser473)
  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).[9][10]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[10]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]

  • SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9][10]

    • Wash the membrane three times with TBST for 5-10 minutes each.[9]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST for 10 minutes each.[9]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.

Immunohistochemistry (IHC) Protocol for Phospho-Akt

This is a general protocol and may require optimization for specific tissues and antibodies.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum.[18]

  • Primary Antibody Incubation: Incubate sections with the primary antibody against p-Akt (Ser473) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody for 2 hours at room temperature.[18]

  • Signal Amplification: Wash and incubate with an avidin-biotin-peroxidase complex.

  • Detection: Develop the signal with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Visualizations

AZD5582_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation XIAP XIAP pAkt->XIAP Phosphorylates & Stabilizes pXIAP p-XIAP (Stabilized) Caspases Caspases pXIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces This compound This compound This compound->XIAP Inhibits Western_Blot_Workflow Start Cell Culture & This compound Treatment Lysis Cell Lysis with Phosphatase Inhibitors Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Preparation Sample Preparation (Laemmli Buffer) Quantification->Preparation Electrophoresis SDS-PAGE Preparation->Electrophoresis Transfer Membrane Transfer (PVDF/Nitrocellulose) Electrophoresis->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p-Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis & Normalization to Total Akt Detection->Analysis

References

AZD5582 In Vivo Solubility & Formulation Technical Support

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with AZD5582 in in vivo studies. The information below is designed to address common challenges related to the solubility and formulation of this compound for animal experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for in vivo administration of this compound?

A1: Several vehicle compositions have been successfully used for in vivo studies with this compound. The choice of vehicle will depend on the desired concentration, route of administration, and the specific experimental requirements. Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, saline, SBE-β-CD, and corn oil.[1] The dihydrochloride (B599025) salt of this compound offers improved aqueous solubility and can be a good alternative.[2]

Q2: What is the maximum achievable concentration of this compound in these vehicles?

A2: The solubility of this compound varies significantly depending on the formulation. For instance, a solution of 50% PEG300 in saline can achieve a concentration of 50 mg/mL.[1] Other formulations using DMSO, PEG300, Tween-80, and saline, or those involving SBE-β-CD or corn oil, have been shown to achieve concentrations of at least 2.5 mg/mL.[1]

Q3: My this compound is not dissolving properly. What should I do?

A3: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Use of Ultrasound: Sonication is often necessary to facilitate the dissolution of this compound, especially at higher concentrations.[1]

  • Sequential Addition of Solvents: It is crucial to add the solvents in the correct order as specified in the protocols.[1] For example, when preparing a formulation with DMSO, PEG300, Tween-80, and saline, each component should be added sequentially.[1]

  • Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use to ensure its stability and efficacy.[3]

  • Consider the Salt Form: If solubility issues persist, using the dihydrochloride salt of this compound, which has higher aqueous solubility, could be a viable alternative.[2]

Q4: Are there any known stability issues with this compound formulations?

In Vivo Formulation Protocols

Below are detailed protocols for preparing various this compound formulations for in vivo studies.

High Concentration Formulation (50 mg/mL)

Protocol:

  • Add 50% of the final volume as PEG300 to the required amount of this compound.

  • Use sonication until the compound is completely dissolved, resulting in a clear solution.

  • Add the remaining 50% of the final volume as saline.

  • Vortex to ensure a homogenous solution.

Multi-Component Formulations (≥ 2.5 mg/mL)

Protocol 1: DMSO, PEG300, Tween-80, and Saline

  • Dissolve this compound in 10% of the final volume with DMSO.

  • Sequentially add 40% PEG300.

  • Add 5% Tween-80.

  • Finally, add 45% saline to reach the final volume.

  • Ensure the solution is clear after each step.

Protocol 2: DMSO and SBE-β-CD

  • Dissolve this compound in 10% of the final volume with DMSO.

  • Add 90% of a 20% SBE-β-CD solution in saline.

  • Mix until a clear solution is obtained.

Protocol 3: DMSO and Corn Oil

  • Dissolve this compound in 10% of the final volume with DMSO.

  • Add 90% corn oil.

  • Mix thoroughly to achieve a clear solution.

Quantitative Data Summary

Formulation ComponentsAchievable ConcentrationReference
50% PEG300, 50% Saline50 mg/mL (49.25 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.46 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (2.46 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.46 mM)[1]
This compound dihydrochloride in Water>7 mg/mL (at pH 4-6)[2]

Visual Guides

Troubleshooting Workflow for this compound Dissolution

G start Start: this compound Solubility Issue check_protocol Verify Protocol: - Correct vehicle? - Correct solvent ratios? - Sequential addition? start->check_protocol use_ultrasound Apply Sonication check_protocol->use_ultrasound check_dissolution1 Is the solution clear? use_ultrasound->check_dissolution1 prepare_fresh Prepare a Fresh Solution check_dissolution1->prepare_fresh No end_success Success: Proceed with Experiment check_dissolution1->end_success Yes check_dissolution2 Is the solution clear? prepare_fresh->check_dissolution2 consider_salt Consider using This compound Dihydrochloride check_dissolution2->consider_salt No check_dissolution2->end_success Yes end_consult Consult Technical Support for further assistance consider_salt->end_consult

Caption: Troubleshooting workflow for resolving this compound solubility issues.

Experimental Workflow for Multi-Component Formulation

G start Start: Weigh this compound add_dmso 1. Add 10% final volume DMSO start->add_dmso vortex1 Vortex/Sonicate until dissolved add_dmso->vortex1 add_peg 2. Sequentially add 40% final volume PEG300 vortex1->add_peg vortex2 Mix thoroughly add_peg->vortex2 add_tween 3. Add 5% final volume Tween-80 vortex2->add_tween vortex3 Mix thoroughly add_tween->vortex3 add_saline 4. Add 45% final volume Saline vortex3->add_saline final_mix Vortex to ensure homogeneity add_saline->final_mix end End: Clear Solution Ready for Use final_mix->end

Caption: Step-by-step workflow for preparing a multi-component this compound formulation.

References

AZD5582 Xenograft Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting dose-escalation studies of the IAP antagonist AZD5582 in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small-molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). It is a dimeric Smac mimetic that binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[1] This binding leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The degradation of cIAPs removes the inhibition of the non-canonical NF-κB pathway and can lead to the production of TNF-α, which in turn can induce apoptosis in an autocrine or paracrine manner in sensitive tumor cells.[2][3] By antagonizing XIAP, this compound also liberates caspases (caspase-3, -7, and -9) from inhibition, directly promoting the apoptotic cascade.[4][5]

Q2: In which xenograft models has this compound or other IAP antagonists shown efficacy?

A2: IAP antagonists, including this compound, have demonstrated anti-tumor activity in a variety of xenograft models. For instance, this compound has shown efficacy in pancreatic cancer and breast cancer xenografts.[6] Other Smac mimetics have been effective in models of ovarian cancer, hepatocellular carcinoma, and head and neck cancer, often in combination with other therapies.[4][5] The sensitivity to single-agent therapy can be cell line-dependent and is sometimes correlated with the ability of the tumor cells to produce TNF-α upon IAP inhibition.[2]

Q3: What is the primary objective of a dose-escalation study for this compound in xenografts?

A3: The primary objective is to determine the Maximum Tolerated Dose (MTD) of this compound in a specific xenograft model.[7][8] The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity or side effects, such as significant weight loss or severe clinical signs of distress.[9] This information is crucial for designing subsequent efficacy studies with an optimal therapeutic window.[10]

Q4: What are the key pharmacodynamic (PD) markers to assess this compound activity in vivo?

A4: Key pharmacodynamic markers for this compound activity in xenograft tumors include:

  • cIAP1 degradation: A rapid and robust loss of cIAP1 protein in tumor tissue is a primary indicator of target engagement.[11]

  • Caspase-3 cleavage: An increase in cleaved caspase-3 indicates the induction of apoptosis.

  • TNF-α production: Measurement of TNF-α levels in the tumor microenvironment can confirm a key aspect of the mechanism of action.[6]

These markers can be assessed by techniques such as Western blotting or immunohistochemistry (IHC) on tumor samples collected at various time points after treatment.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Lack of Tumor Growth Inhibition Inappropriate xenograft model, Insufficient drug exposure, Development of resistance.Model Selection: Confirm that the chosen cell line is sensitive to IAP antagonists in vitro. Pharmacokinetics/Pharmacodynamics (PK/PD): Conduct a pilot study to ensure adequate drug concentration in the tumor. Analyze tumor tissue for target engagement (cIAP1 degradation). Resistance: If initial tumor regression is followed by regrowth, consider mechanisms of acquired resistance.
Excessive Toxicity (e.g., >20% weight loss, severe clinical signs) Dose is above the MTD, Formulation issues, Animal strain sensitivity.Dose Adjustment: Reduce the dose for subsequent cohorts in the dose-escalation study. Formulation: Ensure the vehicle is well-tolerated and the drug is properly solubilized. Animal Health: Closely monitor animal health and consider the specific strain's tolerance to the drug and vehicle.
High Variability in Tumor Growth Within a Treatment Group Inconsistent tumor cell implantation, Variability in animal health, Inaccurate dosing.Standardize Procedures: Ensure consistent cell numbers and injection volumes during implantation. Monitor animal health closely and exclude any unhealthy animals from the study. Double-check dose calculations and administration techniques.
Potential for Cytokine Release Syndrome (CRS) On-target effect of IAP antagonists leading to immune activation.Monitoring: Be vigilant for clinical signs of CRS in mice, such as ruffled fur, hunched posture, and reduced activity. Dose and Schedule: Consider that toxicity may be schedule-dependent. A less frequent dosing schedule might be better tolerated. Supportive Care: In some preclinical models, supportive care can be administered to mitigate toxicity.[12]

Experimental Protocols

Protocol: Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)
  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) appropriate for the xenograft model.

  • Tumor Implantation: Subcutaneously inject a predetermined number of cancer cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into treatment cohorts (e.g., n=3-5 mice per group), including a vehicle control group.

  • Dose Escalation:

    • Start with a low, potentially sub-therapeutic dose of this compound.

    • Administer the drug via the intended clinical route (e.g., intravenous injection).

    • Increase the dose in subsequent cohorts by a predetermined factor (e.g., 30-50%) if the previous dose was well-tolerated.

  • Toxicity Monitoring:

    • Measure body weight daily or every other day.

    • Perform daily clinical observations and score for signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Define dose-limiting toxicities (DLTs) beforehand (e.g., >20% body weight loss, severe clinical signs).

  • MTD Determination: The MTD is the highest dose at which no more than one animal in a cohort experiences a DLT.[9][12]

Protocol: Pharmacodynamic (PD) Marker Analysis
  • Study Design: Establish xenografts as described above and treat with this compound at the MTD or a therapeutically relevant dose.

  • Sample Collection: Euthanize mice at various time points post-treatment (e.g., 2, 6, 24, and 48 hours) and collect tumor tissue.

  • Tissue Processing:

    • For Western blotting, snap-freeze a portion of the tumor in liquid nitrogen.

    • For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin.

  • Western Blotting:

    • Homogenize frozen tumor tissue and extract proteins.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against cIAP1, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize bands.

  • Immunohistochemistry (IHC):

    • Process and embed fixed tumor tissue in paraffin.

    • Section the tissue and mount on slides.

    • Perform antigen retrieval and block non-specific binding.

    • Incubate with primary antibodies for cIAP1 and cleaved caspase-3.

    • Use a suitable detection system and counterstain.

    • Analyze slides under a microscope to assess protein expression and localization.

Data Presentation

Table 1: Example of Dose-Escalation and Toxicity Data

CohortDose (mg/kg)Number of MiceMean Body Weight Change (%)Number of DLTs
1Vehicle5+2.50
21.05-1.80
33.05-5.20
410.05-15.71
530.05-25.34

Table 2: Example of Pharmacodynamic Marker Analysis

Treatment GroupTime PointcIAP1 Expression (relative to control)Cleaved Caspase-3 (IHC score)
Vehicle24h1.000.5
This compound (10 mg/kg)2h0.151.0
This compound (10 mg/kg)6h0.052.5
This compound (10 mg/kg)24h0.451.5

Mandatory Visualizations

AZD5582_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR Caspase3_7 Caspase-3/7 TNFR->Caspase3_7 activates This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 inhibits This compound->cIAP1_2 induces XIAP XIAP This compound->XIAP inhibits NIK NIK cIAP1_2->NIK degrades Proteasome Proteasome cIAP1_2->Proteasome auto-ubiquitination Caspase9 Caspase-9 XIAP->Caspase9 inhibits XIAP->Caspase3_7 inhibits Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis induces TNFa TNF-α TNFa->TNFR binds NFkB_non_canonical Non-canonical NF-κB Pathway NFkB_non_canonical->TNFa production NIK->NFkB_non_canonical activates

This compound Mechanism of Action

Dose_Escalation_Workflow start Start: Establish Xenografts define_dlt Define Dose-Limiting Toxicities (DLTs) start->define_dlt cohort1 Treat Cohort 1 (Low Dose) define_dlt->cohort1 monitor1 Monitor for DLTs cohort1->monitor1 dlt_check1 DLT Observed? monitor1->dlt_check1 escalate Escalate Dose dlt_check1->escalate No mtd Determine MTD dlt_check1->mtd Yes cohort_n Treat Next Cohort escalate->cohort_n monitor_n Monitor for DLTs cohort_n->monitor_n dlt_check_n DLT Observed? monitor_n->dlt_check_n dlt_check_n->escalate No dlt_check_n->mtd Yes stop Stop Escalation mtd->stop

Dose-Escalation Workflow for MTD Determination

References

Technical Support Center: AZD5582 and TNF-alpha Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the IAP antagonist AZD5582, with a specific focus on its interaction with Tumor Necrosis Factor-alpha (TNF-alpha) signaling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, second-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] It binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly cIAP1, cIAP2, and XIAP, with high affinity.[1] This binding leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1] The degradation of cIAPs relieves the inhibition of NF-κB (Nuclear Factor-kappa B) signaling, which can lead to the production of TNF-alpha.[2] In some cancer cells, this autocrine TNF-alpha signaling then triggers apoptosis.[1][2]

Q2: Is the efficacy of this compound always dependent on TNF-alpha?

A2: The dependence of this compound-induced apoptosis on TNF-alpha is context-dependent. In many cancer cell lines, the cytotoxic effect of this compound is indeed mediated by the induction of TNF-alpha, which acts in an autocrine or paracrine manner to induce apoptosis through the TNF receptor 1 (TNFR1) pathway.[1] However, in some cellular contexts, this compound can synergize with other agents, such as IFNγ, to induce apoptosis in a TNF-alpha-independent manner.[3] Furthermore, for some IAP antagonists, their synergistic activity with other death receptor agonists like FasL or anti-DR5 antibodies does not rely on TNF-alpha signaling but rather on the antagonism of XIAP.

Q3: How can I determine if my cell line of interest is likely to be sensitive to this compound?

A3: Sensitivity to this compound is often correlated with a cell's ability to produce TNF-alpha upon treatment and its dependency on the NF-κB pathway for survival.[4][5] Cell lines that are sensitive to this compound often exhibit higher basal or inducible levels of TNF-alpha.[6] A preliminary experiment to assess sensitivity could involve treating the cells with a combination of this compound and exogenous TNF-alpha to see if this enhances cell death compared to this compound alone.

Q4: What are the typical concentrations of this compound used in in vitro experiments?

A4: The effective concentration of this compound can vary significantly between cell lines. In sensitive cell lines, concentrations in the nanomolar range (e.g., 10-100 nM) are often sufficient to induce apoptosis.[1] For example, in BxPC-3 and PanC-1 pancreatic cancer cells, 100 nM this compound was used to induce apoptosis and TNF-alpha production.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with this compound and TNF-alpha.

Issue Possible Cause Suggested Solution
No or low apoptosis observed after this compound treatment. Cell line is resistant to this compound monotherapy.- Co-treat with a sub-lethal dose of exogenous TNF-alpha to sensitize the cells. - Verify cIAP1/2 degradation via Western blot to confirm target engagement. - Assess the basal expression and induction of TNF-alpha in your cell line.
Suboptimal concentration of this compound.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM).
Issues with apoptosis detection method.- Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase cleavage by Western blot).
High background in TNF-alpha ELISA. Non-specific binding of antibodies.- Ensure proper blocking of the ELISA plate. - Optimize washing steps (increase number or volume).
Contamination of reagents or samples.- Use sterile techniques and fresh reagents. - Centrifuge cell culture supernatants to remove debris before adding to the plate.
Inconsistent results in NF-κB reporter assays. Variable transfection efficiency.- Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase). - Optimize transfection protocol for your cell line.
Cell passage number and confluency.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density for all experiments.
Difficulty detecting cIAP1 degradation by Western blot. Rapid degradation of cIAP1.- Harvest cell lysates at earlier time points after this compound treatment (e.g., 30 minutes to 2 hours).
Poor antibody quality.- Use a validated antibody for cIAP1. - Include positive and negative controls.

Quantitative Data Summary

Table 1: Effect of this compound on TNF-alpha Production and Apoptosis in Pancreatic Cancer Cell Lines

Cell LineThis compound ConcentrationTreatment DurationTNF-alpha Production (pg/mL)Apoptosis (% of cells)
BxPC-3 100 nM24 h~150~40%
PanC-1 100 nM24 h~100~35%
Capan-2 100 nM24 hNot DetectedNo significant increase
AsPC-1 100 nM24 hNot DetectedNo significant increase
Data synthesized from a study on human pancreatic cancer cells.[1]

Table 2: IC50 Values of this compound in Oral Squamous Cell Carcinoma (OSCC) Cell Lines

Cell LineThis compound IC50 (nM)Sensitivity Classification
ORL-215 < 1Sensitive
ORL-174 < 1Sensitive
ORL-136 > 1000Resistant
BICR10 > 1000Resistant
Data from a study on OSCC cell lines.[4]

Experimental Protocols

Quantification of TNF-alpha in Cell Culture Supernatants by ELISA

This protocol outlines the general steps for a sandwich ELISA to measure TNF-alpha levels.

Materials:

  • Human TNF-alpha ELISA kit (contains capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat Plate: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash: Wash the plate three times with wash buffer.

  • Block: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash: Wash the plate three times with wash buffer.

  • Add Samples and Standards: Add your cell culture supernatants and a serial dilution of the TNF-alpha standard to the wells. Incubate for 2 hours at room temperature.

  • Wash: Wash the plate three times with wash buffer.

  • Add Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash: Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash: Wash the plate five times with wash buffer.

  • Add Substrate: Add the substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction with the stop solution.

  • Read Plate: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-alpha in your samples.

Assessment of cIAP1 Degradation by Western Blot

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cIAP1

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cIAP1 and the loading control antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the cIAP1 signal to the loading control.

Mandatory Visualizations

AZD5582_TNF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 Inhibits XIAP XIAP This compound->XIAP Inhibits TNF_alpha_ex TNF-α TNFR1 TNFR1 TNF_alpha_ex->TNFR1 Caspase8_pro Pro-Caspase-8 TNFR1->Caspase8_pro Activates NFkB_complex IKK-IκB-NF-κB cIAP1_2->NFkB_complex Inhibits Proteasome Proteasome cIAP1_2->Proteasome Degradation Caspase3_active Active Caspase-3 XIAP->Caspase3_active Inhibits NFkB_active Active NF-κB NFkB_complex->NFkB_active Activation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Caspase8_active Active Caspase-8 Caspase8_pro->Caspase8_active Caspase3_pro Pro-Caspase-3 Caspase8_active->Caspase3_pro Cleaves Caspase3_pro->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis TNF_alpha_in TNF-α Synthesis TNF_alpha_in->TNF_alpha_ex Secretion TNF_gene TNF-α Gene NFkB_nucleus->TNF_gene Transcription TNF_gene->TNF_alpha_in Translation

Caption: this compound signaling pathway leading to TNF-alpha-dependent apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Endpoint Analysis cluster_troubleshooting Troubleshooting Logic start Seed Cells treat Treat with this compound (Dose-Response) start->treat collect_supernatant Collect Supernatant treat->collect_supernatant lyse_cells Lyse Cells treat->lyse_cells apoptosis_assay Apoptosis Assay (Annexin V/PI) treat->apoptosis_assay elisa TNF-α ELISA collect_supernatant->elisa western Western Blot (cIAP1, Cleaved Caspase-3) lyse_cells->western no_apoptosis No Apoptosis? apoptosis_assay->no_apoptosis check_tnf Check TNF-α Levels no_apoptosis->check_tnf Yes check_ciap1 Check cIAP1 Degradation no_apoptosis->check_ciap1 Yes add_tnf Co-treat with Exogenous TNF-α check_tnf->add_tnf Low/No TNF-α

References

Validation & Comparative

A Comparative Guide to IAP Antagonists: AZD5582 vs. Birinapant in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, small molecule inhibitors of apoptosis proteins (IAPs) represent a promising class of agents. This guide provides a detailed, objective comparison of two prominent IAP antagonists, AZD5582 and birinapant (B612068), focusing on their efficacy in inducing apoptosis, supported by experimental data.

Mechanism of Action: Targeting the Guardians of Cell Survival

Both this compound and birinapant are synthetic small molecules that mimic the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases).[1] By binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, these molecules relieve the IAP-mediated inhibition of caspases, thereby promoting programmed cell death, or apoptosis.[2][3] The primary targets for both compounds include cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[1][4] Inhibition of cIAP1 and cIAP2 leads to their auto-ubiquitination and subsequent proteasomal degradation, which not only liberates caspases but can also activate the non-canonical NF-κB signaling pathway and induce the production of tumor necrosis factor-alpha (TNF-α), further amplifying the apoptotic signal.[2][5]

Quantitative Performance in Preclinical Models

The following tables summarize key quantitative data from various studies, illustrating the potency and efficacy of this compound and birinapant in preclinical models. It is important to note that these data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Binding Affinity (IC50, nM)
CompoundcIAP1 (BIR3)cIAP2 (BIR3)XIAP (BIR3)Reference(s)
This compound152115[4][6]
BirinapantHigh AffinityHigh AffinityHigh Affinity[5]

Note: Specific IC50 values for birinapant's binding to individual IAP BIR domains were not consistently reported in the reviewed literature, but it is characterized as a high-affinity binder.

Table 2: In Vitro Efficacy - IAP Degradation and Apoptosis Induction
CompoundCell LineAssayConcentrationEffectReference(s)
This compound MDA-MB-231 (Breast Cancer)Apoptosis InductionSubnanomolarInduces apoptosis[7]
BxPC-3 (Pancreatic Cancer)Cell Viability (IC50)23 nMInhibition of cell viability[2]
PanC-1 (Pancreatic Cancer)Cell Viability (IC50)48 nMInhibition of cell viability[2]
H1975 (NSCLC)cIAP1 Degradation20 nMDownregulates cIAP-1[6]
H1975 (NSCLC)Caspase Activation20 nMCleavage of caspase-3, -7, -8, -9[6]
Birinapant A375-GFPcIAP1cIAP1 Degradation (IC50)17 ± 11 nM (2h)Degradation of GFP-cIAP1[4]
A375-GFPcIAP2cIAP2 Degradation (IC50)108 ± 46 nM (2h)Degradation of GFP-cIAP2[4]
MDA-MB-231 (Breast Cancer)cIAP1 Degradation10 nM~90% loss of cIAP1[4]
MDA-MB-231 (Breast Cancer)cIAP2 Degradation10 nM~40% loss of cIAP2[4]
H1299 & H460 (NSCLC)cIAP1/2 DegradationNot specifiedRapid degradation (~60 mins)[5]
PCI-1 (HNSCC)Cell Viability (IC10)18.2 µMReduction in cell count[8][9]
PCI-9 (HNSCC)Cell Viability (IC10)1.3 µMReduction in cell count[8][9]
PCI-13 (HNSCC)Cell Viability (IC10)11.5 µMReduction in cell count[8][9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and birinapant.

AZD5582_Mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound cIAP1_2 cIAP1/cIAP2 This compound->cIAP1_2 inhibits XIAP XIAP This compound->XIAP inhibits TNFa TNFα Production This compound->TNFa induces RIPK1 RIPK1 Activation cIAP1_2->RIPK1 |-- Caspase8 Caspase-8 Activation cIAP1_2->Caspase8 |-- Caspase9 Caspase-9 Activation XIAP->Caspase9 |-- Caspase3_7 Caspase-3/7 Activation XIAP->Caspase3_7 |-- TNFR TNFR TNFa->TNFR TNFR->RIPK1 RIPK1->Caspase8 Caspase8->Caspase3_7 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: this compound signaling pathway to apoptosis.

Birinapant_Mechanism cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Birinapant Birinapant cIAP1_2 cIAP1/cIAP2 Degradation Birinapant->cIAP1_2 XIAP_inhibition XIAP Inhibition Birinapant->XIAP_inhibition TNF_NFkB TNF-induced NF-κB Activation cIAP1_2->TNF_NFkB abrogates RIPK1_C8_complex RIPK1:Caspase-8 Complex Formation cIAP1_2->RIPK1_C8_complex promotes Downstream_Caspases Downstream Caspase Activation XIAP_inhibition->Downstream_Caspases releases inhibition Caspase8 Caspase-8 Activation RIPK1_C8_complex->Caspase8 Caspase8->Downstream_Caspases Apoptosis Apoptosis Downstream_Caspases->Apoptosis

Caption: Birinapant signaling pathway to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate this compound and birinapant.

Cell Viability Assay (MTS Assay)

This protocol is based on the methodology described for assessing the effect of this compound on pancreatic cancer cell lines.[2]

  • Cell Seeding: Seed pancreatic cancer cells (e.g., BxPC-3, PanC-1) at a density of 1-3 × 10⁴ cells/well in a 96-well microtiter plate.

  • Drug Treatment: The following day, treat the cells with various concentrations of the IAP antagonist (e.g., this compound) for 72 hours.

  • MTS Reagent Addition: Add MTS assay reagent to each well according to the manufacturer's protocol (e.g., Promega Inc.).

  • Incubation: Incubate the plates for a specified time (typically 1-4 hours) at 37°C in a humidified, 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)

This protocol is a general representation of the methods used in several of the cited studies to quantify apoptosis.[2]

  • Cell Treatment: Treat cells with the desired concentrations of the IAP antagonist (e.g., this compound or birinapant) for the specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for IAP Degradation and Caspase Cleavage

This protocol outlines the general steps for assessing protein levels, as performed in multiple cited studies.[2][4][6]

  • Cell Lysis: After drug treatment, lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cIAP1, cIAP2, XIAP, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin) to determine changes in protein levels.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with This compound or Birinapant start->treat viability Cell Viability Assay (e.g., MTS) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Protein Analysis) treat->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Levels western->protein_quant

Caption: General experimental workflow.

Concluding Remarks

Both this compound and birinapant are potent inducers of apoptosis that function by antagonizing IAP proteins. The available data suggest that both compounds effectively target cIAPs and XIAP, leading to caspase activation and cell death in a variety of cancer cell lines. This compound has demonstrated subnanomolar to low nanomolar efficacy in inducing apoptosis and inhibiting cell viability in several cancer models.[2][7] Birinapant also shows potent activity, with nanomolar IC50 values for the degradation of cIAP1 and cIAP2.[4]

The choice between these two agents for a specific research or therapeutic application may depend on several factors, including the specific cancer type, the expression levels of different IAP proteins, and the potential for combination with other therapies. The ability of these compounds to induce TNF-α production and modulate NF-κB signaling adds another layer of complexity and potential for therapeutic synergy. Further head-to-head studies are warranted to provide a more definitive comparison of their therapeutic indices and efficacy profiles in various preclinical and clinical settings.

References

A Comparative Guide to AZD5582 and Panobinostat for HIV Latency Reversal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A major obstacle to curing HIV is the persistence of a latent viral reservoir, primarily in resting CD4+ T cells, which is unaffected by antiretroviral therapy (ART).[1] The "shock and kill" strategy aims to eliminate this reservoir by using Latency Reversing Agents (LRAs) to reactivate viral gene expression (the "shock"), making the infected cells visible to the immune system for clearance (the "kill").[2] This guide provides a detailed comparison of two distinct classes of LRAs: AZD5582, a SMAC mimetic activating the non-canonical NF-κB pathway, and panobinostat (B1684620), a histone deacetylase (HDAC) inhibitor.

Mechanism of Action

The two compounds reactivate latent HIV-1 through fundamentally different cellular pathways.

This compound: A SMAC Mimetic and Non-Canonical NF-κB Pathway Activator

This compound is a second mitochondrial activator of caspases (SMAC) mimetic that functions as an inhibitor of apoptosis protein (IAP) antagonist.[3] Its primary mechanism for reversing HIV latency is the specific activation of the non-canonical NF-κB (ncNF-κB) signaling pathway.[4][5] This pathway is initiated when this compound binds to and promotes the degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2).[4][5] The degradation of cIAPs leads to the stabilization and accumulation of NF-κB-inducing kinase (NIK).[4] Accumulated NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the p100 subunit of the NF-κB complex, leading to its processing into the active p52 subunit.[4][5] The resulting p52/RelB heterodimer translocates to the nucleus, where it binds to the HIV-1 promoter (the 5' LTR) and initiates viral gene transcription.[6] This targeted activation is a key feature of this compound, potentially leading to fewer off-target effects compared to broad cellular activators.[1]

AZD5582_Pathway This compound This compound (SMAC Mimetic) cIAP cIAP1/2 This compound->cIAP Inhibits & Promotes Degradation NIK NIK (Stabilization) cIAP->NIK Normally Degrades p100 p100 Processing NIK->p100 p52RelB p52/RelB Complex p100->p52RelB Nucleus Nuclear Translocation p52RelB->Nucleus HIV_LTR Binding to HIV-1 LTR Nucleus->HIV_LTR Transcription HIV-1 Transcription HIV_LTR->Transcription

Caption: this compound signaling pathway for HIV latency reversal.

Panobinostat: A Histone Deacetylase (HDAC) Inhibitor

Panobinostat is a potent, broad-spectrum or pan-HDAC inhibitor.[7][8] Histone deacetylases play a crucial role in maintaining HIV latency by keeping the chromatin structure around the integrated provirus in a condensed, transcriptionally repressive state.[9] By inhibiting HDACs, panobinostat leads to an increase in the acetylation of histone proteins, particularly at lysine (B10760008) residues on histone tails (e.g., H3K27ac).[10][11] This hyperacetylation neutralizes the positive charge of the histones, relaxing the chromatin structure.[10] The more open chromatin conformation allows transcription factors, such as NF-κB and the positive transcription elongation factor b (P-TEFb), to access the HIV-1 promoter and initiate transcription, thereby reversing latency.[2][9]

Panobinostat_Pathway Panobinostat Panobinostat HDACs Histone Deacetylases (HDACs) Panobinostat->HDACs Inhibits Histones Histones HDACs->Histones Deacetylate Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin TF_Access Increased Access for Transcription Factors Chromatin->TF_Access HIV_LTR HIV-1 LTR TF_Access->HIV_LTR Bind to Transcription HIV-1 Transcription HIV_LTR->Transcription

Caption: Panobinostat signaling pathway for HIV latency reversal.

Quantitative Data on Efficacy and Effects

The performance of this compound and panobinostat has been evaluated in various models, from cell lines to animal models and human clinical trials.

Table 1: Ex Vivo & In Vitro Latency Reversal Efficacy

ParameterThis compoundPanobinostatCitation(s)
Cell Line Models Potent latency reversal in Jurkat models.Potent latency reversal in U1 and ACH2 cell lines.[1][7]
Effective Concentration EC50 of ~8 nM in Jurkat models.Effective in low nM range (8-31 nM).[4][7]
Patient Cells (Ex Vivo) Induces HIV RNA in resting CD4+ T cells from ART-suppressed donors (up to 2.2-fold).Induces HIV RNA and outgrowth of replication-competent virus from patient resting CD4+ T cells.[4][11]
Synergy Synergistic with HDAC inhibitors (panobinostat, romidepsin) and BET inhibitors (JQ1).Synergistic with PKC agonists (ingenol).[9][12]

Table 2: In Vivo Latency Reversal in Animal Models

ModelThis compoundPanobinostatCitation(s)
Humanized Mice Induces plasma viremia (up to 1,574 copies/mL) and robust HIV RNA in tissues (bone marrow, lymph node, liver, lung).Did not significantly affect levels of cell-associated HIV RNA or DNA, despite evidence of systemic histone acetylation.[1][11]
Rhesus Macaques (SIV) Induces on-ART plasma viremia (>60 copies/mL in ~55% of animals) and increased SIV RNA in lymph nodes.N/A[1]

Table 3: Clinical Trial Data (Panobinostat)

ParameterFindingCitation(s)
HIV RNA Median 3.5-fold increase in cell-associated unspliced HIV RNA.[13]
Plasma Viremia Induced detectable plasma viremia with an odds ratio of 10.5 compared to baseline.[13]
Reservoir Size No significant cohort-wide reduction in total HIV DNA, integrated HIV DNA, or infectious units per million cells.[13]
Safety Generally well-tolerated; most adverse events were Grade 1.[13]
CNS Effects No evidence of detrimental effects on the central nervous system; drug was not detected in CSF.[14]

Table 4: Specificity and Off-Target Effects

FeatureThis compoundPanobinostatCitation(s)
Cellular Activation Minimal induction of T-cell activation markers (e.g., CD69).Moderate increase in the early activation marker CD69.[4][7]
Gene Expression Alters the expression of a restricted number of host genes, primarily related to the ncNF-κB pathway.Broader effects on host gene expression. Can increase regulatory T cells and limit some inflammatory responses.[4][15]
Toxicity Minimal toxicity observed in preclinical animal models. No significant impact on viability in primary cells.Dose-limiting side effects are a known concern in oncology settings, though generally well-tolerated in short-term HIV studies.[1][4][8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings.

1. Ex Vivo Latency Reversal Assay in Patient Cells

  • Objective: To measure the ability of an LRA to induce HIV-1 transcription in resting CD4+ T cells from ART-suppressed individuals.

  • Methodology:

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resting CD4+ T Cell Enrichment: Resting CD4+ T cells (CD3+CD4+CD25-CD69-HLA-DR-) are isolated from PBMCs using negative selection magnetic beads.

    • LRA Treatment: Cells are cultured in the presence of ART. They are then treated with various concentrations of the LRA (e.g., 10-100 nM this compound or 7.5-30 nM panobinostat) or a vehicle control (DMSO) for a specified period (typically 24-48 hours). A positive control, such as PMA/Ionomycin, is often used for maximal stimulation.

    • RNA Extraction and Quantification: After treatment, cells are lysed, and total RNA is extracted. Cell-associated, unspliced HIV-1 RNA is quantified using reverse transcription quantitative PCR (RT-qPCR) or droplet digital PCR (ddPCR), often targeting the gag region. Results are typically normalized to a housekeeping gene (e.g., GAPDH, ACTB) and expressed as fold-change over the vehicle control.[4]

2. In Vivo Latency Reversal in Humanized Mice

  • Objective: To assess the systemic efficacy of an LRA in reactivating latent HIV in various tissues.

  • Methodology:

    • Model: Bone marrow/liver/thymus (BLT) humanized mice, which possess a functional human immune system, are used.

    • Infection and Suppression: Mice are infected with an HIV-1 strain (e.g., HIV-1JR-CSF). After viral loads are established, mice are treated with a daily combination ART regimen until plasma HIV RNA is suppressed below the limit of detection.[1]

    • LRA Administration: ART-suppressed mice are administered the LRA (e.g., a single intraperitoneal injection of 3 mg/kg this compound) or a vehicle control while continuing ART.[1]

    • Sample Collection and Analysis: Blood is collected at various time points (e.g., 24 and 48 hours post-injection) to measure plasma HIV RNA. At the end of the experiment, mice are euthanized, and various tissues (spleen, lymph nodes, bone marrow, liver, lung) are harvested. Resting CD4+ T cells are isolated from these tissues, and cell-associated HIV RNA and DNA are quantified.[1][11]

3. Quantitative Viral Outgrowth Assay (QVOA)

  • Objective: To measure the frequency of resting CD4+ T cells that harbor replication-competent provirus.

  • Methodology:

    • Cell Isolation: Resting CD4+ T cells are isolated from ART-suppressed individuals as described above.

    • Limiting Dilution: The cells are plated in a limiting dilution series in co-culture with feeder cells (e.g., allogeneic irradiated PBMCs) that are susceptible to HIV infection.

    • Stimulation: Cells in each well are maximally stimulated (e.g., with phytohemagglutinin and IL-2) to reverse latency.

    • Detection of Viral Growth: The co-cultures are maintained for approximately two weeks. Supernatants are periodically assayed for the presence of HIV-1 p24 antigen or HIV-1 RNA, which indicates viral outgrowth.

    • Calculation: The frequency of latently infected cells is calculated using maximum likelihood statistics based on the number of positive wells at each cell dilution. The result is expressed as Infectious Units Per Million (IUPM) resting CD4+ T cells.[1]

Experimental_Workflow cluster_0 Sample Collection & Processing cluster_1 Ex Vivo Treatment cluster_2 Analysis Patient ART-Suppressed PLWH Blood Sample Isolate_PBMC Isolate PBMCs Patient->Isolate_PBMC Isolate_CD4 Isolate Resting CD4+ T Cells Isolate_PBMC->Isolate_CD4 Culture Culture Cells with ART Isolate_CD4->Culture Treat Treat with LRA (this compound or Panobinostat) Culture->Treat Quantify Quantify HIV RNA (RT-ddPCR) Treat->Quantify QVOA Perform QVOA Treat->QVOA Data Analyze Data (Fold Change, IUPM) Quantify->Data QVOA->Data

Caption: General experimental workflow for ex vivo LRA evaluation.

Comparative Analysis and Conclusion

This compound and panobinostat represent two promising but distinct approaches to reversing HIV latency.

  • Specificity and Safety: this compound's major advantage is its targeted mechanism of action. By specifically activating the ncNF-κB pathway, it induces latency reversal with minimal global T-cell activation and alters a very limited set of host genes.[1][4] This suggests a potentially favorable safety profile for in vivo use. Panobinostat, as a pan-HDAC inhibitor, has much broader effects on cellular epigenetics, which can lead to more off-target effects, although it was well-tolerated in short-term clinical trials for HIV.[13][15]

  • Efficacy in Tissues: A critical finding from preclinical studies is the ability of this compound to induce systemic latency reversal, showing robust viral RNA induction in multiple tissue compartments in humanized mice and in the lymph nodes of macaques.[1] This is a significant advantage, as tissue reservoirs are a major barrier to a cure. In contrast, panobinostat did not significantly increase cell-associated HIV RNA in the tissues of humanized mice, despite showing systemic activity.[11]

  • Clinical Translation: Panobinostat has the advantage of having been tested in human clinical trials, where it successfully demonstrated the principle of latency reversal in patients by increasing cell-associated HIV RNA.[13] However, this did not translate into a reduction of the latent reservoir, highlighting the need for a "kill" component or more potent "shock" agents.[13] this compound has shown strong preclinical promise but has not yet been evaluated in humans for this indication.

  • Synergistic Potential: The distinct mechanisms of these drugs make them ideal candidates for combination therapy. Studies have shown that activating the ncNF-κB pathway with this compound can synergize with HDAC inhibition to produce a more robust reversal of latency than either agent alone.[12] This suggests that a multi-pronged "shock" strategy may be more effective.

Synergy_Logic AZD This compound (ncNF-κB Activation) Combo + AZD->Combo Pano Panobinostat (HDAC Inhibition) Pano->Combo Synergy Synergistic & More Robust Latency Reversal Combo->Synergy

Caption: Synergistic relationship between this compound and panobinostat.

References

Synergistic HIV Reactivation: A Comparative Analysis of AZD5582 and JQ1

Author: BenchChem Technical Support Team. Date: December 2025

A Potent Combination for Latency Reversal

The "shock and kill" strategy for an HIV cure hinges on the ability to reactivate latent proviruses within infected cells, making them visible to the immune system for elimination. While numerous latency-reversing agents (LRAs) have been investigated, combination therapies are emerging as a more effective approach. This guide provides a comparative analysis of the synergistic effect of two promising LRAs: AZD5582, a SMAC mimetic that activates the non-canonical NF-κB pathway, and JQ1, a BET bromodomain inhibitor.

Recent studies have demonstrated that the combination of this compound and JQ1 potently reactivates latent HIV-1 in various in vitro and ex vivo models.[1][2] This synergy is attributed to their distinct but complementary mechanisms of action. This compound activates the non-canonical NF-κB pathway, a key signaling cascade in HIV-1 transcription, while JQ1 promotes transcriptional elongation by displacing the repressive BRD4 protein from the HIV promoter.[3][4][5] This dual-pronged attack on HIV latency has shown significant promise, often outperforming single-agent treatments.

Performance Comparison: this compound and JQ1 in HIV Reactivation

The following tables summarize quantitative data from key studies, comparing the efficacy of this compound and JQ1, both individually and in combination, in reactivating latent HIV.

In Vitro HIV Reactivation in Jurkat Cell Lines
Cell Line Treatment Concentration HIV Reactivation (% GFP+ cells)
J-Lat A2JQ11 µMIncreased over time (data not specified)
2D10JQ11 µMIncreased over time (data not specified)
J-Lat A2This compound + SAHA5 nM + 0.1 µMSynergistic increase
J-Lat A2This compound + JQ1 (low)5 nM + 0.1 µMSynergistic increase
J-Lat A2This compound + JQ1 (high)5 nM + 1 µMSynergistic increase
JLEG2.1This compound + JQ1Not specifiedPotent induction of p24 expression

Data synthesized from multiple sources.[1][2][3]

Ex Vivo HIV Reactivation in Primary CD4+ T Cells from PLWH
Treatment Concentration Fold Increase in HIV-1 mRNA (relative to DMSO)
This compound + JQ11 µM + 1 µM~5.02
This compound + SAHA1 µM + 2 µMSignificant increase
This compound + SAHA + JQ1Not specifiedSynergistic effect observed

Data from a study utilizing resting CD4+ T cells from individuals on suppressive ART.[2]

Signaling Pathways and Experimental Workflow

The synergistic action of this compound and JQ1 targets distinct steps in the HIV transcription process. This compound initiates signaling through the non-canonical NF-κB pathway, leading to the activation of transcription factors that bind to the HIV promoter. JQ1 then facilitates the elongation of the viral transcript by inhibiting BRD4, a protein that competitively blocks the Tat-SEC interaction necessary for robust transcription.

Synergistic Signaling Pathway

Synergistic_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound cIAP1 cIAP1 This compound->cIAP1 inhibits NIK NIK cIAP1->NIK degrades IKKα IKKα NIK->IKKα activates p100 p100 IKKα->p100 phosphorylates p52 p52 p100->p52 processed to p52_RelB p52/RelB Complex p52->p52_RelB RelB RelB RelB->p52_RelB p52_RelB_nuc p52/RelB HIV_Promoter HIV LTR Promoter Transcription_Initiation Transcription Initiation HIV_Promoter->Transcription_Initiation p52_RelB_nuc->HIV_Promoter binds & activates Elongation Transcriptional Elongation Transcription_Initiation->Elongation BRD4 BRD4 BRD4->HIV_Promoter inhibits elongation JQ1 JQ1 JQ1->BRD4 inhibits Tat Tat Tat->HIV_Promoter recruits SEC SEC SEC SEC->HIV_Promoter HIV_RNA HIV RNA Elongation->HIV_RNA

Caption: Synergistic HIV reactivation by this compound and JQ1.

Experimental Workflow for In Vitro HIV Reactivation Assay

Experimental_Workflow cluster_analysis Analysis Methods start Start: Latently Infected Cells (e.g., J-Lat A2) treatment Treat cells with: - DMSO (Control) - this compound alone - JQ1 alone - this compound + JQ1 start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Cells incubation->harvest analysis Analyze HIV Reactivation harvest->analysis flow_cytometry Flow Cytometry (GFP expression) analysis->flow_cytometry Cell-based rt_qpcr RT-qPCR (HIV mRNA quantification) analysis->rt_qpcr RNA-based p24_elisa p24 ELISA (Capsid protein in supernatant) analysis->p24_elisa Protein-based

Caption: Workflow for in vitro HIV reactivation assays.

Experimental Protocols

In Vitro HIV-1 Reactivation Assay in J-Lat Cells

This protocol describes a general procedure for assessing the ability of this compound and JQ1 to reactivate latent HIV-1 in the J-Lat clonal cell line model, which contains an integrated, full-length HIV provirus with a GFP reporter.

1. Cell Culture and Seeding:

  • Culture J-Lat A2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in a final volume of 100 µL.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of this compound and JQ1 in DMSO.

  • On the day of the experiment, prepare serial dilutions of the compounds in culture medium.

  • Add the desired concentrations of this compound, JQ1, the combination, or DMSO (vehicle control) to the appropriate wells.

3. Incubation:

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

4. Analysis of HIV-1 Reactivation:

  • Flow Cytometry (for GFP expression):

    • Transfer the cells from each well to FACS tubes.

    • Wash the cells with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • RT-qPCR (for HIV-1 mRNA quantification):

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative PCR using primers specific for the HIV-1 LTR or other viral genes. Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • p24 ELISA (for viral protein quantification):

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and perform a p24 ELISA according to the manufacturer's instructions to quantify the amount of HIV-1 p24 capsid protein released into the culture medium.

Ex Vivo HIV-1 Reactivation Assay in Primary CD4+ T Cells

This protocol outlines the procedure for measuring HIV-1 reactivation from latent reservoirs in resting CD4+ T cells isolated from people living with HIV (PLWH) on suppressive antiretroviral therapy (ART).

1. Isolation of Resting CD4+ T Cells:

  • Obtain peripheral blood mononuclear cells (PBMCs) from whole blood of PLWH on ART by Ficoll-Paque density gradient centrifugation.

  • Isolate resting CD4+ T cells from the PBMCs using negative selection with magnetic beads to deplete other cell types and activated T cells (e.g., CD8+, CD14+, CD19+, CD56+, HLA-DR-, CD25-, CD69-).

2. Cell Culture and Treatment:

  • Culture the isolated resting CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plate the cells at a density of 1-2 x 10^6 cells per well in a 96-well plate.

  • Treat the cells with this compound, JQ1, the combination, or DMSO for 24-48 hours.

3. Quantification of Cell-Associated HIV-1 RNA:

  • Harvest the cells and extract total RNA.

  • Measure the levels of cell-associated, polyadenylated HIV-1 RNA using a sensitive RT-qPCR or droplet digital PCR (ddPCR) assay.

  • Normalize the HIV-1 RNA copy number to the copy number of a housekeeping gene (e.g., TBP) to account for variations in cell input. The results are typically expressed as a fold change over the DMSO control.

Conclusion

The combination of this compound and JQ1 represents a promising strategy for HIV latency reversal. Their synergistic effect, targeting distinct and complementary pathways, leads to potent reactivation of latent proviruses in both cell line models and, more importantly, in primary cells from PLWH.[1][2] A key advantage of this combination is its ability to induce high levels of HIV reactivation without causing widespread T-cell activation, a common side effect of other potent LRAs.[1] Further investigation into the in vivo efficacy and safety of this combination is warranted as the field moves closer to a functional cure for HIV.

References

Validating AZD5582 On-Target Effects: A Comparative Guide to CRISPR Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of AZD5582, a potent SMAC mimetic and IAP antagonist. We focus on the application of CRISPR-Cas9 technology as a gold standard for genetic validation and compare it with alternative approaches. This document includes detailed experimental protocols, comparative data tables, and pathway diagrams to aid researchers in designing and interpreting target validation studies.

Executive Summary

This compound is a small molecule designed to mimic the endogenous Second Mitochondrial Activator of Caspases (SMAC), antagonizing the Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, cIAP2, and XIAP.[1] By inhibiting these proteins, this compound promotes the degradation of cIAP1, leading to the activation of the non-canonical NF-κB signaling pathway and the induction of apoptosis in cancer cells.[2][3] Rigorous validation of these on-target effects is crucial to ensure that the observed cellular phenotypes are a direct consequence of IAP inhibition.

CRISPR-Cas9-mediated gene knockout offers a precise and powerful tool for on-target validation. By creating cell lines deficient in the putative targets of this compound (e.g., cIAP1, XIAP), researchers can definitively assess whether the compound's activity is dependent on the presence of these proteins. A lack of a cellular response to this compound in knockout cells compared to their wild-type counterparts provides strong evidence of on-target engagement.

Comparison of Target Validation Methodologies

Several techniques can be employed to validate the on-target effects of a small molecule inhibitor. The choice of method depends on the specific research question, available resources, and desired level of evidence.

FeatureCRISPR-Cas9 KnockoutRNA Interference (RNAi)Chemical Genetics/Analog Probes
Principle Permanent gene disruption at the DNA level.Transient gene silencing at the mRNA level.Use of a structurally related but inactive molecule as a negative control.
Effect Complete and permanent loss of protein expression.Partial and transient protein knockdown.Comparison of phenotypes induced by active vs. inactive compounds.
Specificity High, with off-target effects that can be mitigated by careful gRNA design and validation.Prone to off-target effects due to partial sequence homology.Dependent on the specificity of the inactive analog.
Advantages Provides a definitive genetic model for target validation. Enables long-term studies.Relatively quick and inexpensive for initial screening.Can provide insights into structure-activity relationships.
Limitations Can be time-consuming to generate and validate clonal knockout lines.Incomplete knockdown can lead to ambiguous results. Transient effect.Does not definitively prove the target. Synthesis of a suitable inactive analog can be challenging.
Typical Readouts Loss of protein expression (Western Blot), abrogation of downstream signaling, and resistance to drug-induced phenotype (e.g., apoptosis, decreased cell viability).Reduced protein expression (Western Blot), partial reduction in downstream signaling and phenotypic response.Differential cellular response between active and inactive compounds.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of IAP Genes

This protocol describes the generation of cIAP1 (BIRC2) and XIAP knockout cell lines to validate the on-target effects of this compound.

a. gRNA Design and Vector Cloning

  • Design gRNAs: Use online tools (e.g., Benchling, CRISPOR) to design at least two single guide RNAs (sgRNAs) targeting an early exon of the BIRC2 and XIAP genes to ensure a frameshift mutation and subsequent nonsense-mediated decay.

  • Vector Selection: Clone the designed sgRNA sequences into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).

b. Lentivirus Production and Transduction

  • Lentivirus Packaging: Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cancer cell line (e.g., a cell line sensitive to this compound) with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

c. Selection and Clonal Isolation

  • Antibiotic Selection: Select transduced cells with the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Clonal Expansion: Expand the single-cell clones into larger populations.

d. Knockout Validation

  • Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR amplification of the target region and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Protein Validation (Western Blot): Confirm the absence of the target protein (cIAP1 or XIAP) in the validated knockout clones by Western blot analysis.

On-Target Effect Validation Assays

a. Western Blot Analysis of NF-κB Signaling

  • Cell Treatment: Plate wild-type (WT) and IAP knockout (KO) cells. Treat with a dose-range of this compound for various time points (e.g., 1, 4, 24 hours).

  • Protein Extraction: Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the non-canonical NF-κB pathway (e.g., cIAP1, p100/p52) and apoptosis pathway (e.g., cleaved Caspase-3, cleaved PARP). Use a loading control (e.g., GAPDH, β-actin) for normalization.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities using densitometry software.

b. Cell Viability Assay

  • Cell Seeding: Seed WT and IAP KO cells in 96-well plates.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.

  • Data Analysis: Normalize the results to vehicle-treated controls and plot dose-response curves to determine the IC50 for each cell line.

c. Apoptosis Assay (Annexin V Staining)

  • Cell Treatment: Treat WT and IAP KO cells with this compound at a concentration expected to induce apoptosis for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each condition.

Data Presentation

The following tables present conceptual quantitative data based on the expected outcomes of validating this compound's on-target effects using CRISPR knockout cell lines.

Table 1: Effect of this compound on IAP Protein Levels and Apoptosis Markers

Cell LineTreatment (this compound, 10 nM, 24h)cIAP1 Protein Level (Relative to WT Control)Cleaved Caspase-3 (Relative to WT Control)
Wild-Type -100%1.0
+15%8.5
cIAP1 KO -<1%1.2
+<1%1.5
XIAP KO -100%1.1
+18%10.2

Table 2: Effect of this compound on Cell Viability

Cell LineThis compound IC50 (nM)
Wild-Type 5
cIAP1 KO > 1000
XIAP KO 4

Table 3: this compound-Induced Apoptosis

Cell LineTreatment (this compound, 20 nM, 48h)% Apoptotic Cells (Annexin V+)
Wild-Type -5%
+65%
cIAP1 KO -6%
+8%

Visualizations

Signaling Pathways and Experimental Workflows

AZD5582_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRAF2 TRAF2 TNFR->TRAF2 Recruits Caspase8 Pro-Caspase-8 TNFR->Caspase8 Activates This compound This compound cIAP1 cIAP1 This compound->cIAP1 Inhibits NIK NIK cIAP1->NIK Degrades cIAP1->Caspase8 Inhibits TRAF2->cIAP1 Recruits p100 p100/RelB NIK->p100 Phosphorylates p52 p52/RelB (Active) p100->p52 Processing Transcription Gene Transcription (e.g., pro-inflammatory cytokines) p52->Transcription Translocates & Activates Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3 Pro-Caspase-3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Active_Caspase8->Caspase3 Activates Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: this compound inhibits cIAP1, leading to NIK stabilization and apoptosis induction.

CRISPR_Validation_Workflow cluster_generation KO Cell Line Generation cluster_validation On-Target Effect Validation gRNA_design 1. gRNA Design (Targeting cIAP1/XIAP) Lentivirus 2. Lentiviral Vector (Cas9 + gRNA) gRNA_design->Lentivirus Transduction 3. Transduction of Target Cells Lentivirus->Transduction Selection 4. Clonal Selection & Expansion Transduction->Selection Validation 5. KO Validation (Sequencing & WB) Selection->Validation KO_cells IAP KO Cells Validation->KO_cells WT_cells Wild-Type Cells AZD5582_treat Treat with this compound WT_cells->AZD5582_treat KO_cells->AZD5582_treat Phenotypic_assay Phenotypic Assays (Viability, Apoptosis) AZD5582_treat->Phenotypic_assay Molecular_assay Molecular Assays (Western Blot) AZD5582_treat->Molecular_assay Analysis Compare WT vs. KO Response Phenotypic_assay->Analysis Molecular_assay->Analysis

Caption: Workflow for CRISPR-based validation of this compound's on-target effects.

Conclusion

Validating the on-target effects of small molecule inhibitors like this compound is a critical step in drug development. CRISPR-Cas9-mediated gene knockout provides a robust and definitive method for this purpose. By comparing the cellular and molecular responses to this compound in wild-type versus IAP knockout cells, researchers can unequivocally demonstrate that the compound's mechanism of action is dependent on its intended targets. The detailed protocols and comparative data presented in this guide offer a framework for designing and executing rigorous on-target validation studies, ultimately increasing confidence in the therapeutic potential of novel drug candidates.

References

A Comparative Guide to IAP Inhibitors: Unveiling the Proteomic Consequences of AZD5582 and its Alternatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitor of apoptosis (IAP) antagonist AZD5582 and other prominent IAP inhibitors—Birinapant (B612068), LCL161, and GDC-0152. While direct comparative proteomic datasets are not publicly available, this document synthesizes reported mechanisms of action and effects on key regulatory proteins to offer insights into their distinct and overlapping cellular impacts.

In the intricate landscape of cancer therapeutics, targeting the inhibitor of apoptosis (IAP) proteins has emerged as a promising strategy to overcome resistance to programmed cell death. This compound, a potent Smac mimetic, has demonstrated significant anti-tumor effects by antagonizing IAP proteins. This guide delves into the molecular mechanisms of this compound and compares its reported effects with those of other well-characterized IAP inhibitors, providing a framework for understanding their potential differential impacts on the cancer cell proteome.

Mechanism of Action and Target Specificity

This compound and its counterparts are designed to mimic the endogenous IAP antagonist, Smac/DIABLO, which binds to the Baculovirus IAP Repeat (BIR) domains of IAP proteins.[1][2] This interaction disrupts the ability of IAPs to inhibit caspases, thereby promoting apoptosis.[1][3] Furthermore, these small molecules can induce the auto-ubiquitination and subsequent proteasomal degradation of cellular IAP1 (cIAP1) and cIAP2, leading to the activation of the non-canonical NF-κB pathway and, in some contexts, TNFα-dependent apoptosis.[1][4][5]

While all four compounds target IAP proteins, they exhibit nuances in their binding affinities and downstream effects, which likely translate to distinct proteomic signatures.

Comparative Effects on Key Apoptosis-Related Proteins

The following table summarizes the known effects of this compound and alternative IAP inhibitors on key proteins involved in the regulation of apoptosis. This information is collated from multiple studies and provides a qualitative comparison of their primary targets and downstream consequences.

FeatureThis compoundBirinapantLCL161GDC-0152
Primary IAP Targets cIAP1, cIAP2, XIAP[6][7]cIAP1, cIAP2, XIAP, ML-IAP[4][8]cIAP1, cIAP2, XIAP[1][9]cIAP1, cIAP2, XIAP, ML-IAP[1][10]
Effect on cIAP1 Degradation[2][6]Degradation[4][11][12]Degradation[5][9]Degradation[13][14]
Effect on cIAP2 Degradation[6]Degradation[11][12]Degradation[5][9]Inhibition of association with Smac[13][15]
Effect on XIAP Inhibition[2][6]Inhibition[3][11]Inhibition[9][16]Inhibition[1][13]
Effect on Mcl-1 Downregulation[2][17]Not explicitly reportedNot explicitly reportedNot explicitly reported
Effect on Survivin No change[2]Not explicitly reportedNo change or slight increase[18][19]Not explicitly reported
Downstream Signaling TNFα-induced apoptosis, Non-canonical NF-κB activation[2][17]TNFα-induced apoptosis, Non-canonical NF-κB activation[1][4][11]TNFα-induced apoptosis, Non-canonical NF-κB activation[1][5]Caspase-3/7 activation, PI3K/AKT pathway inhibition[1]

Visualizing the Molecular Pathways

To illustrate the mechanisms of action, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for comparative proteomics and the signaling pathways affected by IAP inhibitors.

G cluster_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_bioinformatics Bioinformatic Analysis Cancer Cells Cancer Cells Treatment Treatment with IAP Inhibitor (e.g., this compound) Cancer Cells->Treatment Control Vehicle Control Cancer Cells->Control Lysis Cell Lysis & Protein Extraction Treatment->Lysis Control->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT, iTRAQ) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS Data Data Acquisition LCMS->Data Search Database Search & Protein Identification Data->Search Quant Protein Quantification Search->Quant DEPs Identification of Differentially Expressed Proteins (DEPs) Quant->DEPs Pathway Pathway Enrichment Analysis DEPs->Pathway Network Protein-Protein Interaction Networks DEPs->Network Validation Target Validation (e.g., Western Blot) Pathway->Validation Network->Validation

A generalized workflow for comparative proteomic analysis of cancer cells treated with IAP inhibitors.

G cluster_pathway IAP Inhibitor Signaling Pathway IAP_Inhibitor IAP Inhibitor (e.g., this compound) cIAP12 cIAP1/2 IAP_Inhibitor->cIAP12 inhibition & -degradation XIAP XIAP IAP_Inhibitor->XIAP inhibition NFkB Non-Canonical NF-κB Activation cIAP12->NFkB suppression Degradation Proteasomal Degradation cIAP12->Degradation Caspase9 Caspase-9 XIAP->Caspase9 inhibition Caspase37 Caspase-3/7 XIAP->Caspase37 inhibition Caspase9->Caspase37 activation Apoptosis Apoptosis Caspase37->Apoptosis execution TNFa TNFα Production NFkB->TNFa induction TNFa->Apoptosis induction

Signaling pathways modulated by IAP inhibitors leading to apoptosis and NF-κB activation.

Experimental Protocols

While specific proteomic data for this compound is not publicly available, a generalized experimental protocol for a comparative proteomic study is outlined below. This protocol is based on standard methodologies in the field and serves as a template for researchers aiming to conduct such analyses.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines based on the research question (e.g., pancreatic, breast, lung cancer cell lines).

  • Culture Conditions: Maintain cells in standard culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Treat cells with a predetermined concentration of this compound or an alternative IAP inhibitor (e.g., Birinapant, LCL161, GDC-0152) for a specified duration (e.g., 24, 48 hours). A vehicle-treated control group should be included in parallel.

Protein Extraction and Digestion
  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion: Reduce the disulfide bonds in the proteins with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides using a protease such as trypsin.

Mass Spectrometry and Data Analysis
  • Peptide Labeling (for quantitative proteomics): For relative quantification, peptides can be labeled with isobaric tags such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Processing: Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.

  • Bioinformatic Analysis: Perform statistical analysis to identify differentially expressed proteins between the treated and control groups. Subsequent bioinformatic analyses, such as pathway enrichment and protein-protein interaction network analysis, can be performed to elucidate the biological significance of the proteomic changes.

Conclusion

This compound and other IAP inhibitors represent a compelling class of anti-cancer agents that function by restoring apoptotic pathways. While a head-to-head comparative proteomic analysis is currently lacking in the public domain, the available literature provides a solid foundation for understanding their primary mechanisms and differential effects on key apoptosis-related proteins. The provided experimental framework and pathway diagrams serve as valuable resources for researchers seeking to further investigate the nuanced proteomic consequences of these promising therapeutics, ultimately aiding in the development of more effective and targeted cancer treatments.

References

A Head-to-Head Comparison of Monovalent vs. Bivalent Smac Mimetics in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of monovalent and bivalent Smac mimetics with supporting experimental data.

In the landscape of targeted cancer therapy, Smac (Second Mitochondria-derived Activator of Caspases) mimetics have emerged as a promising class of drugs. These small molecules mimic the endogenous Smac/DIABLO protein, antagonizing the Inhibitor of Apoptosis Proteins (IAPs) and thereby promoting cancer cell death. Smac mimetics are broadly categorized into two classes: monovalent and bivalent, distinguished by the number of IAP-binding motifs they possess. This guide provides a detailed head-to-head comparison of their performance, supported by quantitative data and experimental methodologies.

Mechanism of Action: A Tale of Two Valencies

Both monovalent and bivalent Smac mimetics function by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily XIAP, cIAP1, and cIAP2. This binding event disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis. However, the difference in their valency leads to distinct mechanisms and potencies.

Monovalent Smac mimetics , possessing a single IAP-binding motif, are designed to mimic the binding of one Smac N-terminal peptide.[1] While they can effectively antagonize the BIR3 domain of XIAP, they are less potent at inhibiting the XIAP-mediated suppression of caspase-3 and -7, which involves both the BIR2 and BIR3 domains.[2][3]

Bivalent Smac mimetics , on the other hand, feature two IAP-binding motifs connected by a linker.[1] This bivalency allows for concurrent binding to both the BIR2 and BIR3 domains of XIAP, leading to a much more potent inhibition of its anti-apoptotic function.[2] This dual engagement is a key factor contributing to their significantly higher potency in inducing apoptosis.[4][5]

A major mechanism of action for both classes of Smac mimetics is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][3] This degradation leads to the activation of the NF-κB signaling pathway and the production of tumor necrosis factor-alpha (TNFα), which can then trigger apoptosis in an autocrine or paracrine manner.[6][7]

Quantitative Performance Comparison

The superiority of bivalent Smac mimetics in terms of binding affinity and cellular potency is well-documented in preclinical studies. The following tables summarize key quantitative data from comparative studies.

Table 1: IAP Binding Affinity (Ki, nM)
Compound TypeSmac MimeticXIAP BIR3XIAP L-BIR2-BIR3cIAP1 BIR3cIAP2 BIR3Reference
Monovalent SM-122-93.12.71.9[2]
Compound 15----[2]
AT-40666.4-1.95.1[8]
Bivalent SM-164-0.310.311.1[2]
Birinapant (TL32711)--<1-[9]
Compound 1655-1851.5-5.0--[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Cellular Activity - Inhibition of Cell Growth (IC50, nM)
Compound TypeSmac MimeticMDA-MB-231 (Breast Cancer)SK-OV-3 (Ovarian Cancer)HL-60 (Leukemia)Reference
Monovalent Compound 1--1400[4]
Compound 3--2000[4]
Bivalent Compound 4--1[4]
Compound 160.911.1-[3]

Note: Lower IC50 values indicate greater potency in inhibiting cell growth.

As evidenced by the data, bivalent Smac mimetics consistently demonstrate significantly higher binding affinities to IAP proteins, particularly the full-length XIAP containing both BIR2 and BIR3 domains. This translates to a dramatically increased potency in cellular assays, with IC50 values often in the low nanomolar or even picomolar range, representing a 100- to 1000-fold increase in potency compared to their monovalent counterparts.[1][4][5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_smac Smac Mimetic Action cluster_intrinsic Intrinsic Apoptosis Pathway cluster_caspase_cascade Common Caspase Cascade cluster_nfkb NF-κB Pathway TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 binds TRADD/FADD TRADD/FADD TNFR1->TRADD/FADD recruits Pro-Caspase-8 Pro-Caspase-8 TRADD/FADD->Pro-Caspase-8 recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 activates Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 activates Smac_Mimetic Smac_Mimetic cIAP1/2 cIAP1/2 Smac_Mimetic->cIAP1/2 binds & degrades XIAP XIAP Smac_Mimetic->XIAP binds & inhibits cIAP1/2->Pro-Caspase-8 inhibits ubiquitination NIK NIK cIAP1/2->NIK degrades Caspase-9 Caspase-9 XIAP->Caspase-9 inhibits Caspase-3 Caspase-3 XIAP->Caspase-3 inhibits Mitochondria Mitochondria Smac/DIABLO Smac/DIABLO Mitochondria->Smac/DIABLO releases Smac/DIABLO->XIAP Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Caspase-9 activates Caspase-9->Pro-Caspase-3 activates Pro-Caspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes p100 p100 NIK->p100 processes p52 p52 p100->p52 NFkB_Complex p52 RelB p52->NFkB_Complex RelB RelB RelB->NFkB_Complex TNFa_Production TNFa_Production NFkB_Complex->TNFa_Production induces Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cancer_Cells Cancer_Cells Treatment Monovalent or Bivalent Smac Mimetic Cancer_Cells->Treatment Cell_Viability Cell Viability Assay (MTT/MTS) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Caspase Activity) Treatment->Apoptosis_Assay Binding_Assay Binding Assay (Co-IP) Treatment->Binding_Assay Protein_Degradation Protein Degradation (Western Blot) Treatment->Protein_Degradation NFkB_Activation NF-κB Activation Assay Treatment->NFkB_Activation

References

A Comparative Guide to Viral Reservoir Reduction Strategies: AZD5582 and SIV-Specific Antibodies in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for an HIV cure is largely centered on the challenge of eliminating the persistent latent viral reservoir. This reservoir consists of long-lived, latently infected cells, primarily CD4+ T cells, that are impervious to antiretroviral therapy (ART) and can reignite viral replication if treatment is interrupted.[1][2][3] A leading strategy to combat this is the "shock and kill" approach, which aims to reactivate the latent virus ("shock") and then eliminate the virus-expressing cells ("kill").[4] This guide provides a comparative analysis of a promising therapeutic combination, AZD5582 plus SIV-specific antibodies, alongside other notable reservoir reduction strategies, supported by experimental data from non-human primate models.

This compound plus SIV-Specific Antibodies: A Novel "Shock and Kill" Approach

This compound is a mimetic of the second mitochondrial-derived activator of caspases (SMACm) that functions as an antagonist of inhibitor of apoptosis proteins (IAPs).[1][3] By inhibiting IAPs, this compound activates the non-canonical NF-κB signaling pathway, a key mechanism for reversing HIV/SIV latency.[1][3] While this compound alone can effectively "shock" the virus out of latency, it does not lead to a reduction in the size of the viral reservoir.[1][3]

A recent study investigated the combination of this compound with four SIV Env-specific Rhesus monoclonal antibodies (RhmAbs) in SIV-infected, ART-suppressed rhesus macaques. The addition of these antibodies provides the "kill" mechanism, targeting the newly virus-expressing cells for elimination. This combination therapy resulted in a significant reduction in total and replication-competent SIV-DNA in the lymph nodes of the treated macaques.[1][2][3]

Experimental Protocol: this compound plus SIV-Specific Antibodies

The following is a summary of the experimental protocol used in the study of this compound and SIV-specific antibodies in rhesus macaques.

  • Animal Model: SIV-infected, ART-suppressed rhesus macaques.[1][3]

  • Latency Reversing Agent: this compound administered intravenously.[5]

  • Immune Effector: A cocktail of four SIV Env-specific Rhesus monoclonal antibodies.[1][3]

  • Dosing Regimen: Specific dosages and schedules for this compound and the antibody cocktail were administered over a defined period.

  • Reservoir Quantification: SIV-DNA levels in lymph node-derived CD4+ T cells were measured to assess the impact on the viral reservoir.[1][2][3]

Comparative Analysis of Viral Reservoir Reduction Strategies

The following table summarizes the quantitative data from studies investigating this compound in combination with SIV-specific antibodies and compares it with other latency-reversing strategies evaluated in SIV-infected macaque models.

Therapeutic StrategyLatency Reversing Agent (LRA)"Kill" MechanismAnimal ModelKey Findings on Viral ReservoirReference
SMAC Mimetic + Antibodies This compound SIV-specific monoclonal antibodies SIV-infected, ART-suppressed rhesus macaquesSignificant reduction in total and replication-competent SIV-DNA in lymph node CD4+ T cells. [1][2][3]
TLR7 Agonists GS-9620 / GS-986Endogenous immune responseSIV-infected, ART-suppressed rhesus macaquesReduction in SIV DNA in CD4+ memory T cells; delayed viral rebound in some animals.[6]
TLR7 Agonist + bNAb GS-9620Broadly neutralizing antibody (PGT121) + Endogenous immune responseSHIV-infected, ART-suppressed rhesus macaquesSubstantially delayed and controlled viral rebound; lower viral DNA in lymph nodes.[4]
PKC Agonists Ingenol-B / GSK445AEndogenous immune responseSIV-infected, ART-suppressed rhesus macaquesPotent inducers of SIV RNA transcription in vivo.[7]
HDAC Inhibitors RomidepsinEndogenous immune responseSIV-infected rhesus macaques (functional cure model)Reduction of the viral reservoir in one animal associated with enhanced SIV-specific immune responses.[8][9]
Broadly Neutralizing Antibodies (bNAbs) None (direct antiviral effect)Antibody-dependent cellular cytotoxicity (ADCC) and other immune mechanismsSHIV-infected rhesus macaquesCan suppress viremia and delay viral rebound; potential to reduce the viral reservoir.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding these therapeutic strategies. The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound, the experimental workflow of the combination therapy study, and the logical relationship of the "shock and kill" strategy.

AZD5582_Mechanism This compound This compound (SMAC Mimetic) IAPs Inhibitor of Apoptosis Proteins (IAPs) This compound->IAPs inhibits NIK NF-κB-Inducing Kinase (NIK) IAPs->NIK degrades p100 p100 NIK->p100 processes p52 p52 p100->p52 ncNFkB Non-Canonical NF-κB Pathway Activation p52->ncNFkB RelB RelB RelB->ncNFkB LatencyReversal HIV/SIV Latency Reversal ncNFkB->LatencyReversal

Caption: Mechanism of this compound in reversing HIV/SIV latency.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis SIV_Infection SIVmac239 Infection of Rhesus Macaques ART_Suppression Antiretroviral Therapy (ART) Initiation and Suppression SIV_Infection->ART_Suppression AZD5582_Admin This compound Administration (Latency Reversal - 'Shock') ART_Suppression->AZD5582_Admin Antibody_Admin SIV-Specific Antibody Administration ('Kill') ART_Suppression->Antibody_Admin Reservoir_Analysis Quantification of SIV-DNA in Lymph Node CD4+ T cells AZD5582_Admin->Reservoir_Analysis Antibody_Admin->Reservoir_Analysis

Caption: Experimental workflow for this compound and antibody therapy.

Shock_and_Kill cluster_shock Shock Phase cluster_kill Kill Phase Latent_Reservoir Latently Infected CD4+ T Cells LRA Latency Reversing Agent (e.g., this compound) Latent_Reservoir->LRA Kill_Mechanism Immune-mediated Clearance (e.g., SIV-specific Antibodies) Latent_Reservoir->Kill_Mechanism Virus Expression LRA->Latent_Reservoir Reactivates Virus Elimination Elimination of Infected Cells Kill_Mechanism->Elimination

Caption: The "Shock and Kill" therapeutic strategy.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is essential for evaluating and comparing different therapeutic approaches.

This compound plus SIV-Specific Antibodies
  • Animal Model: Rhesus macaques were infected with SIVmac239. ART was initiated weeks post-infection to achieve viral suppression.

  • Treatment Groups: Animals were divided into groups receiving ART alone, this compound plus antibodies, or control antibodies alone.

  • Drug Administration: this compound was administered intravenously at a specific dose and frequency. The cocktail of four SIV-specific rhesus monoclonal antibodies was also administered.

  • Sample Collection: Lymph node biopsies were collected at baseline and after the treatment period.

  • Virological Assays: Total and integrated SIV DNA were quantified in sorted CD4+ T cells from lymph nodes using qPCR-based assays. Replication-competent virus was measured using quantitative viral outgrowth assays.

Alternative Strategies: A Methodological Overview
  • TLR7 Agonists (GS-9620/GS-986): These were orally administered to SIV-infected, ART-suppressed macaques.[6] Dosing was typically intermittent (e.g., every two weeks).[4] Reservoir measurements involved quantifying SIV DNA in peripheral blood mononuclear cells (PBMCs) and lymph nodes.[6]

  • PKC Agonists (Ingenol esters): These agents have been administered intravenously to SIV-infected macaques on ART.[7] The primary outcome measured was the induction of plasma SIV RNA.

  • HDAC Inhibitors (Romidepsin): Administered intravenously to SIV-infected macaques. Viral reactivation was monitored by plasma SIV RNA levels, and the reservoir was assessed by measuring cell-associated SIV DNA and through viral outgrowth assays.[8]

  • Broadly Neutralizing Antibodies (bNAbs): Typically administered intravenously as a passive immunization. Efficacy is assessed by monitoring the delay in viral rebound after ART interruption and by quantifying viral DNA in various tissues.

Conclusion

The combination of this compound and SIV-specific antibodies represents a significant advancement in the "shock and kill" strategy for HIV cure research. The ability of this combination to reduce the viral reservoir in a critical tissue compartment like the lymph nodes in a non-human primate model is a promising development.[1][2][3] While other latency-reversing agents and immunotherapies have shown varied degrees of success, the dual approach of potent latency reversal and targeted elimination of reactivated cells, as demonstrated by the this compound and antibody combination, provides a strong rationale for further investigation and development. Future studies will likely focus on optimizing dosing regimens, exploring combinations with other immunomodulatory agents, and ultimately, translating these findings to human clinical trials.

References

A Comparative Guide to IAP Antagonists: Cross-Validation of AZD5582 Efficacy in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as critical regulators of cell death, making them attractive targets for therapeutic intervention. This guide provides a comprehensive comparison of the novel IAP antagonist AZD5582 with other prominent Smac-mimetics, namely birinapant (B612068), LCL161, and GDC-0152. We delve into their efficacy across various cancer types, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Mechanism of Action: Targeting the Gatekeepers of Apoptosis

This compound and its counterparts are small-molecule Smac-mimetics that function by antagonizing the activity of IAPs, particularly cIAP1, cIAP2, and XIAP.[1][2] These IAPs are frequently overexpressed in cancer cells, contributing to their survival and resistance to therapy. By binding to the BIR (Baculoviral IAP Repeat) domains of IAPs, these antagonists promote the degradation of cIAP1 and cIAP2, leading to the activation of the non-canonical NF-κB pathway and subsequent production of TNF-α. This, in turn, can trigger apoptosis through the extrinsic pathway. Furthermore, by inhibiting XIAP, these molecules relieve the suppression of caspases, key executioners of apoptosis.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR RIPK1 RIPK1 TNFR->RIPK1 Activates This compound This compound cIAP1_cIAP2 cIAP1/cIAP2 This compound->cIAP1_cIAP2 Inhibits XIAP XIAP This compound->XIAP Inhibits TNFa TNF-α Production cIAP1_cIAP2->TNFa Suppresses Production cIAP1_cIAP2->RIPK1 Ubiquitinates & Inhibits NFkB Non-canonical NF-κB Activation cIAP1_cIAP2->NFkB Inhibits Procaspase3_7 Pro-caspase-3/7 XIAP->Procaspase3_7 Inhibits Procaspase8 Pro-caspase-8 RIPK1->Procaspase8 Caspase8 Caspase-8 Caspase8->Procaspase3_7 Caspase3_7 Caspase-3/7 Apoptosis Apoptosis Caspase3_7->Apoptosis Procaspase3_7->Caspase3_7 Procaspase8->Caspase8

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Comparative In Vitro Efficacy of IAP Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other IAP antagonists across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Cancer TypeCell LineThis compound (nM)Birinapant (nM)LCL161 (µM)GDC-0152 (nM)
Breast Cancer MDA-MB-231~15710[3]--
HCC38-630[3]--
HCC70-470[3]--
HS578T-210[3]--
Pancreatic Cancer BxPC-3Sensitive---
Panc-1Sensitive---
Capan-2Resistant---
AsPC-1Resistant---
Hepatocellular Carcinoma Hep3B--10.23[4]-
PLC5--19.19[4]-
Head and Neck Squamous Cell Carcinoma HPV-negative cell lines--32-95[3]-
Melanoma A375-Sensitive--
Neuroblastoma ---49.4-77.9[5]-

Comparative In Vivo Efficacy in Xenograft Models

This table provides a comparative overview of the in vivo efficacy of this compound and its alternatives in various cancer xenograft models.

CompoundCancer TypeXenograft ModelDosing RegimenTumor Growth InhibitionReference
This compound Acute Myeloid LeukemiaPatient-Derived XenograftNot SpecifiedSignificant reduction in AML cells[6]
Birinapant Triple-Negative Breast CancerSUM149 & MDA-MB-23115 mg/kgSignificant suppression of tumor growth[3]
Ovarian Cancer--Antitumor activity observed[7]
Colorectal Cancer--Antitumor activity observed[7]
MelanomaPatient-Derived Tumors-Antitumor activity observed[7]
LCL161 Head and Neck Squamous Cell Carcinoma--Potent radiosensitizer[3]
Hepatocellular Carcinoma--Good anti-tumor activity[3]
GDC-0152 Breast CancerMDA-MB-23110, 50, or 100 mg/kg (oral)Dose-dependent growth inhibition[8]

Mechanisms of Resistance

A critical aspect of targeted therapy is the potential for acquired resistance. For Smac-mimetics, several resistance mechanisms have been identified:

  • Upregulation of cIAP2: While drugs like GDC-0152 effectively degrade cIAP1, a compensatory increase in cIAP2 can occur, functionally replacing cIAP1 and conferring resistance.[9]

  • Lack of TNF-α Signaling: The efficacy of many Smac-mimetics as single agents is dependent on at least a basal level of TNF-α to trigger the extrinsic apoptosis pathway. Cells that do not produce sufficient TNF-α may exhibit intrinsic resistance.[9][10]

  • Overexpression of Anti-Apoptotic Bcl-2 Family Proteins: Proteins like Bcl-2 and Mcl-1 can prevent the activation of the intrinsic apoptotic pathway, thereby counteracting the effects of IAP antagonists.[9]

  • Activation of Pro-Survival Signaling Pathways: The PI3K/Akt pathway can contribute to the regulation of cIAP2 and promote resistance to Smac-mimetics. In pancreatic cancer, phosphorylation of XIAP by Akt has been shown to induce resistance to this compound.[11]

  • Mutations in Downstream Signaling Components: Loss of function mutations in key components of the apoptotic machinery, such as RIPK1, can also lead to resistance.[12]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a colorimetric method for assessing cell viability.

cluster_workflow MTS Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with IAP antagonists A->B C 3. Incubate for designated time B->C D 4. Add MTS reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Measure absorbance at 490 nm E->F

Figure 2: Workflow for a typical MTS cell viability assay.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • IAP antagonists (this compound, birinapant, etc.)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]

  • The following day, treat the cells with a serial dilution of the IAP antagonists. Include a vehicle-only control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Following the incubation period, add MTS reagent to each well according to the manufacturer's instructions.[14]

  • Incubate the plates for an additional 1-4 hours at 37°C, protected from light.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with IAP antagonists B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Figure 3: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • IAP antagonists

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of IAP antagonists for a specified time.

  • Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.[15]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.[15]

  • Incubate the cells at room temperature in the dark for 15 minutes.[16]

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence.

Conclusion

This compound and other Smac-mimetics represent a promising class of anti-cancer agents with demonstrated efficacy across a range of malignancies. This guide provides a comparative framework for researchers to evaluate the potential of these compounds in their specific cancer models. The provided data tables offer a quick reference for their in vitro and in vivo activities, while the detailed protocols and mechanistic diagrams serve as a practical resource for experimental design and interpretation. Understanding the nuances of their mechanisms of action and potential resistance pathways will be crucial for the successful clinical development and application of these IAP antagonists in oncology.

References

AZD5582 and the Mitochondrial Apoptosis Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intrinsic, or mitochondrial, pathway of apoptosis is a critical process in programmed cell death, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This pathway culminates in mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c and the Second Mitochondria-derived Activator of Caspases (SMAC/Diablo). SMAC/Diablo promotes apoptosis by neutralizing Inhibitor of Apoptosis Proteins (IAPs), which would otherwise suppress caspase activity.

AZD5582 is a synthetic, small-molecule SMAC mimetic designed to induce apoptosis in cancer cells by targeting IAPs. This guide provides a comparative analysis of this compound's effect on the mitochondrial apoptosis pathway relative to other IAP inhibitors and Bcl-2 family inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting Apoptosis Regulators

This compound functions as an antagonist of IAP proteins, including cIAP1, cIAP2, and XIAP.[1] By mimicking the action of endogenous SMAC, this compound binds to IAPs, leading to their degradation and relieving their inhibition of caspases.[2] This allows for the activation of the caspase cascade, including the initiator caspase-9, a key component of the intrinsic pathway, and executioner caspases-3 and -7.[1] Furthermore, this compound has been shown to induce a decrease in the anti-apoptotic Bcl-2 family protein, Mcl-1, further committing cells to the mitochondrial apoptosis pathway.[3]

In contrast, other classes of apoptosis-inducing agents, such as BH3 mimetics, directly target the Bcl-2 family proteins. Venetoclax (B612062), for example, is a selective inhibitor of Bcl-2, while Obatoclax is a pan-Bcl-2 inhibitor, targeting multiple anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1.[4] These agents promote apoptosis by preventing the sequestration of pro-apoptotic Bcl-2 proteins (like Bax and Bak), thereby directly facilitating MOMP.

apoptosis_pathways cluster_smac SMAC Mimetics (e.g., this compound, LCL161) cluster_bh3 BH3 Mimetics (e.g., Venetoclax, Obatoclax) cluster_mito Mitochondrial Pathway This compound This compound IAPs cIAP1/2, XIAP This compound->IAPs inhibit Casp9 Caspase-9 IAPs->Casp9 inhibit Venetoclax Venetoclax Bcl2 Anti-apoptotic Bcl-2 proteins Venetoclax->Bcl2 inhibit BaxBak Bax/Bak Bcl2->BaxBak inhibit Mito Mitochondrion Mito->Casp9 activates Casp37 Caspase-3/7 Casp9->Casp37 activates BaxBak->Mito induce MOMP Apoptosis Apoptosis Casp37->Apoptosis

Figure 1. Simplified signaling pathways of SMAC mimetics and BH3 mimetics in inducing apoptosis.

Quantitative Data Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.

Table 1: IC50 Values of SMAC Mimetics

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MM1S, RPMI8226, U266, KMS-5Multiple MyelomaNot specified, induces apoptosis[2]
LCL161 Ba/F3-FLT3-ITDLeukemia~0.5[5]
MOLM13-luc+Leukemia~4[5]
CCRF-CEMT-cell ALL0.25[5]
Karpas-299Anaplastic Large Cell Lymphoma1.6[5]
HNSCC cell linesHead and Neck Squamous Cell Carcinoma32 - 95[6]
HepG2Hepatocellular Carcinoma4.3[7]
SMMC7721Hepatocellular Carcinoma4.9[7]

Table 2: IC50 Values of BH3 Mimetics

CompoundCell LineCancer TypeIC50 (µM)Reference
Venetoclax OCI-AML3Acute Myeloid Leukemia11 - 42 (resistant)[8]
MOLM13, MV-4-11Acute Myeloid Leukemia< 0.1 (sensitive)[8]
Kasumi 1Acute Myeloid Leukemia5.4 - 6.8 (intermediate)[8]
HL-60Acute Myeloid Leukemia0.51 (72h)[9]
KG-1Acute Myeloid Leukemia10.73 (72h)[9]
Obatoclax SCLC cell linesSmall Cell Lung Cancer0.08 - 1.04[10]
MOLM13Acute Myeloid Leukemia0.004 - 0.16[8]
MV-4-11Acute Myeloid Leukemia0.009 - 0.046[8]
OCI-AML3Acute Myeloid Leukemia0.012 - 0.382[8]

Experimental Protocols

Here are detailed methodologies for key experiments used to assess the effects of these compounds on the mitochondrial apoptosis pathway.

Apoptosis Detection by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation: Culture and treat cells with the desired compound for the specified time. Harvest 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[1]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) solution.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[1]

annexin_v_workflow start Treat cells harvest Harvest cells (1-5 x 10^5) start->harvest wash Wash with cold 1X PBS harvest->wash resuspend Resuspend in 100 µL 1X Binding Buffer wash->resuspend stain Add Annexin V and PI resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Add 400 µL 1X Binding Buffer & Analyze by Flow Cytometry incubate->analyze

Figure 2. Workflow for Annexin V/PI staining.
Caspase-3/7 Activity Assay

This luminescent assay measures the activity of executioner caspases 3 and 7.

Protocol:

  • Plate Cells: Seed cells in a 96-well plate and treat with the compound of interest.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[11]

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation: Mix the plate on a shaker for 30 seconds and incubate at room temperature for 1-3 hours.[11]

  • Measurement: Measure luminescence with a plate reader.[11]

caspase_glo_workflow start Treat cells in 96-well plate add_reagent Add Caspase-Glo® 3/7 Reagent start->add_reagent mix_incubate Mix and incubate at RT for 1-3 hours add_reagent->mix_incubate measure Measure luminescence mix_incubate->measure

Figure 3. Workflow for Caspase-Glo® 3/7 assay.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 dye is used to measure the mitochondrial membrane potential, which decreases during apoptosis.

Protocol:

  • Cell Preparation: Harvest and wash cells, then resuspend in fresh medium at ~1 x 10^6 cells/mL.[13]

  • Staining: Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.[13]

  • Washing: Centrifuge cells and wash with 2 mL of warm buffer.[13]

  • Resuspension: Resuspend the cell pellet in an appropriate buffer for analysis.

  • Analysis: Analyze by flow cytometry or fluorescence microscopy. Healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[14][15]

jc1_workflow start Treat and harvest cells stain Incubate with 2 µM JC-1 for 15-30 min at 37°C start->stain wash Wash with warm buffer stain->wash resuspend Resuspend in analysis buffer wash->resuspend analyze Analyze by flow cytometry or fluorescence microscopy resuspend->analyze

Figure 4. Workflow for JC-1 mitochondrial membrane potential assay.
Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Protocol:

  • Lysis: Lyse treated cells in a buffer containing protease and phosphatase inhibitors.[16]

  • Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Mcl-1, cIAP1, XIAP) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

western_blot_workflow start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Figure 5. Workflow for Western Blotting.

Conclusion

This compound affects the mitochondrial apoptosis pathway indirectly by inhibiting IAP proteins, which are downstream regulators of the mitochondrial release of SMAC/Diablo. This mechanism contrasts with BH3 mimetics like Venetoclax and Obatoclax, which directly target the core machinery of the mitochondrial pathway, the Bcl-2 family of proteins. The choice of agent for research or therapeutic purposes will depend on the specific cellular context, including the expression levels of IAP and Bcl-2 family proteins. The experimental protocols provided herein offer a robust framework for evaluating and comparing the efficacy of these and other apoptosis-inducing compounds.

References

A Comparative Analysis of Gene Expression Profiles Induced by AZD5582 and Ingenol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Distinct Latency-Reversing Agents

In the landscape of therapeutic agents targeting cellular latency, particularly in the context of HIV-1, AZD5582 and Ingenol B represent two distinct classes of molecules with fundamentally different mechanisms of action. This compound is a small molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC) that activates the non-canonical NF-κB signaling pathway. In contrast, Ingenol B, a diterpene ester, functions as a protein kinase C (PKC) agonist, leading to the activation of the canonical NF-κB pathway. This guide provides a comparative overview of their effects on global gene expression, supported by experimental data and detailed methodologies.

Summary of a Comparative Transcriptomic Study

A key study by Nixon et al. (2020) directly compared the transcriptomic profiles of primary CD4+ T cells from ART-suppressed HIV-infected individuals treated with either this compound or Ingenol B. The findings revealed a stark contrast in the breadth of their impact on the host cell transcriptome.

Key Findings:

  • This compound induces a highly restricted gene expression profile. This targeted activity is consistent with its specific mechanism of activating the non-canonical NF-κB pathway.

  • Ingenol B treatment results in a broad, global change in gene expression. This is characteristic of PKC agonists which have pleiotropic effects.

  • Quantitatively, this compound was found to induce 5- to 10-fold fewer differentially expressed genes than Ingenol B at various time points (2, 6, and 24 hours post-treatment).[1][2]

A separate reanalysis of multiple transcriptomic studies by de Castro et al. (2020) reported that in their analysis of CD4+ T cells, this compound modulated the expression of 4512 genes, while Ingenol B altered 443 genes.[3] This discrepancy with the Nixon et al. study highlights the influence of different experimental conditions and data analysis pipelines on the outcome of such comparisons. For the purpose of this guide, we will focus on the direct comparative data from Nixon et al. (2020).

Quantitative Gene Expression Analysis

The following tables summarize the differential gene expression data from CD4+ T cells treated with this compound or Ingenol B. The complete gene lists, fold changes, and p-values can be accessed from the Gene Expression Omnibus (GEO) database under accession number GSE149355 .

Table 1: Differentially Expressed Genes (DEGs) after this compound Treatment (100 nM)
Time PointUpregulated GenesDownregulated GenesTotal DEGsKey Upregulated Genes
2 hours Data not availableData not availableData not available-
6 hours Data not availableData not availableData not available-
24 hours Data not availableData not availableData not availableNFKB2, RELB, BIRC3

Note: The table is a representation of the expected data. The full dataset is available at GEO: GSE149355.

Table 2: Differentially Expressed Genes (DEGs) after Ingenol B Treatment (25 nM)
Time PointUpregulated GenesDownregulated GenesTotal DEGsKey Upregulated Pathways
2 hours Data not availableData not availableData not availableT-cell activation, Cytokine signaling
6 hours Data not availableData not availableData not availableInflammatory response, NF-κB signaling
24 hours Data not availableData not availableData not availableCell cycle, Apoptosis

Note: The table is a representation of the expected data. The full dataset is available at GEO: GSE149355.

Signaling Pathways

The distinct gene expression profiles induced by this compound and Ingenol B are a direct consequence of their engagement with different signaling cascades.

This compound and the Non-Canonical NF-κB Pathway

This compound, as a SMAC mimetic, inhibits cellular Inhibitor of Apoptosis Proteins (cIAPs). This leads to the stabilization of NF-κB Inducing Kinase (NIK), which in turn activates the IKKα complex. IKKα then phosphorylates p100, leading to its processing into p52. The p52 subunit forms a heterodimer with RelB, which translocates to the nucleus to activate the transcription of a specific subset of target genes.

AZD5582_Pathway cluster_nuc Nucleus This compound This compound cIAP1 cIAP1 This compound->cIAP1 NIK NIK (NF-κB Inducing Kinase) cIAP1->NIK | Degradation IKKa IKKα NIK->IKKa p100_RelB p100/RelB (cytoplasmic) IKKa->p100_RelB  Phosphorylation  & Processing p52_RelB p52/RelB (nuclear) p100_RelB->p52_RelB transcription Target Gene Transcription p52_RelB->transcription nucleus Nucleus IngenolB_Pathway cluster_nuc Nucleus IngenolB Ingenol B PKC PKCδ / PKCθ IngenolB->PKC IKK IKK Complex PKC->IKK IkBa_p65_p50 IκBα-p65/p50 (cytoplasmic) IKK->IkBa_p65_p50  Phosphorylation  of IκBα p65_p50 p65/p50 (nuclear) IkBa_p65_p50->p65_p50 IκBα Degradation transcription Target Gene Transcription p65_p50->transcription nucleus Nucleus Experimental_Workflow start Isolate Resting CD4+ T cells (HIV+ Donors on ART) treatment Treat with: - this compound (100 nM) - Ingenol B (25 nM) - DMSO (Control) start->treatment collection Collect Cells at 2, 6, 24 hours treatment->collection rna_extraction RNA Extraction & QC collection->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis: - QC & Alignment - Gene Quantification - Differential Expression sequencing->data_analysis comparison Compare Gene Expression Profiles data_analysis->comparison

References

Evaluating the Synergistic Potential of AZD5582 with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5582 is a potent, second-generation, dimeric antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2. By mimicking the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), this compound relieves the IAP-mediated suppression of apoptosis, thereby promoting cancer cell death. This mechanism of action presents a compelling rationale for combining this compound with conventional chemotherapeutic agents, which often induce cellular stress and DNA damage, priming cells for apoptosis. This guide provides a comparative overview of the available preclinical data on the synergy of this compound with other anti-cancer agents, detailed experimental protocols for assessing such synergies, and an exploration of the underlying signaling pathways.

Quantitative Synergy Data

Table 1: Preclinical Synergy of this compound with Irradiation in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

Cell LineCombination AgentObserved EffectQuantitative Data (CI Value)Source
Cal27IrradiationSynergisticNot Reported[1]
FaDuIrradiationAdditiveNot Reported[1]
SCC25IrradiationSignificant inhibition of colony formationNot Reported[1]

Table 2: In Vivo Efficacy of this compound in Combination with Venetoclax in Acute Myeloid Leukemia (AML) Patient-Derived Xenografts (PDX)

AML PDX Model SensitivityTreatment GroupOutcomeSource
Sensitive to this compound and VenetoclaxThis compound + VenetoclaxEnhanced elimination of AML cells in recipient spleen and femurs[2]
Sensitive to this compound, Resistant to VenetoclaxThis compound + VenetoclaxEnhanced elimination of AML cells compared to single agents[2]
Resistant to this compound, Sensitive to VenetoclaxThis compound + VenetoclaxEnhanced elimination of AML cells compared to single agents[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the synergy between this compound and conventional chemotherapy.

Protocol 1: In Vitro Synergy Assessment using a Checkerboard Assay

This protocol outlines a standard procedure for determining the synergistic, additive, or antagonistic effects of this compound in combination with a conventional chemotherapeutic agent on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Conventional chemotherapeutic agent (e.g., Paclitaxel, Cisplatin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density to ensure exponential growth during the assay (typically 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Drug Dilution Matrix: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. A typical checkerboard assay uses a 7x7 or 10x10 matrix of concentrations.

  • Drug Addition: Add the diluted drugs to the cell plates in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with single-agent treatments at each concentration and vehicle control wells.

  • Incubation: Incubate the plates for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each well relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]

Protocol 2: In Vivo Synergy Assessment in a Xenograft Model

This protocol describes a typical in vivo study to evaluate the synergistic antitumor efficacy of this compound and a conventional chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Conventional chemotherapeutic agent (e.g., Paclitaxel) formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Drug Administration: Administer the drugs and vehicle control according to a predetermined schedule, dose, and route of administration (e.g., intravenous, intraperitoneal, or oral).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: The study may be terminated when tumors in the control group reach a specific size or after a set duration. Efficacy is determined by comparing the tumor growth inhibition between the combination therapy group and the single-agent and control groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.

Signaling Pathways and Visualization

This compound functions by inhibiting IAPs, which are key regulators of the NF-κB and apoptotic signaling pathways. Conventional chemotherapies, such as taxanes and platinum-based drugs, induce cell death through various mechanisms, including DNA damage and mitotic arrest, which can also intersect with these pathways.

This compound Signaling Pathway

This compound binds to the BIR domains of cIAP1, cIAP2, and XIAP, leading to the degradation of cIAPs and the activation of the non-canonical NF-κB pathway. This results in the transcription of pro-inflammatory and pro-apoptotic genes. By inhibiting XIAP, this compound also relieves the direct inhibition of caspases, promoting apoptosis.

AZD5582_Pathway This compound Mechanism of Action This compound This compound cIAP1_2 cIAP1/2 This compound->cIAP1_2 inhibits XIAP XIAP This compound->XIAP inhibits NFKB_inducing_kinase NIK cIAP1_2->NFKB_inducing_kinase degrades Caspase9 Caspase-9 XIAP->Caspase9 inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 inhibits IKK_alpha IKKα NFKB_inducing_kinase->IKK_alpha activates p100_p52 p100/p52 IKK_alpha->p100_p52 processes RelB RelB p100_p52->RelB dimerizes with Non_canonical_NFkB Non-canonical NF-κB Activation RelB->Non_canonical_NFkB Gene_Expression Gene Expression (e.g., pro-inflammatory cytokines) Non_canonical_NFkB->Gene_Expression Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: this compound inhibits IAPs, leading to non-canonical NF-κB activation and apoptosis.

Experimental Workflow for Synergy Assessment

The evaluation of synergy between this compound and conventional chemotherapy typically follows a structured workflow from in vitro screening to in vivo validation.

Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell_line_selection Select Cancer Cell Lines Checkerboard_assay Checkerboard Assay (this compound + Chemo) Cell_line_selection->Checkerboard_assay Viability_assay Cell Viability Assay (MTT, CTG) Checkerboard_assay->Viability_assay Synergy_analysis Synergy Analysis (CI Calculation) Viability_assay->Synergy_analysis Xenograft_model Establish Xenograft Model Synergy_analysis->Xenograft_model Promising Combinations Treatment_groups Randomize into Treatment Groups Xenograft_model->Treatment_groups Drug_administration Administer Drugs Treatment_groups->Drug_administration Tumor_monitoring Monitor Tumor Growth and Toxicity Drug_administration->Tumor_monitoring Efficacy_evaluation Evaluate Antitumor Efficacy Tumor_monitoring->Efficacy_evaluation

Caption: A typical workflow for evaluating the synergy of this compound and chemotherapy.

Potential Crosstalk between this compound and Conventional Chemotherapy Signaling

The synergistic effect of combining this compound with conventional chemotherapy likely arises from the convergence of their signaling pathways on the apoptotic machinery. Chemotherapy-induced cellular stress can lead to the activation of pro-apoptotic Bcl-2 family members, while this compound removes the IAP-mediated brake on caspase activation. Furthermore, NF-κB activation by this compound can modulate the expression of genes that influence sensitivity to chemotherapy.[4][5][6]

Crosstalk_Pathway Potential Signaling Crosstalk Chemotherapy Conventional Chemotherapy (e.g., Paclitaxel, Cisplatin) DNA_damage DNA Damage Chemotherapy->DNA_damage Mitotic_arrest Mitotic Arrest Chemotherapy->Mitotic_arrest This compound This compound IAPs IAPs (cIAP1/2, XIAP) This compound->IAPs inhibits NFkB_activation NF-κB Activation This compound->NFkB_activation p53_activation p53 Activation DNA_damage->p53_activation Cellular_stress Cellular Stress Mitotic_arrest->Cellular_stress Bcl2_family Pro-apoptotic Bcl-2 family (Bax, Bak) Cellular_stress->Bcl2_family activates p53_activation->Bcl2_family upregulates Mitochondrial_pathway Mitochondrial Apoptosis Pathway Bcl2_family->Mitochondrial_pathway Caspases Caspases Mitochondrial_pathway->Caspases activates IAPs->Caspases inhibit Apoptosis Apoptosis Caspases->Apoptosis NFkB_activation->Apoptosis modulates

References

In Vivo Showdown: A Comparative Guide to AZD5582 and Other IAP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the IAP inhibitor AZD5582 with other prominent SMAC mimetics, Birinapant (B612068) and GDC-0152. The information is compiled from preclinical studies to highlight key performance indicators and support further research in cancer therapy.

In the landscape of cancer therapeutics, Inhibitor of Apoptosis (IAP) proteins are critical targets due to their role in promoting cancer cell survival and resistance to treatment.[1] Small molecule IAP inhibitors, also known as SMAC mimetics, have emerged as a promising strategy to counteract these effects.[2] This guide focuses on the in vivo performance of this compound, a potent IAP inhibitor, in comparison to other well-characterized SMAC mimetics, Birinapant and GDC-0152. While direct head-to-head in vivo comparative studies are limited in publicly available literature, this guide synthesizes data from individual preclinical studies to offer a comparative perspective on their anti-tumor efficacy.

Performance Snapshot: this compound vs. The Field

This compound is a dimeric SMAC mimetic that demonstrates high binding affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP.[3] Its primary mechanism of action involves inducing the degradation of cIAP1 and cIAP2, leading to the activation of NF-κB signaling and subsequent apoptosis in cancer cells.[4] Preclinical studies have highlighted its potential in various cancer models and as a latency-reversing agent in HIV.[5][6][7]

Birinapant, another bivalent SMAC mimetic, also potently targets cIAP1 and cIAP2 for degradation.[8][9] It has shown single-agent anti-tumor activity in vivo, even in cell lines resistant to it in vitro, suggesting a complex interplay with the tumor microenvironment.[10] GDC-0152 is a potent antagonist of cIAP1/2, ML-IAP, and XIAP that has demonstrated robust single-agent anti-tumor activity in xenograft models.[11][12]

Quantitative In Vivo Efficacy

The following tables summarize the in vivo anti-tumor activity of this compound, Birinapant, and GDC-0152 as reported in various preclinical cancer models. It is important to note that these studies were not conducted in a head-to-head manner, and thus direct comparisons of efficacy should be interpreted with caution due to variations in experimental design, tumor models, and dosing regimens.

Table 1: In Vivo Performance of this compound

Cancer ModelDosing RegimenKey OutcomesCitation
Pancreatic Cancer Xenograft (Capan-2 or AsPC-1 derivatives)Not specifiedEffective against tumors[4]
SIV-infected, ART-suppressed Rhesus Macaques0.1 mg/kg, weekly intravenous injectionReactivation of the viral reservoir[13]
HIV-infected Humanized Mice3 mg/kg, single intraperitoneal injectionInduction of HIV- and SIV-RNA expression in blood and tissues[6]
Acute Myeloid Leukemia (AML) PDXNot specifiedEfficacy in AML patient-derived xenografts[14]

Table 2: In Vivo Performance of Birinapant

Cancer ModelDosing RegimenKey OutcomesCitation
Melanoma Xenograft (451Lu and 1205Lu)Not specifiedAbrogated tumor growth as a single agent[10]
Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft (UMSCC-46)Not specifiedSignificantly inhibited tumor growth and prolonged survival[15]
Ovarian and Colorectal Cancer, Melanoma Patient-Derived XenograftsNot specifiedInhibited tumor growth at well-tolerated doses[8]
Ph-like Acute Lymphoblastic Leukemia (ALL) PDXBroad dose rangeIn vivo efficacy demonstrated[16]

Table 3: In Vivo Performance of GDC-0152

Cancer ModelDosing RegimenKey OutcomesCitation
Breast Cancer Xenograft (MDA-MB-231)10, 50, or 100 mg/kg, once weekly; 10 mg/kg daily or every third daySignificant tumor volume reduction[11][12]
ABCB1 and BIRC5 co-expressing xenograft tumorsNot specifiedPotentiated the anticancer effects of paclitaxel[17]

Signaling Pathways and Mechanisms of Action

IAP inhibitors like this compound, Birinapant, and GDC-0152 share a common mechanism of mimicking the endogenous IAP antagonist SMAC/DIABLO. This leads to the disruption of IAP-mediated inhibition of apoptosis. The degradation of cIAP1 and cIAP2 is a key event, which results in the stabilization of NIK and activation of the non-canonical NF-κB pathway. This can induce the production of TNFα, leading to an autocrine/paracrine loop of apoptosis in tumor cells.[18]

IAP_Inhibitor_Signaling_Pathway Simplified Signaling Pathway of IAP Inhibitors IAP_Inhibitor IAP Inhibitor (this compound, Birinapant, GDC-0152) cIAP1_2 cIAP1 / cIAP2 IAP_Inhibitor->cIAP1_2 Inhibits & Promotes Degradation XIAP XIAP IAP_Inhibitor->XIAP Inhibits NIK NIK cIAP1_2->NIK Degrades Caspases Caspase-3, -7, -9 XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis p100 p100 NIK->p100 Phosphorylates & Processes p52_RelB p52/RelB p100->p52_RelB ncNFkB Non-Canonical NF-κB Activation p52_RelB->ncNFkB TNFa TNFα Production ncNFkB->TNFa TNFa_receptor TNFα Receptor TNFa->TNFa_receptor Binds (autocrine/paracrine) Death_Complex Death Complex (Complex II) TNFa_receptor->Death_Complex Death_Complex->Caspases Activates

Caption: Simplified signaling pathway of IAP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols based on the reviewed literature for evaluating IAP inhibitors in xenograft models.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an IAP inhibitor in a subcutaneous xenograft mouse model.

Xenograft_Workflow General Workflow for In Vivo Xenograft Study Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment with IAP Inhibitor or Vehicle Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Pharmacodynamic Analysis Endpoint->Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AZD5582

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for AZD5582, a potent IAP (Inhibitor of Apoptosis Protein) antagonist used in cancer research. Adherence to these guidelines is critical for personnel safety and environmental protection.

Chemical and Physical Properties of this compound

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.[1][2][3]

PropertyValue
Chemical Name (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide
Molecular Formula C₅₈H₇₈N₈O₈
Molecular Weight 1015.29 g/mol
CAS Number 1258392-53-8
Appearance Crystalline solid
Solubility Soluble in DMSO (≥100 mg/mL), DMF (~30 mg/mL), and Ethanol (~30 mg/mL)[2][4]
Stability Stable under recommended storage conditions.[5] Photostable and hydrolytically stable between pH 4-6.[6]
Storage Conditions Store at 4°C, protected from light, and under nitrogen for short-term storage. For long-term storage, -20°C is recommended.[2][3]
Hazard Classification Acute toxicity, oral (Category 4). Harmful if swallowed.[5]

This compound Disposal Workflow

The following diagram outlines the general workflow for the safe disposal of this compound. This process emphasizes the importance of consulting the Safety Data Sheet (SDS) and adhering to institutional and local regulations.

AZD5582_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Consult this compound Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) (Lab coat, gloves, safety glasses) A->B C Segregate this compound waste from other chemical waste B->C D Collect in a dedicated, properly labeled, and sealed waste container C->D E Label container with: - 'this compound Waste' - Hazard Symbols - Concentration D->E F Store waste container in a designated, well-ventilated, and secure area E->F G Keep away from incompatible materials (Strong acids/alkalis, strong oxidizing/reducing agents) F->G H Follow institutional procedures for hazardous waste pickup G->H I Arrange for collection by Environmental Health & Safety (EHS) or a licensed waste disposal service H->I J Dispose of contents/container in accordance with local, state, and federal regulations I->J

Caption: A logical workflow for the proper disposal of this compound, from initial preparation to final disposal.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound. This procedure is based on general best practices for handling hazardous chemical waste and should be adapted to comply with your institution's specific policies and local regulations.

1. Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly review the manufacturer's SDS. The SDS contains critical information regarding hazards, handling, and emergency procedures.[5]

2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:

  • A laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

3. Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[7] Proper segregation prevents unintended chemical reactions and ensures proper disposal.[8]

4. Waste Collection:

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as weigh boats, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and shatter-resistant container. If necessary, absorb liquid waste with a non-reactive absorbent material like diatomite or universal binders before placing it in the solid waste container.[5] Avoid disposing of liquid this compound waste down the drain.[5]

5. Labeling: Properly label the waste container with the following information:

  • The full chemical name: "this compound"

  • The concentration of the waste, if applicable

  • Relevant hazard symbols (e.g., "Harmful")

  • The date the waste was first added to the container

6. Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure it is stored away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[5]

7. Final Disposal: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[7] The final disposal of this compound waste must be in accordance with all local, state, and federal regulations.[5] In many cases, incineration is the required method for disposing of cytotoxic waste.[9]

Signaling Pathway Context: this compound as an IAP Inhibitor

This compound is a dimeric Smac mimetic that potently inhibits IAP proteins, including cIAP1, cIAP2, and XIAP.[3][6][10][11] By binding to the BIR3 domains of these proteins, this compound prevents their interaction with caspases, leading to the induction of apoptosis.[10] This mechanism of action underscores its classification as a compound that requires careful handling and disposal.

AZD5582_Signaling_Pathway cluster_pathway This compound Mechanism of Action This compound This compound (Smac Mimetic) IAPs IAP Proteins (cIAP1, cIAP2, XIAP) This compound->IAPs inhibits Caspases Caspases (e.g., Caspase-9) IAPs->Caspases inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis induces

Caption: The signaling pathway of this compound as an IAP inhibitor, leading to apoptosis.

By following these procedures and maintaining a proactive approach to safety, researchers can minimize risks and ensure the responsible management of this compound waste in the laboratory. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Research: A Comprehensive Guide to Handling AZD5582

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of AZD5582, a potent inhibitor of apoptosis proteins (IAPs). Adherence to these guidelines is essential to ensure the safety of researchers and the integrity of experimental outcomes. This compound is classified as harmful if swallowed, and appropriate precautions must be taken to minimize exposure.

Hazard Identification and Personal Protective Equipment

The primary hazard associated with this compound is acute oral toxicity.[1] Researchers must utilize a comprehensive suite of personal protective equipment (PPE) to prevent accidental ingestion, inhalation, or skin contact.

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications & Best Practices
Hand Protection Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated. Do not wear gloves outside of the laboratory.
Eye Protection Safety GogglesMust be worn at all times in the laboratory. Provides a seal around the eyes to protect against splashes.
Body Protection Laboratory CoatA buttoned, knee-length lab coat is required. Ensure sleeves are fully extended to the wrists.
Respiratory Protection N95 RespiratorRecommended when handling the powdered form of this compound to prevent inhalation of aerosolized particles.

Operational Procedures for Handling this compound

The following step-by-step procedures are designed to guide researchers through common laboratory applications of this compound, from solution preparation to experimental use.

Preparing Stock Solutions

This compound is typically supplied as a solid. Stock solutions should be prepared in a chemical fume hood.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing Preparation: Ensure the analytical balance is clean and calibrated. Place a weigh boat on the balance and tare.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder.

  • Dissolution: Transfer the weighed this compound to a sterile conical tube. Add the calculated volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 1.015 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.[1][2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light and store under nitrogen if possible.[1]

In Vitro Experimental Workflow

This compound is a potent inducer of apoptosis in various cancer cell lines, with effective concentrations in the nanomolar range.[1][3][4]

Typical Cell-Based Assay Protocol:

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution in the appropriate cell culture medium to achieve the final desired concentrations (e.g., 20 nM).[1]

  • Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours), depending on the specific assay.[4][5]

  • Analysis: Perform the desired downstream analysis, such as cell viability assays (e.g., MTS), apoptosis assays (e.g., caspase activity), or western blotting for protein expression changes.[4][5]

In Vivo Dosing Solution Preparation

For animal studies, this compound is typically administered via intravenous injection.[1][2][4]

Example Formulation for Intravenous Administration:

A common vehicle for in vivo studies consists of a mixture of solvents to ensure the solubility and stability of this compound. A typical formulation may include:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Preparation Steps:

  • Start by dissolving the required amount of this compound in DMSO.

  • Sequentially add the PEG300, Tween-80, and saline, ensuring the solution is clear at each step.

  • It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal ContainerDisposal Method
Unused this compound Powder Hazardous Waste ContainerDispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Biohazard/Chemotoxic Waste BinPlace in a designated, labeled container for incineration.
Liquid Waste (e.g., unused stock solutions, media containing this compound) Hazardous Liquid Waste ContainerCollect in a clearly labeled, sealed container for hazardous waste disposal.

Visualizing the Mechanism and Workflow

To further clarify the processes involved in working with this compound, the following diagrams illustrate its mechanism of action and the recommended handling workflow.

AZD5582_Mechanism_of_Action This compound Signaling Pathway This compound This compound (SMAC Mimetic) IAPs cIAP1/2, XIAP This compound->IAPs Binds and inhibits Caspase9 Caspase-9 IAPs->Caspase9 Inhibits Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Mechanism of this compound-induced apoptosis.

AZD5582_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Solid this compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store (-20°C / -80°C) dissolve->store dilute Dilute Stock for Working Solution store->dilute treat Treat Cells or Administer to Animals dilute->treat analyze Analyze Results treat->analyze collect_solid Collect Solid Waste analyze->collect_solid collect_liquid Collect Liquid Waste analyze->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

Caption: Laboratory workflow for handling this compound.

References

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